molecular formula C30H31NO10 B611690 Viridicatumtoxin CAS No. 39277-41-3

Viridicatumtoxin

Cat. No.: B611690
CAS No.: 39277-41-3
M. Wt: 565.6 g/mol
InChI Key: FNSQKFOXORBCCC-WBWZXODPSA-N
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Description

Viridicatumtoxin is a fungus-derived tetracycline-like antibiotic, first isolated from Penicillium species . This compound is characterized by a complex naphthacene backbone and a unique geranyl-derived spirobicyclic ring system that distinguishes it from classical tetracyclines . As a research tool, this compound exhibits potent antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . Its mechanism of action is a key area of investigation. Studies indicate that this compound exerts its antibacterial effect primarily through the high-affinity inhibition of undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall biosynthesis . This mechanism differs from that of traditional tetracyclines, which primarily target the bacterial ribosome. Some research suggests this compound may also weakly inhibit the 70S ribosome, but this is likely not its main mode of action . The potency and unique structure of this compound make it a valuable reference compound in microbiology and medicinal chemistry research, particularly for studies focused on overcoming antibacterial resistance and exploring novel modes of action . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSQKFOXORBCCC-WBWZXODPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893991
Record name Viridicatumtoxin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39277-41-3
Record name Viridicatumtoxin
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Record name Viridicatumtoxin
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Record name Viridicatumtoxin
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Record name VIRIDICATUMTOXIN
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Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Viridicatumtoxin from Penicillium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Viridicatumtoxin, a tetracycline-like mycotoxin produced by various Penicillium species, has garnered significant interest in the scientific community due to its potent biological activities, including antibacterial and antitumor properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in this promising natural product. This document details the history of its discovery, its chemical properties, and in-depth experimental protocols for its production and purification. Furthermore, it elucidates the proposed biosynthetic pathway and its mechanism of action, offering insights for future research and development.

Introduction

First isolated from Penicillium viridicatum, this compound is a structurally unique polyketide with a tetracyclic core, distinguishing it from many other fungal secondary metabolites[1]. Subsequent research has identified other producing species, such as Penicillium aethiopicum[2][3][4]. The molecule's complex architecture and significant biological activities, particularly its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), have made it a subject of intensive study[5][6]. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its study and potential therapeutic applications.

Chemical and Physical Properties

This compound is characterized by its complex polycyclic structure. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₃₀H₃₁NO₁₀[7]
Molecular Weight565.57 g/mol [7]
AppearanceNot explicitly stated in reviewed literature
SolubilityNot explicitly stated in reviewed literature
Key Structural FeaturesTetracycline-like polyketide, spiro-fused ring system[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the production, extraction, and purification of this compound from Penicillium cultures. These protocols are compiled and adapted from various studies on Penicillium secondary metabolite isolation.

Fungal Strain and Culture Conditions

Penicillium aethiopicum and Penicillium viridicatum are known producers of this compound[1][2][3][4]. The following is a general protocol for the cultivation of these species for secondary metabolite production.

Materials:

  • Lyophilized or slant culture of Penicillium aethiopicum or Penicillium viridicatum

  • Potato Dextrose Agar (PDA) plates

  • Yeast Extract Sucrose (YES) broth or a similar suitable liquid medium

  • Sterile flasks

  • Incubator shaker

Protocol:

  • Strain Activation: Aseptically transfer the Penicillium culture to PDA plates. Incubate at 25°C for 7-10 days until sporulation is observed.

  • Seed Culture Preparation: In a sterile environment, flood the surface of a mature PDA plate with sterile distilled water containing 0.1% Tween 80. Gently scrape the surface to dislodge the spores.

  • Inoculation: Transfer the spore suspension to a flask containing the seed culture medium (e.g., YES broth) to a final concentration of approximately 10⁶ spores/mL.

  • Incubation: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 2-3 days.

  • Production Culture: Inoculate the production medium with the seed culture (typically a 5-10% v/v transfer).

  • Fermentation: Incubate the production culture under the same conditions as the seed culture for 7-14 days. The optimal fermentation time for maximal this compound production may need to be determined empirically.

Extraction of this compound

Materials:

  • Fungal culture broth

  • Cheesecloth or Miracloth

  • Centrifuge

  • Ethyl acetate

  • Rotary evaporator

  • Lyophilizer (optional)

Protocol:

  • Biomass Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.

  • Mycelial Extraction:

    • The mycelial cake can be freeze-dried (lyophilized) to facilitate extraction.

    • Extract the mycelium with ethyl acetate (3 x volume of the mycelium) with shaking for 24 hours at room temperature.

    • Combine the ethyl acetate extracts.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic layers.

  • Concentration: Evaporate the solvent from the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

A multi-step chromatographic approach is typically employed to purify this compound from the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column packed in a non-polar solvent such as hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor the separation using TLC. Combine fractions containing this compound based on their TLC profiles.

  • Reverse-Phase HPLC (Final Purification):

    • Further purify the this compound-containing fractions by reverse-phase HPLC on a C18 column.

    • A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.

    • Monitor the elution profile using a UV detector, and collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound by analytical HPLC and spectroscopic methods.

Data Presentation

Quantitative data for this compound is presented below. It is important to note that specific yield data (e.g., mg/L) from fungal cultures is not consistently reported in the reviewed literature.

Biological Activity
CompoundOrganismActivityValueSource
This compound BStaphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)0.5 µg/mL[8]
This compound BStaphylococcus aureus (quinolone-resistant)Minimum Inhibitory Concentration (MIC)0.5 µg/mL[8]
This compoundBacterial Undecaprenyl Pyrophosphate (UPP) SynthaseIC₅₀4 µM[6]
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are essential for confirming the structure of this compound. The spectra of the synthetic and natural products have been shown to be in agreement[9]. Key structural revisions of this compound B were based on detailed NMR analysis, highlighting the importance of these techniques[9].

Mass Spectrometry (MS):

  • High-resolution mass spectrometry is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation pattern, aiding in structural confirmation.

Mandatory Visualizations

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from a polyketide precursor, which undergoes a series of enzymatic modifications, including cyclization and prenylation, to form the final complex structure. The biosynthetic gene cluster (vrt) responsible for its production in Penicillium aethiopicum has been identified[2][3][4].

Biosynthesis Proposed Biosynthetic Pathway of this compound Polyketide Precursor Polyketide Precursor Tetracyclic Intermediate Tetracyclic Intermediate Polyketide Precursor->Tetracyclic Intermediate PKS (vrtA) Prenylated Intermediate Prenylated Intermediate Tetracyclic Intermediate->Prenylated Intermediate Prenyltransferase (vrtC) This compound This compound Prenylated Intermediate->this compound Tailoring Enzymes (Oxidoreductases, etc.)

Caption: A simplified diagram of the proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

The isolation of this compound involves a systematic workflow from fungal culture to the purified compound.

Workflow Experimental Workflow for this compound Isolation cluster_0 Production cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Fungal Culture Fungal Culture Fermentation Fermentation Fungal Culture->Fermentation Biomass Separation Biomass Separation Fermentation->Biomass Separation Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection HPLC HPLC Fraction Collection->HPLC Pure this compound Pure this compound HPLC->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis

Caption: A generalized workflow for the isolation and purification of this compound.

Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS)

This compound exerts its antibacterial effect by inhibiting undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in the bacterial cell wall biosynthesis pathway. This inhibition disrupts the formation of the lipid carrier required for peptidoglycan synthesis.

MoA Mechanism of Action: UPPS Inhibition cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibition Inhibition by this compound FPP + IPP FPP + IPP Undecaprenyl Pyrophosphate Undecaprenyl Pyrophosphate FPP + IPP->Undecaprenyl Pyrophosphate UPPS Lipid I Lipid I Undecaprenyl Pyrophosphate->Lipid I Lipid II Lipid II Lipid I->Lipid II Peptidoglycan Peptidoglycan Lipid II->Peptidoglycan This compound This compound UPPS UPPS This compound->UPPS Inhibition

References

Penicillium aethiopicum as a Source of Viridicatumtoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillium aethiopicum, a filamentous fungus, is a known producer of a diverse array of secondary metabolites, among which is the tetracycline-like polyketide, Viridicatumtoxin. This mycotoxin has garnered significant interest due to its potent biological activities, including nephrotoxicity and notable antibacterial action against drug-resistant pathogens.[1] This technical guide provides an in-depth overview of Penicillium aethiopicum as a source of this compound, detailing the biosynthetic pathway, culture conditions for its production, and comprehensive protocols for its extraction, purification, and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Introduction

Penicillium aethiopicum is a recognized producer of several biologically active compounds, including the antifungal agent griseofulvin and the mycotoxin this compound.[1][2] this compound, a hybrid polyketide-isoprenoid, is structurally unique among fungal metabolites, sharing a tetracyclic carboxamide core with the well-known tetracycline antibiotics.[1] Its biological activities, particularly its antibacterial efficacy against methicillin- and quinolone-resistant Staphylococcus aureus, underscore its potential as a lead compound for the development of new antimicrobial agents.[1] Understanding the molecular and physiological basis of this compound production in P. aethiopicum is crucial for harnessing its therapeutic potential.

Biosynthesis of this compound

The biosynthesis of this compound in Penicillium aethiopicum is orchestrated by a dedicated gene cluster, designated as the vrt cluster.[1][2] This cluster encodes a suite of enzymes that collectively assemble the complex chemical scaffold of the molecule.

The this compound (vrt) Gene Cluster

The identification of the vrt gene cluster was a significant breakthrough in understanding this compound biosynthesis.[1][2] Key genes within this cluster and their putative functions are summarized in Table 1.

GeneProposed Function
vrtANon-reducing Polyketide Synthase (NRPKS)
vrtCPrenyltransferase
vrtFO-methyltransferase
vrtKCytochrome P450 monooxygenase

Table 1: Key Genes in the this compound (vrt) Biosynthetic Gene Cluster in P. aethiopicum

Proposed Biosynthetic Pathway

The biosynthesis of this compound is initiated by the non-reducing polyketide synthase (NRPKS), VrtA, which constructs the polyketide backbone.[1] This is followed by a series of tailoring reactions, including prenylation by VrtC and oxidative cyclization catalyzed by the cytochrome P450 enzyme, VrtK, to form the characteristic spirobicyclic ring system.[3] An O-methylation step is carried out by VrtF.

Viridicatumtoxin_Biosynthesis cluster_start Initiation Polyketide_precursor Polyketide Precursor Intermediate_1 Prenylated Intermediate Polyketide_precursor->Intermediate_1 Geranyl_pyrophosphate Geranyl Pyrophosphate Geranyl_pyrophosphate->Intermediate_1 Intermediate_2 Oxidized Intermediate Intermediate_1->Intermediate_2 This compound This compound Intermediate_2->this compound VrtA VrtA (NRPKS) VrtA->Polyketide_precursor VrtC VrtC (Prenyltransferase) VrtC->Intermediate_1 VrtK VrtK (P450) VrtK->Intermediate_2 VrtF VrtF (O-methyltransferase) VrtF->this compound Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA

Proposed biosynthetic pathway of this compound.

Production of this compound

Culture Conditions

The production of this compound by P. aethiopicum can be achieved in liquid fermentation. While optimization of media components and culture parameters can lead to enhanced yields, a standard protocol is provided below.

ParameterCondition
Medium Yeast Malt Extract Glucose (YMEG) Broth
Yeast Extract: 4 g/L
Malt Extract: 10 g/L
Glucose: 4 g/L
Inoculum Spore suspension or mycelial plugs from a fresh YMEG agar plate
Culture Type Stationary liquid culture or submerged fermentation
Temperature 28°C
Incubation Time 7 days

Table 2: Recommended Culture Conditions for this compound Production

Experimental Protocol: Submerged Fermentation
  • Inoculum Preparation:

    • Aseptically transfer spores from a mature culture of P. aethiopicum on a YMEG agar plate into sterile water containing 0.05% Tween 80.

    • Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Fermentation:

    • Inoculate 100 mL of sterile YMEG broth in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate the flasks at 28°C on a rotary shaker at 150 rpm for 7-10 days.

Fermentation_Workflow Start Start Spore_Suspension Prepare Spore Suspension (1x10^6 spores/mL) Start->Spore_Suspension Inoculation Inoculate YMEG Broth Spore_Suspension->Inoculation Incubation Incubate at 28°C, 150 rpm (7-10 days) Inoculation->Incubation Harvest Harvest Culture Incubation->Harvest

Workflow for submerged fermentation of P. aethiopicum.

Extraction and Purification

The recovery of this compound from the fermentation broth and mycelia requires a systematic extraction and purification procedure.

Experimental Protocol: Extraction
  • Harvesting: Separate the mycelial biomass from the culture broth by filtration through cheesecloth or centrifugation.

  • Mycelial Extraction:

    • Lyophilize the mycelial biomass to dryness.

    • Extract the dried mycelia three times with an equal volume of ethyl acetate with shaking for 2 hours per extraction.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude mycelial extract.

  • Broth Extraction:

    • Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude broth extract.

Experimental Protocol: Purification
  • Silica Gel Chromatography:

    • Dissolve the combined crude extracts in a minimal amount of dichloromethane.

    • Apply the concentrated extract to a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool and concentrate the this compound-containing fractions.

    • Further purify the enriched fraction using preparative reverse-phase HPLC (C18 column) with a water-acetonitrile gradient containing 0.1% formic acid.

Extraction_Purification_Workflow Start Fermentation Culture Filtration Separate Mycelia and Broth Start->Filtration Mycelia_Extraction Mycelia Extraction (Ethyl Acetate) Filtration->Mycelia_Extraction Broth_Extraction Broth Extraction (Ethyl Acetate) Filtration->Broth_Extraction Combine_Extracts Combine Crude Extracts Mycelia_Extraction->Combine_Extracts Broth_Extraction->Combine_Extracts Silica_Chromatography Silica Gel Chromatography Combine_Extracts->Silica_Chromatography Prep_HPLC Preparative HPLC Silica_Chromatography->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Workflow for extraction and purification of this compound.

Quantitative Analysis

Accurate quantification of this compound is essential for optimizing production and for biological activity studies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for this purpose.

HPLC-MS/MS Parameters
ParameterSpecification
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition Precursor ion (m/z) -> Product ion (m/z) (specific to this compound)

Table 3: Recommended HPLC-MS/MS Parameters for this compound Quantification

Experimental Protocol: Sample Preparation and Analysis
  • Standard Curve: Prepare a series of standard solutions of purified this compound in methanol at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dissolve a known weight of the crude or purified extract in methanol to a final concentration within the range of the standard curve. Filter the sample through a 0.22 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC-MS/MS system and acquire the data.

  • Quantification: Construct a standard curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Conclusion

Penicillium aethiopicum represents a valuable source of the structurally unique and biologically active mycotoxin, this compound. This guide provides a comprehensive framework for the production, isolation, and quantification of this promising natural product. The detailed protocols and methodologies presented herein are intended to facilitate further research into the chemistry, biology, and therapeutic potential of this compound, ultimately paving the way for the development of novel antibacterial agents. Further optimization of fermentation and purification processes will be critical in advancing this compound from the laboratory to potential clinical applications.

References

The Intricate Assembly Line of a Fungal Toxin: A Technical Guide to the Biosynthesis of Viridicatumtoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridicatumtoxin, a tetracycline-like mycotoxin produced by several species of Penicillium and Aspergillus, has garnered significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway in fungi. We delve into the genetic architecture of the biosynthetic gene cluster, the proposed enzymatic functions, and the experimental evidence that has begun to unravel this complex molecular assembly line. This document is intended to serve as a critical resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery, providing detailed methodologies and a foundation for future investigations into this fascinating secondary metabolite.

Introduction

This compound is a hybrid polyketide-isoprenoid natural product characterized by a tetracyclic carboxamide core, reminiscent of the bacterial tetracycline antibiotics.[1] First isolated from Penicillium viridicatum, it has since been identified in other fungi, including Penicillium aethiopicum and Aspergillus ustus.[1] The biological activities of this compound and its derivatives, which include antibacterial and modest antitumor properties, make its biosynthetic pathway a compelling subject for scientific inquiry and potential biotechnological applications.[1] Understanding the enzymatic machinery responsible for its production opens avenues for bioengineering novel tetracycline analogs.

This guide will provide an in-depth exploration of the this compound biosynthetic gene cluster (vrt), the proposed functions of the encoded enzymes, and the experimental approaches used to elucidate the pathway.

The this compound (vrt) Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster, first identified in Penicillium aethiopicum.[1] This cluster, designated vrt, contains a suite of genes predicted to orchestrate the assembly of the this compound molecule.

Table 1: Genes of the this compound (vrt) Cluster in P. aethiopicum

GeneProposed FunctionHomology/Conserved Domains
vrtA Non-reducing Polyketide Synthase (NR-PKS)KS, AT, PT, ACP domains
vrtB Acyl-CoA SynthetaseAcetoacetyl-CoA synthetase-like
vrtC Prenyltransferase (Geranyltransferase)Aromatic prenyltransferase
vrtD Isoprenyl Diphosphate Synthasetrans-Isoprenyl diphosphate synthase
vrtE FAD-dependent MonooxygenaseFlavin-binding monooxygenase-like
vrtF O-MethyltransferaseS-adenosylmethionine-dependent methyltransferase
vrtG ThioesteraseMetallo-beta-lactamase type thioesterase
vrtH Cytochrome P450 MonooxygenaseCytochrome P450
vrtI FAD-dependent MonooxygenaseFlavin-binding monooxygenase-like
vrtJ AminotransferasePyridoxal 5'-phosphate (PLP)-dependent enzyme
vrtK Cytochrome P450 MonooxygenaseCytochrome P450
vrtL Major Facilitator Superfamily (MFS) TransporterMFS transporter
vrtR1 Transcription FactorZn(II)2Cys6 DNA-binding domain
vrtR2 Transcription FactorZn(II)2Cys6 DNA-binding domain

This table is based on the initial annotation of the vrt cluster by Chooi et al. (2010).[1]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the formation of a polyketide chain, followed by a series of tailoring reactions including prenylation, cyclization, oxidation, and amidation. The proposed pathway, based on bioinformatic analysis and initial gene knockout studies, is a fascinating example of fungal metabolic engineering.[1]

This compound Biosynthesis Pathway cluster_starter Starter Unit Formation cluster_isoprenoid Isoprenoid Precursor Synthesis Malonamoyl_CoA Malonamoyl-CoA VrtA VrtA (NR-PKS) Malonamoyl_CoA->VrtA Malonyl_CoA Malonyl-CoA (x5) Malonyl_CoA->VrtA Polyketide_Intermediate Linear Polyketide VrtG VrtG (Thioesterase) Polyketide_Intermediate->VrtG Tetracyclic_Intermediate Tetracyclic Naphthacenedione Carboxamide Intermediate VrtC VrtC (Prenyltransferase) Tetracyclic_Intermediate->VrtC Geranyl_PP Geranyl Pyrophosphate (GPP) Geranyl_PP->VrtC Prenylated_Intermediate Prenylated Intermediate Spirobicyclic_Intermediate Spirobicyclic Intermediate Prenylated_Intermediate->Spirobicyclic_Intermediate Oxidative Cyclization This compound This compound Spirobicyclic_Intermediate->this compound Hydroxylations & O-methylation Vrt_Tailoring VrtE, VrtF, VrtH, VrtI, VrtK (Tailoring Enzymes) Spirobicyclic_Intermediate->Vrt_Tailoring VrtB VrtB VrtB->Malonamoyl_CoA VrtJ VrtJ VrtJ->VrtB VrtA->Polyketide_Intermediate Polyketide Synthesis VrtG->Tetracyclic_Intermediate Cyclization & Release VrtD VrtD VrtD->Geranyl_PP VrtC->Prenylated_Intermediate Geranylation Vrt_Tailoring->this compound Primary Metabolites Primary Metabolites Primary Metabolites->VrtJ IPP/DMAPP IPP/DMAPP IPP/DMAPP->VrtD

Figure 1: Proposed Biosynthetic Pathway of this compound.
Polyketide Backbone Assembly

The biosynthesis is initiated by the non-reducing polyketide synthase (NR-PKS), VrtA . This megaenzyme is proposed to utilize a malonamoyl-CoA starter unit and five molecules of malonyl-CoA as extender units to assemble a linear hexaketide.[1] The formation of the malonamoyl-CoA starter unit is hypothesized to involve VrtB , an acyl-CoA synthetase, and VrtJ , a putative aminotransferase.[1]

Cyclization and Release

Following the synthesis of the polyketide chain on the acyl carrier protein (ACP) domain of VrtA, the intermediate is thought to undergo a series of cyclization reactions to form the tetracyclic core. The release of this intermediate from the PKS is proposed to be catalyzed by the thioesterase VrtG .[1]

Prenylation

A key step in the pathway is the attachment of a geranyl moiety to the polyketide core. This reaction is catalyzed by the prenyltransferase VrtC . Biochemical studies have confirmed that VrtC is a geranyltransferase that catalyzes a regiospecific Friedel-Crafts alkylation of the naphthacenedione carboxamide intermediate with geranyl pyrophosphate (GPP).[2] The GPP precursor is likely synthesized by the isoprenyl diphosphate synthase VrtD .[1]

Tailoring Reactions

The final steps in the biosynthesis of this compound involve a series of oxidative modifications and methylation. These reactions are putatively catalyzed by a suite of tailoring enzymes found within the vrt cluster, including cytochrome P450 monooxygenases (VrtH , VrtK ), FAD-dependent monooxygenases (VrtE , VrtI ), and an O-methyltransferase (VrtF ).[1] These enzymes are responsible for installing the hydroxyl and methoxy groups that adorn the final this compound molecule.

Regulation and Transport

The expression of the vrt gene cluster is likely controlled by the two putative Zn(II)2Cys6 transcription factors, VrtR1 and VrtR2 , which are commonly found as pathway-specific regulators in fungal secondary metabolite clusters.[1] The final product, this compound, is presumed to be exported out of the cell by the major facilitator superfamily (MFS) transporter, VrtL .[1]

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway has relied on a combination of genomic analysis, gene disruption, and biochemical assays.

Gene Disruption and Silencing

The essential role of the vrt cluster in this compound production was confirmed through targeted gene deletion and RNA silencing experiments in P. aethiopicum.[1][3]

  • Gene Deletion of vrtA : Deletion of the core NR-PKS gene, vrtA, resulted in the complete abolishment of this compound production, definitively linking this gene cluster to the synthesis of the mycotoxin.[1][3]

  • RNA Silencing of vrtA : RNA interference-mediated silencing of vrtA also led to a significant reduction or complete loss of this compound production.[3]

Table 2: Summary of this compound Production in P. aethiopicum Mutants

StrainGenetic ModificationThis compound ProductionReference
Wild-Type-Produced[1]
ΔvrtADeletion of vrtAAbolished[1][3]
vrtA silenced transformantsRNAi of vrtAReduced or Abolished[3]
Experimental Protocols

A general protocol for protoplast-mediated transformation of Penicillium species, which can be adapted for gene deletion studies in P. aethiopicum, is outlined below.

Gene Deletion Workflow cluster_cassette Deletion Cassette Construction cluster_protoplast Protoplast Preparation cluster_transformation Transformation cluster_selection Selection and Screening Cassette Construct deletion cassette (e.g., marker gene flanked by 5' and 3' regions of target gene) Transformation PEG-mediated transformation of protoplasts with deletion cassette Cassette->Transformation Mycelia Grow fungal mycelia Enzymatic_Digestion Enzymatic digestion of cell wall (e.g., with Glucanex®) Mycelia->Enzymatic_Digestion Protoplasts Isolate protoplasts Enzymatic_Digestion->Protoplasts Protoplasts->Transformation Regeneration Regenerate transformants on selective medium Transformation->Regeneration Screening Screen for homologous recombination (e.g., by PCR and Southern blot) Regeneration->Screening HPLC Analysis Workflow Culture Fungal Culture Extraction Solvent Extraction (e.g., with ethyl acetate) Culture->Extraction Concentration Concentration of Extract Extraction->Concentration HPLC_MS HPLC-MS Analysis Concentration->HPLC_MS Quantification Quantification against a standard curve HPLC_MS->Quantification

References

Viridicatumtoxin: A Technical Guide to its Mechanism of Action as a Bacterial UPPS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridicatumtoxins, a unique class of fungal-derived tetracycline-like antibiotics, have demonstrated potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of viridicatumtoxin, focusing on its primary role as an inhibitor of bacterial Undecaprenyl Pyrophosphate Synthase (UPPS). UPPS is a critical enzyme in the biosynthesis of the bacterial cell wall, making it an attractive target for novel antibacterial agents.[3][4] This document collates quantitative data on this compound's inhibitory activity, details the key experimental protocols used to elucidate its mechanism, and presents visual representations of the underlying biological and experimental processes. A secondary, weaker inhibitory action against the bacterial 70S ribosome is also discussed.[1][5]

Introduction: The Emergence of this compound

The rising threat of antimicrobial resistance necessitates the discovery and development of new antibiotics with novel mechanisms of action. Viridicatumtoxins, produced by fungi of the Penicillium genus, represent a promising class of such compounds.[2][6] Structurally distinct from traditional tetracyclines due to a geranyl-derived spirobicyclic ring system, viridicatumtoxins exhibit a different antibacterial spectrum and mechanism of action.[1][7] While tetracyclines are broad-spectrum antibiotics that primarily inhibit protein synthesis by binding to the 30S ribosomal subunit, viridicatumtoxins show strong activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) by targeting cell wall biosynthesis.[1][7]

Primary Mechanism of Action: Inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS)

The principal antibacterial effect of this compound is achieved through the potent inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS).[1][4]

The Role of UPPS in Bacterial Cell Wall Synthesis

UPPS is an essential enzyme in the bacterial cell wall synthesis pathway.[3][4] It catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to produce undecaprenyl pyrophosphate (UPP).[1][4] UPP is a lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane, a crucial step in the formation of the cell wall.[4] The absence of UPPS in humans makes it a highly selective target for antibacterial drug development.[3]

This compound as a UPPS Inhibitor

Studies have demonstrated that this compound A (VirA) and this compound B (VirB) are strong inhibitors of UPPS from various bacterial species, including Enterococcus faecalis, Staphylococcus aureus, and Escherichia coli.[1] This inhibition is achieved through direct binding to the enzyme, thereby blocking its catalytic activity and disrupting the synthesis of the bacterial cell wall.[1]

UPPS_Inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by this compound FPP Farnesyl Pyrophosphate (FPP) UPPS UPPS Enzyme FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Catalysis CellWall Bacterial Cell Wall UPP->CellWall Lipid Carrier This compound This compound This compound->UPPS Inhibition

Figure 1: Mechanism of UPPS Inhibition by this compound.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of viridicatumtoxins A and B against various bacterial UPPS enzymes and their antibacterial efficacy have been quantified through in vitro enzyme inhibition assays and determination of minimum inhibitory concentrations (MICs).

Table 1: In Vitro IC50 Values of this compound A and B against Bacterial UPPS
CompoundTarget EnzymeIC50 (µM)
This compound AE. faecalis UPPS (EfaUPPS)1.6[1]
This compound BE. faecalis UPPS (EfaUPPS)0.0581[1]
This compound AS. aureus UPPS (SauUPPS)4.1[1]
This compound AE. coli UPPS (EcoUPPS)3.9[1]
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound A and B
CompoundBacterial StrainMIC (µg/mL)
This compound AE. faecalis1-2[1]
This compound BE. faecalis1-2[1]
This compound AS. aureus1-2[1]
This compound BS. aureus0.5[2]
This compound AE. coli BAS 849 (deficient outer-membrane)8[1]
This compound BE. coli BAS 849 (deficient outer-membrane)8[1]
This compound AMethicillin-resistant S. aureus (MRSA)0.25[7]
This compound BMethicillin-resistant S. aureus (MRSA)0.5[7]

Secondary Mechanism of Action: Weak Inhibition of 70S Ribosome

In addition to its primary activity against UPPS, this compound has been observed to weakly inhibit the bacterial 70S ribosome, the site of protein synthesis.[1][5] This secondary mechanism of action is attributed to steric hindrance between the F-ring of the this compound molecule and helix 34 of the 70S ribosome.[1] However, the inhibitory effect on the ribosome is significantly less potent than the inhibition of UPPS.[1]

Key Experimental Protocols

The elucidation of this compound's mechanism of action has been facilitated by a range of biochemical and microbiological assays.

UPPS Enzyme-Coupled Fluorescence Inhibition Assay

This assay measures the enzymatic activity of UPPS and its inhibition by this compound.

  • Principle: The assay is performed in black 96-well microtiter plates. The reaction mixture contains purified UPPS enzyme, its substrates (FPP and IPP), and other necessary cofactors in a Tris-HCl buffer. The reaction is initiated and allowed to proceed at 37°C, then terminated by the addition of EDTA. The amount of product formed is quantified using a coupled fluorescence method.

  • Protocol:

    • Prepare a 100 µL reaction mixture in each well containing:

      • 100 mM Tris-HCl (pH 7.5)

      • 0.5 mM MgCl₂

      • 50 mM KCl

      • 35 µM Isopentenyl Diphosphate (IPP)

      • 5 µM Farnesyl Diphosphate (FPP)

      • 0.005% (w/v) Triton X-100

      • Purified UPPS enzyme

      • Varying concentrations of this compound A, B, or a negative control (e.g., tetracycline).[1]

    • Incubate the plate at 37°C for 30 minutes.[1]

    • Terminate the reaction by adding 10 µL of 0.5 M EDTA solution.[1]

    • Measure the fluorescence to determine the extent of inhibition.

UPPS_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, MgCl2, KCl, IPP, FPP, Triton X-100, UPPS) start->prepare_mix add_inhibitor Add this compound (Varying Concentrations) prepare_mix->add_inhibitor incubate Incubate at 37°C for 30 min add_inhibitor->incubate terminate Terminate Reaction (Add 0.5 M EDTA) incubate->terminate measure_fluorescence Measure Fluorescence terminate->measure_fluorescence analyze Analyze Data (Calculate IC50) measure_fluorescence->analyze end End analyze->end

Figure 2: Workflow for UPPS Enzyme-Coupled Fluorescence Inhibition Assay.

Surface Plasmon Resonance (SPR) Binding Analysis

SPR is employed to directly measure the binding affinity between this compound and UPPS.

  • Principle: UPPS is immobilized on a sensor chip. Solutions containing different concentrations of this compound are flowed over the chip surface. The binding of this compound to the immobilized UPPS causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).

  • Protocol:

    • Immobilize EfaUPPS (50 µg/mL) on a carboxymethyl dextran chip using the standard amine coupling method to achieve approximately 3758 response units (RU).[1]

    • Prepare a running buffer containing 1.8 mM KH₂PO₄, 10 mM Na₂HPO₄, 137 mM NaCl, 2.7 mM KCl, and 0.005% Tween-20, at pH 7.8.[1]

    • Inject different concentrations of this compound A and B (ranging from 0.4 µM to 50 µM) over the chip surface.[1]

    • Monitor the association and dissociation phases to determine binding kinetics and affinity.

SPR_Workflow start Start immobilize Immobilize UPPS on Sensor Chip (Amine Coupling) start->immobilize prepare_this compound Prepare this compound Solutions (0.4 µM to 50 µM) immobilize->prepare_this compound inject Inject this compound over Chip Surface prepare_this compound->inject measure_ru Measure Response Units (RU) (Association & Dissociation) inject->measure_ru analyze Analyze Binding Kinetics and Affinity measure_ru->analyze end End analyze->end

Figure 3: Workflow for Surface Plasmon Resonance (SPR) Binding Analysis.

In Vivo Bacterial Growth Inhibition Assay

This assay validates the in vitro findings by assessing the effect of this compound on bacterial growth, particularly in strains overexpressing UPPS.

  • Principle: E. coli strains with deficient outer membranes are transformed with plasmids to overexpress UPPS from different bacterial species. The growth of these transformants is then observed on agar plates containing this compound. Increased resistance to the antibiotic in UPPS-overexpressing strains compared to a control strain (with an empty plasmid) indicates that UPPS is the intracellular target.

  • Protocol:

    • Transform E. coli BAS 849 with plasmids containing the UPPS genes from E. faecalis, S. aureus, and E. coli, or an empty pQE80L plasmid as a control.[1]

    • Select transformants using 100 µg/mL ampicillin.[1]

    • Inoculate a single colony of each transformant into LB broth with 100 µg/mL ampicillin and incubate at 37°C with shaking (200 rpm) for 4 hours.[1]

    • Dilute the cultures to an OD₆₀₀ of 0.2 with LB broth.[1]

    • Drip 500 µL of each diluted culture onto an LB agar plate supplemented with 100 µg/mL ampicillin, 0.5 mM IPTG (to induce UPPS expression), and 8 µg/mL of this compound A or B.[1]

    • Incubate the plates at 37°C overnight and observe bacterial growth.[1]

Molecular Docking and Site-Directed Mutagenesis

Computational and genetic techniques are used to identify the specific binding site of this compound on UPPS.

  • Molecular Docking: Computational models are used to predict the binding pose of this compound within the active site of UPPS, identifying key amino acid residues involved in the interaction.[1]

  • Site-Directed Mutagenesis: The amino acid residues predicted by molecular docking to be important for binding are mutated (e.g., changed to alanine). The inhibitory effect of this compound on these mutant UPPS enzymes is then re-evaluated to confirm the importance of these residues for binding and inhibition.[1] For instance, a single mutation at W228A in E. faecalis UPPS conferred significant resistance to this compound A.[1]

Conclusion and Future Directions

This compound exerts its potent antibacterial activity primarily through the inhibition of the essential bacterial enzyme UPPS, which is a critical component of cell wall biosynthesis. This mechanism, distinct from that of conventional tetracyclines, makes this compound a promising lead compound for the development of new antibiotics to combat drug-resistant Gram-positive infections. The weaker, secondary inhibition of the 70S ribosome may contribute to its overall antibacterial profile. Further research into the structure-activity relationships of this compound and its analogs could lead to the design of even more potent and selective UPPS inhibitors with improved pharmacokinetic properties, offering a new avenue in the fight against antimicrobial resistance.

References

Biological activity of Viridicatumtoxin against Gram-positive bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity, Mechanism of Action, and Experimental Evaluation of Viridicatumtoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of this compound, a tetracycline-like fungal metabolite, against Gram-positive bacteria. It details its mechanism of action, summarizes its potent antibacterial efficacy through quantitative data, and provides detailed protocols for key experimental procedures used in its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

Viridicatumtoxins are a unique class of antibiotics produced by fungi of the Penicillium and Paecilomyces genera.[1] Structurally, they feature a hybrid terpene-tetracycline scaffold, distinguishing them from traditional tetracycline antibiotics.[1][2] Notably, Viridicatumtoxins exhibit potent inhibitory activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3] This makes this compound and its analogues promising candidates for further investigation in the ongoing search for new antimicrobial agents.

Quantitative Antimicrobial Activity

The antibacterial potency of this compound A and B has been quantified against several clinically relevant Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and IC50 values reported in the literature.

CompoundBacterial StrainMIC (µg/mL)IC50 (nM)Reference(s)
This compound A Enterococcus faecalis1-2-[1]
Staphylococcus aureus1-2-[1]
This compound B Enterococcus faecalis1-2-[1]
Staphylococcus aureus1-2-[1]
Methicillin-resistant S. aureus (MRSA)0.5-[4][5]
Quinolone-resistant S. aureus (QRSA)0.5-[4][5]
Viridicatumtoxins Vancomycin-resistant Enterococci (VRE)-40[6]

Mechanism of Action

The primary antibacterial mechanism of this compound involves the direct inhibition of a key enzyme in bacterial cell wall biosynthesis, Undecaprenyl Pyrophosphate Synthase (UPPS).[1][7] Additionally, a secondary, weaker inhibitory effect on the bacterial 70S ribosome has been observed.[1][8]

Primary Target: Undecaprenyl Pyrophosphate Synthase (UPPS)

Viridicatumtoxins A and B bind with high affinity to UPPS, an essential enzyme that catalyzes a critical step in the synthesis of the lipid carrier undecaprenyl pyrophosphate (UPP).[1][8] UPP is vital for the transport of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UPPS, this compound disrupts cell wall synthesis, leading to bacterial growth inhibition.[1] The direct binding of Viridicatumtoxins to UPPS has been confirmed through in vitro enzyme inhibition assays, surface plasmon resonance (SPR) analysis, and in vivo growth inhibition assays.[7]

Secondary Target: 70S Ribosome

In addition to their potent effect on UPPS, Viridicatumtoxins A and B have been shown to weakly inhibit the bacterial 70S ribosome, the site of protein synthesis.[1][8] Molecular docking studies suggest that this weaker inhibition may be due to steric hindrance between the this compound molecule and the 70S ribosome structure.[1]

Mechanism_of_Action This compound This compound UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) This compound->UPPS Strong Inhibition Ribosome 70S Ribosome This compound->Ribosome Weak Inhibition CellWall Bacterial Cell Wall Synthesis UPPS->CellWall Catalyzes GrowthInhibition Bacterial Growth Inhibition CellWall->GrowthInhibition Leads to ProteinSynth Protein Synthesis Ribosome->ProteinSynth Essential for ProteinSynth->GrowthInhibition Contributes to

Figure 1. Mechanism of action of this compound against Gram-positive bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol outlines the general steps for assessing the binding of this compound to its target protein (e.g., UPPS).

  • Immobilization of the Ligand (UPPS):

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified UPPS protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters on the surface using ethanolamine.

  • Binding Analysis of the Analyte (this compound):

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound dilutions sequentially over the immobilized UPPS surface, allowing for association and dissociation phases.

    • A reference flow cell without immobilized protein should be used to subtract non-specific binding.

  • Data Analysis:

    • The binding sensorgrams are analyzed to determine the kinetic parameters of the interaction, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Translation Inhibition Assay

This assay determines the effect of this compound on bacterial protein synthesis.

  • Reaction Setup:

    • Utilize a commercially available bacterial in vitro transcription-translation coupled system (e.g., from E. coli).

    • The reaction mixture typically contains cell extract, amino acids, energy sources, and a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

  • Addition of Inhibitor:

    • Add varying concentrations of this compound to the reaction mixtures.

    • Include a positive control (a known translation inhibitor) and a negative control (vehicle only).

  • Incubation:

    • Incubate the reactions at 37°C for a specified period to allow for transcription and translation.

  • Quantification of Protein Synthesis:

    • Measure the reporter protein activity (e.g., luminescence for luciferase or fluorescence for GFP).

    • A decrease in reporter signal in the presence of this compound indicates inhibition of translation.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the investigation of a novel antibacterial compound like this compound.

Experimental_Workflow cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Target Validation & Lead Optimization A Isolation & Purification of This compound B Antibacterial Susceptibility Testing (e.g., MIC determination) A->B C Cytotoxicity Assays B->C D Target Identification (e.g., Affinity Chromatography) B->D Potent Activity Found E In Vitro Enzyme Inhibition Assays (e.g., UPPS assay) D->E F In Vitro Translation Inhibition Assays D->F G Binding Kinetics Analysis (e.g., Surface Plasmon Resonance) E->G H Site-Directed Mutagenesis of Putative Target E->H Validate Target J Structure-Activity Relationship (SAR) Studies G->J I In Vivo Efficacy Studies (Animal Models) H->I I->J

Figure 2. General experimental workflow for antibacterial drug discovery.

Conclusion

This compound represents a promising class of antibacterial compounds with potent activity against Gram-positive bacteria, including challenging drug-resistant pathogens. Its primary mechanism of action, the inhibition of UPPS, presents a validated target for the development of new antibacterial agents. Further investigation into the structure-activity relationships of this compound analogues and in vivo efficacy studies are warranted to fully explore its therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of this and other novel antimicrobial agents.

References

Viridicatumtoxin: A Tetracycline-like Polyketide Antibiotic - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridicatumtoxin, a fungal secondary metabolite, represents a rare class of tetracycline-like polyketide antibiotics with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Produced predominantly by fungi of the Penicillium genus, this complex natural product is biosynthesized through a hybrid polyketide-terpenoid pathway.[2] Unlike conventional tetracyclines that primarily target the bacterial ribosome, this compound exhibits a dual mechanism of action, with its principal target being undecaprenyl pyrophosphate synthase (UPPS), a critical enzyme in the bacterial cell wall biosynthesis pathway.[1][3] A secondary, weaker inhibitory effect on the 70S ribosome has also been observed.[1] This guide provides a comprehensive overview of this compound, detailing its biochemical properties, mechanism of action, biosynthetic pathway, and relevant experimental methodologies.

Introduction

The rise of antibiotic resistance poses a significant threat to global health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. This compound and its analogues have emerged as promising candidates in this endeavor. First isolated from Penicillium viridicatum, this compound possesses a tetracyclic core reminiscent of conventional tetracyclines but is distinguished by a fused geranyl-derived spirobicyclic ring system.[1][4] This structural uniqueness is mirrored by its primary mode of action, which deviates from the typical tetracycline class. By inhibiting UPPS, this compound disrupts the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for the translocation of peptidoglycan precursors across the bacterial cell membrane, thereby compromising cell wall integrity.[1][3] This guide serves as a technical resource for researchers engaged in the study and development of this compound and related compounds as potential next-generation antibiotics.

Quantitative Data

The biological activity of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the key data available in the current literature.

Table 1: Antimicrobial Activity of Viridicatumtoxins

CompoundOrganismStrainMIC (µg/mL)Reference
This compound AStaphylococcus aureusMRSA0.25[4]
This compound BStaphylococcus aureusMRSA0.5[4][5]
This compound BStaphylococcus aureusQuinolone-resistant0.5[5]
This compoundEnterococciVRE>270-fold more potent than oxytetracycline[6]

Table 2: Enzyme Inhibition and Cytotoxicity Data

CompoundTarget/Cell LineAssayIC50Reference
This compound AE. coli 70S RibosomeIn vitro translation700 µM[1]
This compound BE. coli 70S RibosomeIn vitro translation600 µM[1]
TetracyclineE. coli 70S RibosomeIn vitro translation15 µM[1]
This compound ANCI-H460 (Human Lung Carcinoma)Cytotoxicity1.0 µM[7]
This compound AKB3-1 (Human Cervix Carcinoma)Cytotoxicity2.5 µM[7]
This compound ASW620 (Human Colon Carcinoma)Cytotoxicity1.0 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Penicillium sp.

This protocol is a generalized procedure based on established methods for the extraction of fungal polyketides.

1. Fungal Cultivation:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose broth) with spores of a this compound-producing Penicillium strain.

  • Incubate the culture at 25-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration and mycelial growth.

2. Extraction:

  • Separate the mycelia from the culture broth by filtration.

  • Lyophilize the mycelia to remove water.

  • Extract the dried mycelia with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature with continuous stirring for 24 hours. Repeat this extraction three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Purification:

  • Subject the crude extract to liquid-liquid partitioning between n-hexane and methanol to remove nonpolar impurities.

  • The methanol fraction, containing this compound, is then concentrated.

  • Further purify the concentrated extract using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pool fractions containing the pure compound and evaporate the solvent to yield purified this compound.

Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition Assay

This spectrophotometric assay continuously monitors the activity of UPPS.

1. Principle: The enzymatic reaction involves the condensation of farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) to form undecaprenyl pyrophosphate (UPP) and pyrophosphate (PPi). The released PPi is then used in a coupled reaction catalyzed by purine nucleoside phosphorylase (PNPase), which cleaves a chromogenic substrate, resulting in a change in absorbance that can be monitored.

2. Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

  • UPPS enzyme (e.g., from S. aureus or E. coli).

  • Substrates: FPP and IPP.

  • Coupling enzyme and substrate: PNPase and 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).

  • Test compound (this compound) dissolved in DMSO.

3. Procedure:

  • In a 96-well microplate, add the assay buffer, FPP, IPP, PNPase, and MESG.

  • Add serial dilutions of the test compound to the wells. Include a DMSO control (no inhibitor).

  • Initiate the reaction by adding the UPPS enzyme.

  • Immediately monitor the change in absorbance at 360 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Translation Inhibition Assay (70S Ribosome)

This assay measures the effect of a compound on bacterial protein synthesis.

1. Principle: A cell-free transcription-translation system is used to synthesize a reporter protein (e.g., luciferase). The activity of the synthesized protein is then measured, and a decrease in activity in the presence of the test compound indicates inhibition of translation.

2. Reagents:

  • E. coli S30 extract for in vitro transcription-translation.

  • DNA template encoding a reporter protein (e.g., firefly luciferase).

  • Amino acid mixture.

  • ATP and GTP.

  • Test compound (this compound) dissolved in DMSO.

  • Luciferase assay substrate.

3. Procedure:

  • In a microfuge tube or 96-well plate, combine the S30 extract, DNA template, amino acid mixture, ATP, and GTP.

  • Add serial dilutions of the test compound. Include a DMSO control.

  • Incubate the reaction at 37°C for 1-2 hours to allow for protein synthesis.

  • Add the luciferase assay substrate to each reaction.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition of translation for each concentration of the test compound and determine the IC50 value.

Visualizations

Biosynthetic Pathway of this compound

This compound Biosynthesis Biosynthetic Pathway of this compound cluster_polyketide Polyketide Synthesis cluster_terpenoid Terpenoid Synthesis cluster_assembly Assembly and Tailoring Acetyl-CoA Acetyl-CoA vrtA VrtA (NR-PKS) Acetyl-CoA->vrtA Malonyl-CoA Malonyl-CoA Malonyl-CoA->vrtA Polyketide_Intermediate Polyketide Intermediate vrtA->Polyketide_Intermediate vrtC VrtC (Prenyltransferase) Polyketide_Intermediate->vrtC IPP Isopentenyl Pyrophosphate vrtD VrtD (Prenyltransferase) IPP->vrtD DMAPP Dimethylallyl Pyrophosphate DMAPP->vrtD GPP Geranyl Pyrophosphate vrtD->GPP GPP->vrtC Pre-viridicatumtoxin Pre-viridicatumtoxin vrtC->Pre-viridicatumtoxin vrtK VrtK (P450 Monooxygenase) Pre-viridicatumtoxin->vrtK This compound This compound vrtK->this compound

Caption: Proposed biosynthetic pathway of this compound.

Mechanism of Action of this compound

This compound Mechanism of Action Dual Mechanism of Action of this compound cluster_cell_wall Cell Wall Synthesis Inhibition (Primary Target) cluster_protein_synthesis Protein Synthesis Inhibition (Secondary Target) This compound This compound UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) This compound->UPPS inhibits Ribosome 70S Ribosome This compound->Ribosome weakly inhibits UPP_synthesis Undecaprenyl Pyrophosphate (UPP) Synthesis UPPS->UPP_synthesis catalyzes Peptidoglycan_transport Peptidoglycan Precursor Transport UPP_synthesis->Peptidoglycan_transport is essential for Cell_wall_synthesis Cell Wall Synthesis Peptidoglycan_transport->Cell_wall_synthesis Cell_lysis Cell Lysis Cell_wall_synthesis->Cell_lysis disruption leads to Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis mediates Bacterial_growth_inhibition Inhibition of Bacterial Growth Protein_synthesis->Bacterial_growth_inhibition inhibition leads to

Caption: Dual mechanism of action of this compound.

General Experimental Workflow

Experimental Workflow General Workflow for this compound Research Start Start Fungal_Culture Fungal Culture (Penicillium sp.) Start->Fungal_Culture Extraction Solvent Extraction Fungal_Culture->Extraction Purification Chromatography Extraction->Purification Compound_ID Structure Elucidation (NMR, MS) Purification->Compound_ID Biological_Screening Biological Screening (MIC, IC50) Compound_ID->Biological_Screening Mechanism_Study Mechanism of Action Studies Biological_Screening->Mechanism_Study SAR_Studies Structure-Activity Relationship Studies Biological_Screening->SAR_Studies Enzyme_Assay Enzyme Inhibition Assays (UPPS, Ribosome) Mechanism_Study->Enzyme_Assay Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: A generalized workflow for this compound research.

Signaling Pathways

Regulation of this compound Biosynthesis

The production of this compound is orchestrated by the vrt biosynthetic gene cluster. Within this cluster, genes encoding pathway-specific transcription factors, such as vrtR, have been identified. These regulators, often belonging to the Zn(II)2Cys6 family of fungal transcription factors, are thought to control the expression of the structural genes in the cluster, including the polyketide synthase (vrtA), prenyltransferases (vrtC, vrtD), and tailoring enzymes (vrtK).[8][9] The expression of these regulatory genes, and consequently the entire biosynthetic pathway, is likely influenced by environmental cues and developmental signals within the fungus, such as nutrient availability and growth phase. However, the precise signaling cascades that impinge upon these transcriptional regulators remain an active area of research.

Bacterial Response to UPPS Inhibition

Inhibition of UPPS by this compound leads to a depletion of the lipid carrier undecaprenyl pyrophosphate, which is essential for the transport of peptidoglycan precursors across the cell membrane. This disruption of cell wall synthesis is a potent stressor for bacteria and is expected to trigger a cell wall stress response. In many bacteria, this response is mediated by two-component signal transduction systems. For instance, in Bacillus subtilis, the LiaRS and WalKR systems are known to sense and respond to cell wall damage. Upon detection of cell wall stress, these systems activate the expression of genes involved in cell wall synthesis and repair, in an attempt to counteract the effects of the antibiotic. While the specific signaling pathway activated by this compound-mediated UPPS inhibition has not been explicitly elucidated, it is highly probable that it engages these conserved bacterial cell wall stress response pathways.

Conclusion

This compound stands out as a compelling lead compound for the development of new antibiotics. Its unique chemical scaffold, coupled with a mechanism of action that targets a crucial and underexploited pathway in bacterial cell wall synthesis, offers a promising strategy to combat drug-resistant Gram-positive pathogens. The dual-targeting of both cell wall and protein synthesis, albeit with different potencies, may also contribute to a lower propensity for resistance development. Further research into the structure-activity relationships of this compound analogues, its detailed interactions with the UPPS enzyme, and a deeper understanding of its regulatory and downstream signaling pathways will be crucial in harnessing the full therapeutic potential of this remarkable natural product. The methodologies and data presented in this guide are intended to facilitate these future investigations and accelerate the translation of this promising antibiotic scaffold into clinical applications.

References

In Silico Modeling of Viridicatumtoxin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viridicatumtoxin, a tetracycline-like fungal metabolite, and its derivatives have demonstrated significant antibacterial activity, particularly against drug-resistant Gram-positive bacteria.[1][2][3] Their unique structural features and mechanism of action, primarily targeting undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall biosynthesis, make them promising candidates for novel antibiotic development.[1] This technical guide provides an in-depth overview of the in silico modeling of this compound and its derivatives, offering a comprehensive resource for researchers in drug discovery and development. We present a summary of quantitative biological data, detailed experimental protocols for key in silico and in vitro assays, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

This compound and its analogues are a class of mycotoxins produced by Penicillium species.[3][4] Unlike traditional tetracyclines that target the ribosome, Viridicatumtoxins primarily exert their antibacterial effect through the inhibition of UPPS.[1][2] This novel mechanism of action provides a potential avenue to combat antibiotic resistance. In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these compounds, predicting their binding modes, and guiding the design of more potent and specific derivatives.

Quantitative Data on this compound and Its Derivatives

The antibacterial efficacy of this compound and its synthetic analogues has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound B and Its Analogues (μg/mL)

CompoundE. faecalis S613E. faecium 11AS. aureus RN4220S. aureus MRSA 13-1A. baumannii AB210
(+)-Viridicatumtoxin B (Natural) 0.50.250.50.5>128
(±)-Viridicatumtoxin B (Synthetic) 10.511>128
(±)-V2 2122>128
(±)-V3 4244>128
(±)-V4 8488>128
(±)-V5 1681616>128
(±)-V6 32163232>128
Minocycline 10.50.512
Tigecycline 0.1250.1250.250.251

Data sourced from Nicolaou et al., 2014.

Table 2: Antibacterial Activity of this compound A and B

CompoundE. faecalis ATCC29212 (MIC, μg/mL)S. aureus ATCC29213 (MIC, μg/mL)E. coli BAS 849 (MIC, μg/mL)
This compound A 218
This compound B 428

Data sourced from Li et al., 2020.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of UPPS, a key enzyme in the bacterial cell wall synthesis pathway. It catalyzes the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane. By binding to UPPS, this compound disrupts this process, leading to cell wall damage and bacterial cell death. Additionally, studies have shown a weak inhibitory effect on the bacterial 70S ribosome, suggesting a secondary target.[1]

UPPS_Inhibition_Pathway cluster_synthesis UPP Synthesis FPP Farnesyl Diphosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Diphosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Catalysis CellWall Bacterial Cell Wall Synthesis UPP->CellWall This compound This compound Inhibition This compound->Inhibition Inhibition->UPPS Inhibition Ribosome_Inhibition This compound This compound Ribosome 70S Ribosome This compound->Ribosome Weak Binding StericHindrance Steric Hindrance (Ring F vs. Helix 34) This compound->StericHindrance ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Facilitates Ribosome->ProteinSynthesis Weakly Inhibits StericHindrance->Ribosome Causes In_Silico_Workflow cluster_prep 1. Preparation cluster_dock 2. Molecular Docking cluster_analysis 3. Analysis & Refinement cluster_validation 4. Experimental Validation LigandPrep Ligand Preparation (this compound & Derivatives) - 2D to 3D Conversion - Energy Minimization Docking Molecular Docking - Define Binding Site - Run Docking Algorithm (e.g., AutoDock Vina) LigandPrep->Docking ProteinPrep Protein Preparation (UPPS, 70S Ribosome) - PDB Retrieval - Removal of Water/Ligands - Addition of Hydrogens ProteinPrep->Docking PoseAnalysis Pose Analysis - Clustering - Visual Inspection Docking->PoseAnalysis Scoring Scoring & Ranking - Binding Energy Estimation PoseAnalysis->Scoring MD_Sim Molecular Dynamics Simulation (Optional) - Assess complex stability Scoring->MD_Sim InVitro In Vitro Assays - UPPS Inhibition Assay - SPR Binding Analysis Scoring->InVitro MD_Sim->InVitro InVivo In Vivo Assays - MIC Determination InVitro->InVivo

References

Methodological & Application

Application Note: Protocol for Viridicatumtoxin Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the extraction and preliminary purification of viridicatumtoxin, a tetracycline-like mycotoxin, from fungal cultures. This compound is a secondary metabolite produced by several species of the Penicillium genus, including P. viridicatum and P. aethiopicum.[1][2] It has garnered scientific interest due to its potent antibiotic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The following protocols for fungal cultivation, metabolite extraction, and purification are based on established methods for secondary metabolite isolation from filamentous fungi.

I. Fungal Cultivation for this compound Production

Successful extraction begins with robust fungal growth under conditions optimized for secondary metabolite production. Submerged fermentation is commonly employed for its scalability and controlled environment.

Protocol 1: Submerged Fermentation of Penicillium sp.

  • Strain Maintenance: Maintain cultures of the this compound-producing Penicillium species (e.g., P. aethiopicum) on Potato Dextrose Agar (PDA) slants, storing them at 4°C for long-term use. For experiments, subculture onto fresh PDA plates and incubate at 25°C for 5-7 days until sporulation is observed.[4]

  • Spore Suspension Preparation: Prepare a spore suspension by flooding a mature, sporulating PDA plate with a sterile 0.1% (v/v) Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the conidia.[4]

  • Inoculum Preparation (Seed Culture): Transfer the spore suspension into a sterile flask containing a seed medium such as Yeast Malt Extract Glucose (YMEG) broth. Incubate the flask at 25°C on a rotary shaker at 150 rpm for 48-72 hours to develop a vegetative mycelial culture.[4]

  • Production Culture: Inoculate a suitable production medium, such as Czapek-Dox broth supplemented with yeast extract or YMEG medium, with the seed culture (typically a 5-10% v/v inoculation).[2][4]

  • Incubation: Incubate the production culture at 25°C for 7-14 days.[4] Optimal production may be achieved in static (stationary) cultures, as agitation can sometimes suppress the production of certain secondary metabolites.[2][5] The ideal incubation time to achieve maximum toxin yield should be determined empirically.

II. Harvesting and Extraction

After the incubation period, the fungal mycelium and the culture broth (filtrate) are separated and can be processed individually to maximize the recovery of this compound, as the compound may be present both intracellularly and extracellularly.[4][6]

Protocol 2: Mycelium and Filtrate Separation

  • Harvesting: Separate the fungal biomass from the culture broth by filtration through several layers of cheesecloth or by centrifugation.[4]

  • Processing: The collected mycelium and the culture filtrate are now ready for their respective extraction procedures.

Protocol 3: Extraction from Fungal Mycelium

  • Drying: Lyophilize (freeze-dry) the harvested mycelium to completely remove water.

  • Grinding: Grind the dried mycelium into a fine powder to increase the surface area for solvent extraction.[4]

  • Solvent Extraction:

    • Extract the powdered mycelium with methanol (MeOH) or a mixture of methanol and chloroform (e.g., 1:1 v/v) at room temperature.[4]

    • Perform the extraction with continuous stirring for approximately 24 hours.

    • Repeat the extraction process at least three times to ensure complete recovery of the metabolites.

  • Crude Extract Preparation: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude mycelial extract.[4]

Protocol 4: Extraction from Culture Filtrate

  • Acidification: Adjust the pH of the culture filtrate to 3.0 using 2M HCl. This protonates acidic compounds, making them more soluble in organic solvents.[4]

  • Liquid-Liquid Extraction:

    • Perform a liquid-liquid extraction by transferring the acidified filtrate to a separatory funnel and adding an equal volume of ethyl acetate (EtOAc).[4]

    • Shake the funnel vigorously and allow the layers to separate. Collect the upper organic (EtOAc) layer.

    • Repeat this extraction process three times with fresh ethyl acetate.

  • Crude Extract Preparation: Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude filtrate extract.[4]

III. Purification of this compound

A multi-step purification strategy is necessary to isolate this compound from the crude extracts.

Protocol 5: Preliminary Purification via Liquid-Liquid Partitioning

This step is effective for separating compounds based on their polarity.

  • Dissolve the crude mycelial extract in a biphasic solvent system of n-hexane and 90% aqueous methanol.[4]

  • Mix thoroughly in a separatory funnel and allow the layers to separate.

  • The highly nonpolar compounds will partition into the n-hexane phase, while moderately polar compounds like this compound will preferentially remain in the methanol phase.

  • Collect the methanol layer and evaporate the solvent to obtain a partially purified extract.

Protocol 6: Chromatographic Purification

Further purification requires chromatographic techniques for high-resolution separation.

  • Solid-Phase Extraction (SPE):

    • Use a C18 reversed-phase SPE cartridge for initial cleanup and concentration of the partially purified extract.[5]

    • Condition the cartridge by passing methanol, followed by deionized water.

    • Load the extract (dissolved in a small amount of 50% methanol) onto the cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities like salts.

    • Elute this compound using methanol or a gradient of increasing methanol concentration in water.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • The final purification step is typically performed using preparative reversed-phase HPLC.

    • Column: A C18 column is suitable for this purpose.

    • Mobile Phase: A gradient of acetonitrile and water (often buffered with a small amount of acid like formic acid) is commonly used.

    • Detection: Monitor the elution profile using a UV detector. Liquid chromatography-mass spectrometry (LC-MS) analysis of extracts from P. aethiopicum has previously been used to identify this compound.[2]

    • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

IV. Data Presentation

Researchers should meticulously record quantitative data at each stage of the extraction and purification process to determine the overall efficiency and yield.

ParameterValueUnitNotes
Cultivation
Culture VolumeLTotal volume of the production culture.
Incubation Timedays
Harvesting
Wet Mycelial Massg
Dry Mycelial MassgAfter lyophilization.
Extraction
Crude Mycelial ExtractgWeight after solvent evaporation.
Crude Filtrate ExtractgWeight after solvent evaporation.
Purification
Purified this compoundmgFinal yield after all purification steps.
Overall Yield mg/L(Final Yield / Culture Volume).

V. Visualized Workflows

Experimental Workflow Diagram

ExtractionWorkflow cluster_cultivation 1. Fungal Cultivation cluster_harvest 2. Harvesting cluster_extraction 3. Extraction cluster_purification 4. Purification cultivate Inoculation & Incubation of Penicillium sp. harvest Filtration / Centrifugation cultivate->harvest mycelium Fungal Mycelium harvest->mycelium Biomass filtrate Culture Filtrate harvest->filtrate Supernatant mycelium_extract Mycelium Extraction (MeOH/CHCl3) mycelium->mycelium_extract filtrate_extract Filtrate Extraction (Ethyl Acetate) filtrate->filtrate_extract crude_extract Combine Crude Extracts mycelium_extract->crude_extract filtrate_extract->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition spe Solid-Phase Extraction (SPE) partition->spe hplc Preparative HPLC spe->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for this compound extraction and purification.

References

Application Notes & Protocols: HPLC and LC-MS Methods for Viridicatumtoxin Purification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridicatumtoxin, a tetracycline-like mycotoxin produced by various Penicillium species, has garnered significant interest due to its potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria.[1][2] This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC) and its subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for researchers involved in natural product chemistry, drug discovery, and toxicology.

The primary antibacterial mechanism of this compound involves the inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS), a key enzyme in the bacterial cell wall biosynthesis pathway.[1][2] This mode of action differs from traditional tetracycline antibiotics, making this compound a promising candidate for the development of new therapeutic agents.

Part 1: Purification of this compound by Preparative HPLC

This section outlines a general protocol for the purification of this compound from a crude fungal extract. The method is based on protocols for the purification of other fungal polyketides and may require optimization for specific laboratory conditions and fungal strains.

Experimental Protocol: Preparative HPLC Purification

1. Preparation of Crude Extract:

  • Culture Penicillium species (e.g., Penicillium aethiopicum) in a suitable liquid medium (e.g., Yeast Malt Extract Glucose - YMEG) for 7-14 days.

  • Extract the culture broth and mycelium with an organic solvent such as ethyl acetate.

  • Evaporate the solvent under reduced pressure to obtain a crude extract.

  • For preliminary purification, a liquid-liquid partitioning step between n-hexane and 90% methanol can be employed to remove nonpolar impurities. The methanolic layer containing this compound is collected and dried.

2. Preparative HPLC Conditions (Example):

ParameterRecommended Setting
HPLC System Preparative HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% to 80% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 283 nm
Injection Volume 1-5 mL (depending on sample concentration)

3. Fraction Collection and Purity Analysis:

  • Collect fractions based on the UV chromatogram, targeting the peak corresponding to this compound.

  • Analyze the purity of the collected fractions using analytical HPLC-UV or LC-MS.

  • Pool the fractions with the desired purity (e.g., >95%).

  • Lyophilize the pooled fractions to obtain pure this compound.

Purification Workflow Diagram

G cluster_extraction Extraction & Preliminary Purification cluster_purification HPLC Purification cluster_final Final Product Culture Fungal Culture (Penicillium sp.) Extraction Solvent Extraction (Ethyl Acetate) Culture->Extraction Partitioning Liquid-Liquid Partitioning (Hexane/Methanol) Extraction->Partitioning Crude_Extract Crude this compound Extract Partitioning->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC/LC-MS) Fraction_Collection->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_VT Pure this compound Lyophilization->Pure_VT

Caption: Workflow for the purification of this compound.

Part 2: Analysis of this compound by LC-MS/MS

This section provides a detailed protocol for the quantitative analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The parameters provided are based on typical methods for tetracycline-like compounds and should be optimized for the specific instrument used.

Experimental Protocol: LC-MS/MS Analysis

1. Standard and Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Create a series of working standard solutions by diluting the stock solution to generate a calibration curve (e.g., 1-1000 ng/mL).

  • For analysis of biological samples, a suitable extraction method, such as protein precipitation with trichloroacetic acid or solid-phase extraction (SPE), should be employed.

2. LC-MS/MS Conditions (Example):

ParameterRecommended Setting
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V (Requires optimization)
Collision Energy 20-40 eV (Requires optimization for each transition)
MRM Transitions This compound A: m/z 566.2 → [product ions] (e.g., 548.2 from [M+H-H₂O]⁺)

Note: The exact m/z values for precursor and product ions should be determined by direct infusion of a this compound standard.

Quantitative Data Summary

The following table presents hypothetical performance data for a validated LC-MS/MS method for this compound analysis. These values are representative of what can be achieved with modern instrumentation but must be experimentally determined for each specific assay.

AnalyteRetention Time (min)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
This compound A~6.50.51.592 ± 5
This compound B~7.20.82.590 ± 6

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Extract) Extraction Extraction/Cleanup (e.g., SPE) Sample->Extraction LC_Separation LC Separation (C18 Column) Extraction->LC_Separation Standard Standard Solutions Standard->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Results Results (Concentration) Quantification->Results

Caption: Workflow for the LC-MS/MS analysis of this compound.

Part 3: Mechanism of Action - Signaling Pathway

This compound exerts its antibacterial effect by targeting and inhibiting Undecaprenyl Pyrophosphate Synthase (UPPS), an essential enzyme in the bacterial cell wall synthesis pathway. This pathway is responsible for the production of peptidoglycan, a critical component of the bacterial cell wall.

UPPS Inhibition Pathway Diagram

G cluster_pathway Bacterial Cell Wall Synthesis FPP Farnesyl Diphosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Diphosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Peptidoglycan Peptidoglycan Synthesis UPP->Peptidoglycan CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall This compound This compound This compound->Inhibition Inhibition->UPPS Inhibition

Caption: Inhibition of UPPS by this compound.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Viridicatumtoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of viridicatumtoxin, a tetracycline-like fungal metabolite. The document includes methodologies for assessing the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against relevant bacterial strains.

Introduction

Viridicatumtoxins are a class of mycotoxins produced by several species of the Penicillium fungus.[1] Structurally similar to tetracyclines, they exhibit potent antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3] The primary mechanism of antibacterial action is the inhibition of undecaprenyl pyrophosphate synthase (UPPS), a critical enzyme in the bacterial cell wall synthesis pathway.[4][5][6] this compound may also exhibit a secondary, weaker inhibitory effect on the bacterial 70S ribosome.[4][5] These application notes are designed to provide researchers with standardized methods to evaluate and compare the antibacterial efficacy of this compound and its analogues.

Data Presentation

Table 1: In Vitro Antibacterial Activity of Viridicatumtoxins A and B
Bacterial StrainThis compound A MIC (µg/mL)This compound B MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Enterococcus faecalis1 - 21 - 2Vancomycin: 0.5
Staphylococcus aureus1 - 20.5Vancomycin: 0.5
Methicillin-Resistant S. aureus (MRSA)0.250.5Tetracycline: >64
Quinolone-Resistant S. aureusNot Reported0.5Tetracycline: 8-64x less active
Escherichia coli (outer membrane deficient)88Not Reported

Data compiled from multiple sources.[3][4][7][8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against both Gram-positive and Gram-negative bacteria.[9][10]

Materials:

  • This compound (A or B) stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. faecalis, membrane-deficient E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Prepare a working solution of this compound in CAMHB.

    • Perform two-fold serial dilutions of this compound in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

    • Add 100 µL of each this compound dilution to the appropriate wells.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (inoculum in CAMHB without this compound) and a negative control well (CAMHB only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[11][12]

    • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14][15]

Materials:

  • Results from the MIC broth microdilution assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes and tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC assay that show no visible growth (i.e., the MIC well and all wells with higher concentrations), transfer a 10 µL aliquot to a TSA plate.

    • Spread the aliquot evenly over a section of the agar plate.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • MBC Determination:

    • Following incubation, count the number of colonies on each section of the TSA plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[16][17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate_plate Inoculate 96-well Plate inoculum->inoculate_plate serial_dilution Serial Dilution of This compound serial_dilution->inoculate_plate incubate_mic Incubate (16-20h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture If bactericidal activity is to be determined incubate_mbc Incubate Agar Plates (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc

Caption: Experimental workflow for determining MIC and MBC of this compound.

signaling_pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway FPP Farnesyl Diphosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Diphosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Peptidoglycan Peptidoglycan Synthesis UPP->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall This compound This compound This compound->UPPS Inhibition

Caption: Mechanism of action of this compound in bacterial cell wall synthesis.

logical_relationship MIC Determine MIC (Lowest concentration with no visible growth) MBC Determine MBC (Lowest concentration with ≥99.9% killing) MIC->MBC Ratio Calculate MBC/MIC Ratio MIC->Ratio MBC->Ratio Bacteriostatic Bacteriostatic (MBC/MIC > 4) Ratio->Bacteriostatic Ratio > 4 Bactericidal Bactericidal (MBC/MIC ≤ 4) Ratio->Bactericidal Ratio ≤ 4

Caption: Interpreting MIC and MBC results to classify antibacterial effect.

References

Unveiling the Impact of Viridicatumtoxin on Bacterial Cell Walls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the effects of Viridicatumtoxin on bacterial cell walls. Viridicatumtoxins, a class of tetracycline-like antibiotics, exhibit potent activity against drug-resistant Gram-positive bacteria by primarily targeting a key enzyme in cell wall synthesis.[1][2] These protocols are designed to equip researchers with the necessary methodologies to investigate this mechanism of action and assess the potential of this compound and its derivatives as novel antibacterial agents.

Introduction to this compound's Mechanism of Action

This compound A and B exert their antibacterial effects by directly binding to and inhibiting undecaprenyl pyrophosphate synthase (UPPS).[1][2][3][4] UPPS is a crucial enzyme in the bacterial cell wall biosynthesis pathway, responsible for the synthesis of undecaprenyl pyrophosphate, the lipid carrier that transports peptidoglycan precursors across the cell membrane. By inhibiting UPPS, this compound effectively halts the construction of the peptidoglycan layer, leading to compromised cell wall integrity and ultimately, bacterial cell death. Additionally, studies have indicated a weak inhibitory effect on the bacterial 70S ribosome, suggesting a secondary mode of action.[1][2][3][4]

Quantitative Analysis of this compound's Antibacterial Activity

A critical step in evaluating any potential antibiotic is to quantify its efficacy against a range of bacterial species. This section provides a summary of the available data on the antibacterial activity of this compound A and B.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound A and B

Bacterial StrainThis compound A (µg/mL)This compound B (µg/mL)Reference Antibiotic (µg/mL)
Enterococcus faecalis1-21-2Vancomycin: ~0.5[5]
Staphylococcus aureus1-20.5Vancomycin: ~0.5[5]
Methicillin-resistant S. aureus (MRSA)-0.5Vancomycin: ~0.5[5]
Quinolone-resistant S. aureus (QRSA)-0.5-
Escherichia coli BAS 849 (outer membrane deficient)88-

Table 2: Inhibitory Concentration (IC50) of this compound against UPPS

CompoundBacterial UPPSIC50
This compoundVancomycin-resistant Enterococci40 nM[6][7]

Experimental Protocols

This section provides detailed protocols for key experiments to elucidate the effects of this compound on bacterial cell walls.

Peptidoglycan Purification and Analysis

Analysis of the peptidoglycan structure and composition can reveal the direct impact of this compound on cell wall synthesis. High-Performance Liquid Chromatography (HPLC) of muropeptides, the building blocks of peptidoglycan, is a powerful technique for this purpose.

Protocol 3.1.1: Peptidoglycan Sacculi Isolation

This protocol is adapted for Gram-negative bacteria but can be modified for Gram-positive species.

Materials:

  • Bacterial culture

  • Lysis buffer (e.g., 1% SDS in PBS)

  • Tris-HCl buffer (pH 8.0)

  • Proteinase K (20 mg/mL)

  • Milli-Q water

  • Centrifuge and ultracentrifuge

  • Boiling water bath

Procedure:

  • Harvest bacterial cells from a culture in the exponential growth phase by centrifugation.

  • Resuspend the cell pellet in a small volume of media or PBS.

  • Lyse the cells by adding the suspension to boiling lysis buffer and incubating for 30 minutes.

  • Cool the lysate to room temperature and pellet the insoluble peptidoglycan sacculi by ultracentrifugation.

  • Wash the pellet repeatedly with Milli-Q water to remove all traces of SDS.

  • To remove peptidoglycan-associated proteins, resuspend the pellet in Tris-HCl buffer and treat with Proteinase K for 1 hour at 37°C.

  • Stop the reaction by adding SDS and boiling for 5 minutes.

  • Wash the purified sacculi again with Milli-Q water by repeated centrifugation and resuspension.

Protocol 3.1.2: Muropeptide Analysis by HPLC

Materials:

  • Purified peptidoglycan sacculi

  • Digestion buffer (e.g., 50 mM sodium phosphate, pH 4.9)

  • Muramidase (e.g., mutanolysin or cellosyl)

  • Sodium borohydride solution

  • Phosphoric acid

  • HPLC system with a C18 column

  • Solvent A (e.g., 0.1% trifluoroacetic acid in water)

  • Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile)

Procedure:

  • Resuspend the purified peptidoglycan sacculi in digestion buffer.

  • Add muramidase and incubate overnight at 37°C to digest the peptidoglycan into soluble muropeptides.

  • Inactivate the enzyme by boiling for 5 minutes.

  • Reduce the muropeptides by adding sodium borohydride solution and incubating for 30 minutes at room temperature.

  • Stop the reaction by adding phosphoric acid to adjust the pH to 2-4.

  • Centrifuge the sample to pellet any insoluble material.

  • Analyze the supernatant containing the soluble muropeptides by reverse-phase HPLC using a gradient of Solvent A and Solvent B. Muropeptides are detected by their absorbance at 204 nm.

Cell Permeability Assays

These assays determine if this compound treatment leads to damage of the bacterial cell membrane, a potential consequence of cell wall disruption.

Protocol 3.2.1: Outer Membrane Permeability Assay using N-Phenyl-1-naphthylamine (NPN)

Materials:

  • Bacterial culture

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (in acetone)

  • This compound solution

  • Fluorometer or microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with HEPES buffer.

  • Resuspend the cells in HEPES buffer to a standardized optical density.

  • Add NPN to the cell suspension.

  • Add this compound at various concentrations.

  • Immediately measure the increase in fluorescence (Excitation: 350 nm, Emission: 420 nm) over time. An increase in fluorescence indicates NPN uptake and thus, outer membrane permeabilization.

Protocol 3.2.2: Inner Membrane Permeability Assay using Propidium Iodide (PI)

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • PI stock solution (in water)

  • This compound solution

  • Fluorometer, flow cytometer, or fluorescence microscope

Procedure:

  • Prepare bacterial cells as described for the NPN assay.

  • Treat the cells with various concentrations of this compound for a defined period.

  • Add PI to the cell suspension and incubate in the dark for 15-30 minutes.

  • Measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm). An increase in fluorescence indicates that PI has entered the cell and intercalated with DNA, signifying inner membrane damage.

Target-Based Assays

These assays directly measure the inhibitory effect of this compound on its primary and secondary targets.

Protocol 3.3.1: Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition Assay

Materials:

  • Purified UPPS enzyme

  • Substrates: Farnesyl pyrophosphate (FPP) and Isopentenyl pyrophosphate (IPP)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100)

  • This compound solution

  • Method for detecting pyrophosphate release (e.g., a coupled enzyme assay or malachite green-based assay)

Procedure:

  • Set up reaction mixtures containing assay buffer, UPPS enzyme, and varying concentrations of this compound.

  • Initiate the reaction by adding the substrates FPP and IPP.

  • Incubate at the optimal temperature for the enzyme.

  • Measure the rate of pyrophosphate production over time using a suitable detection method.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Protocol 3.3.2: Ribosome Binding and Translation Inhibition Assay

This protocol provides a general framework for assessing the effect of this compound on bacterial translation.

Materials:

  • Purified 70S ribosomes

  • Messenger RNA (mRNA) template (e.g., containing a luciferase or GFP reporter gene)

  • Amino acids (including a radiolabeled amino acid like [35S]-methionine)

  • tRNAs

  • Translation factors (IFs, EFs, RFs)

  • Energy source (ATP, GTP)

  • Reaction buffer

  • This compound solution

  • Method for detecting protein synthesis (e.g., scintillation counting for radiolabeled protein, luminescence/fluorescence measurement for reporter proteins)

Procedure:

  • Assemble the in vitro translation reaction mixture containing all components except the mRNA.

  • Add varying concentrations of this compound.

  • Initiate the reaction by adding the mRNA template.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and quantify the amount of newly synthesized protein.

  • Determine the concentration-dependent inhibition of translation by this compound.

Visualizing Pathways and Workflows

The following diagrams illustrate the key biological pathway affected by this compound and the general experimental workflows described in this document.

Viridicatumtoxin_Mechanism cluster_cell_wall Bacterial Cell Wall Biosynthesis cluster_this compound This compound Action FPP Farnesyl pyrophosphate (FPP) UPP Undecaprenyl pyrophosphate (UPP) FPP->UPP + 8x IPP UPPS UPPS (Undecaprenyl pyrophosphate synthase) IPP Isopentenyl pyrophosphate (IPP) Lipid_I Lipid I UPP->Lipid_I Accepts precursor Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation This compound This compound This compound->UPPS Inhibits

Caption: Mechanism of action of this compound on the bacterial cell wall synthesis pathway.

Experimental_Workflow cluster_target Target-Based Assays MIC MIC Determination Permeability Cell Permeability Assays (NPN/PI) PG_Analysis Peptidoglycan Analysis (HPLC) Microscopy Microscopy (TEM/AFM) UPPS_Assay UPPS Inhibition Assay Ribosome_Assay Ribosome Binding Assay Start Bacterial Culture + this compound Start->MIC Start->Permeability Start->PG_Analysis Start->Microscopy

Caption: General experimental workflow for studying this compound's effects.

Advanced Microscopy Techniques

For a more detailed visualization of the morphological changes induced by this compound, advanced microscopy techniques can be employed.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the internal structures of bacterial cells, allowing for the direct observation of cell wall damage, incomplete septa formation, and cell lysis.

Protocol 5.1.1: Sample Preparation for TEM

Materials:

  • Bacterial culture treated with this compound

  • Fixative solution (e.g., 2.5% glutaraldehyde in cacodylate buffer)

  • Osmium tetroxide solution

  • Ethanol series for dehydration

  • Resin for embedding (e.g., Epon)

  • Uranyl acetate and lead citrate for staining

  • Ultramicrotome

  • TEM grids

Procedure:

  • Fix bacterial cells in glutaraldehyde solution overnight at 4°C.

  • Post-fix with osmium tetroxide for 1-2 hours.

  • Dehydrate the cells through a graded ethanol series.

  • Infiltrate and embed the cells in resin.

  • Polymerize the resin at 60°C.

  • Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Mount the sections on TEM grids.

  • Stain the sections with uranyl acetate and lead citrate.

  • Image the grids using a transmission electron microscope.

Atomic Force Microscopy (AFM)

AFM can be used to visualize the surface topography of bacterial cells and isolated peptidoglycan sacculi at the nanoscale, revealing changes in cell wall architecture and elasticity upon treatment with this compound.

Protocol 5.2.1: Sample Preparation for AFM

Materials:

  • Bacterial culture treated with this compound

  • Purified peptidoglycan sacculi (from Protocol 3.1.1)

  • AFM substrate (e.g., freshly cleaved mica)

  • Poly-L-lysine solution (optional, for cell adhesion)

Procedure:

  • For whole-cell imaging, deposit a dilute suspension of treated and untreated bacterial cells onto a poly-L-lysine coated mica surface and allow them to adhere.

  • For isolated peptidoglycan imaging, deposit a suspension of purified sacculi onto a fresh mica surface.

  • Gently rinse with ultrapure water to remove unattached cells or sacculi.

  • Allow the sample to air-dry or image in liquid (buffer).

  • Image the sample using an atomic force microscope in tapping mode.

By utilizing these detailed protocols and understanding the underlying mechanism of this compound, researchers can effectively investigate its potential as a novel therapeutic agent in the fight against antibiotic-resistant bacteria.

References

Application Notes and Protocols for Assaying Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition by Viridicatumtoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assaying the inhibition of undecaprenyl pyrophosphate synthase (UPPS) by Viridicatumtoxin, a potent antibacterial agent. UPPS is a critical enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for novel antibiotic development. Viridicatumtoxins, a class of tetracycline-like fungal metabolites, have demonstrated significant inhibitory activity against this enzyme, particularly in Gram-positive bacteria.[1]

Introduction to UPPS and this compound

Undecaprenyl pyrophosphate synthase (UPPS) catalyzes the sequential condensation of eight molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form undecaprenyl pyrophosphate (UPP).[1] UPP is the lipid carrier required for the translocation of peptidoglycan precursors across the bacterial cell membrane, a crucial step in cell wall synthesis. Inhibition of UPPS disrupts this process, leading to bacterial cell death.

Viridicatumtoxins are complex polyketides that have been identified as potent inhibitors of UPPS. Their unique chemical structure allows them to interact with the active site of the enzyme, preventing the binding of its natural substrates. This mechanism of action is distinct from many existing classes of antibiotics, making this compound and its analogs promising candidates for combating drug-resistant bacterial infections.

Quantitative Data Summary

The inhibitory potency of this compound A and B against UPPS from various bacterial species has been determined in multiple studies. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

CompoundTarget OrganismUPPS SourceIC50 (µM)Reference
This compound AStaphylococcus aureusRecombinant~4--INVALID-LINK--
This compound BStaphylococcus aureusNot SpecifiedNot Determined
This compound AEnterococcus faecalisRecombinantNot Determined
This compound BEnterococcus faecalisRecombinantNot Determined
This compound AEscherichia coliRecombinantNot Determined
This compound BEscherichia coliRecombinantNot Determined

Note: Further studies are required to fully characterize the inhibitory kinetics, including the determination of Ki values and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Experimental Protocols

Two primary methods are commonly employed to assay UPPS activity and its inhibition: a spectrophotometric assay and a radiolabeled assay.

Protocol 1: Spectrophotometric Assay for UPPS Inhibition

This method continuously monitors the production of pyrophosphate (PPi), a product of the UPPS reaction, using a coupled enzyme system.

Materials:

  • Purified recombinant UPPS enzyme

  • Farnesyl pyrophosphate (FPP)

  • Isopentenyl pyrophosphate (IPP)

  • This compound A or B, dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Coupled enzyme system (e.g., Pyrophosphate Reagent from Sigma-Aldrich)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a master mix containing assay buffer, FPP, and IPP at 2x the final desired concentration.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO to create a range of concentrations to be tested.

  • Set up the Assay Plate:

    • Add 50 µL of the 2x reagent mix to each well of a 96-well plate.

    • Add 1 µL of the appropriate this compound dilution (or DMSO for the no-inhibitor control) to each well.

    • Include a "no enzyme" control by adding 50 µL of assay buffer instead of the enzyme solution in a separate set of wells.

  • Initiate the Reaction: Add 49 µL of UPPS enzyme solution (diluted in assay buffer to a 2x final concentration) to each well to start the reaction. The final volume in each well should be 100 µL.

  • Incubate and Measure: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Radiolabeled Assay for UPPS Inhibition

This highly sensitive method directly measures the incorporation of a radiolabeled substrate into the final product.

Materials:

  • Purified recombinant UPPS enzyme

  • Farnesyl pyrophosphate (FPP)

  • [1-¹⁴C]Isopentenyl pyrophosphate (IPP)

  • This compound A or B, dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Reaction Quenching Solution: 1 M HCl in methanol

  • Scintillation cocktail

  • Scintillation vials

  • Liquid scintillation counter

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing assay buffer, FPP, and [1-¹⁴C]IPP.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of this compound in DMSO.

  • Set up the Reactions:

    • In separate microcentrifuge tubes, add the reaction mix.

    • Add 1 µL of the this compound dilution (or DMSO for control) to each tube.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the Reaction: Add the UPPS enzyme to each tube to start the reaction.

  • Incubate: Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Quench the Reaction: Stop the reaction by adding an equal volume of the quenching solution.

  • Extract the Product: Add an organic solvent (e.g., n-butanol) to each tube, vortex vigorously, and centrifuge to separate the phases. The radiolabeled undecaprenyl pyrophosphate product will partition into the organic phase.

  • Measure Radioactivity:

    • Transfer a known volume of the organic phase to a scintillation vial.

    • Add scintillation cocktail and mix.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control.

    • Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value.

Visualizations

UPPS Biological Pathway

UPPS_Pathway FPP Farnesyl Pyrophosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) (x8) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Catalysis This compound This compound This compound->UPPS Inhibition CellWall Bacterial Cell Wall Synthesis UPP->CellWall

Caption: UPPS catalyzes the formation of UPP, a key lipid carrier in bacterial cell wall synthesis.

Experimental Workflow for UPPS Inhibition Assay

UPPS_Inhibition_Workflow Start Start PrepReagents Prepare Assay Buffer, Substrates (FPP, IPP), and Enzyme Start->PrepReagents PrepInhibitor Prepare Serial Dilutions of this compound Start->PrepInhibitor AssaySetup Set up Assay Plate: Add Reagents and Inhibitor PrepReagents->AssaySetup PrepInhibitor->AssaySetup InitiateReaction Initiate Reaction with UPPS Enzyme AssaySetup->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate Measure Measure Reaction Progress (Absorbance or Radioactivity) Incubate->Measure DataAnalysis Data Analysis: Calculate % Inhibition and IC50 Measure->DataAnalysis End End DataAnalysis->End

Caption: Workflow for determining the inhibitory effect of this compound on UPPS activity.

References

Application Notes and Protocols for the Total Synthesis of Viridicatumtoxin B and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Viridicatumtoxin B is a structurally complex tetracycline-like natural product isolated from Penicillium species.[1] It exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique molecular architecture, featuring a hindered EF spirosystem and a highly substituted ABCD tetracyclic core, has made it a challenging target for total synthesis.[3] The successful total synthesis of this compound B by the Nicolaou group not only led to the revision of its originally proposed structure but also opened avenues for the synthesis of analogues to explore structure-activity relationships (SAR).[3][4][5]

These application notes provide an overview of the synthetic strategies and detailed protocols for key transformations in the total synthesis of this compound B and its analogues.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of this compound B was achieved through a highly convergent strategy, involving the assembly of several key building blocks.[3] The retrosynthetic analysis reveals a disconnection into key fragments, allowing for a modular and flexible approach to the synthesis of analogues.

A key challenge in the synthesis is the construction of the sterically congested spirocyclic EF ring system and the densely functionalized ABCD tetracyclic core.[3][6] The Nicolaou group developed several generations of synthetic strategies to address these challenges, involving key reactions such as a Michael-Dieckmann/decarboxylation cascade, an anthrone alkylation, and a Lewis acid-mediated spirocyclization.[2][4][6]

Retrosynthesis This compound B This compound B Pentacycle_BCDEF Pentacycle_BCDEF This compound B->Pentacycle_BCDEF Michael-Dieckmann Isoxazole_Fragment Isoxazole_Fragment This compound B->Isoxazole_Fragment Michael-Dieckmann Allylic_Bromide Allylic_Bromide Pentacycle_BCDEF->Allylic_Bromide Lewis Acid Spirocyclization Cyclic_Anhydride Cyclic_Anhydride Pentacycle_BCDEF->Cyclic_Anhydride Michael-Dieckmann/Decarboxylation Quinone_Monoketal Quinone_Monoketal Pentacycle_BCDEF->Quinone_Monoketal Michael-Dieckmann/Decarboxylation Stork-Hagedorn Isoxazole Stork-Hagedorn Isoxazole Isoxazole_Fragment->Stork-Hagedorn Isoxazole Multi-step synthesis

Caption: Retrosynthetic analysis of this compound B.

Key Building Block Syntheses

The convergent synthesis strategy relies on the efficient preparation of several key fragments.

1. Synthesis of Allylic Bromide (EF Ring Precursor):

The synthesis of the allylic bromide, the precursor for the EF spirocyclic ring system, starts from geranic acid.[3]

Allylic_Bromide_Synthesis Geranic Acid Geranic Acid Allylic Alcohol Ester Allylic Alcohol Ester Geranic Acid->Allylic Alcohol Ester 4 steps Silylated Allylic Alcohol Silylated Allylic Alcohol Allylic Alcohol Ester->Silylated Allylic Alcohol TBSCl, imidazole Allylic Alcohol Allylic Alcohol Silylated Allylic Alcohol->Allylic Alcohol DIBAL-H Allylic Bromide Allylic Bromide Allylic Alcohol->Allylic Bromide MsCl, Et3N; LiBr

Caption: Workflow for the synthesis of the allylic bromide fragment.

Protocol for Allylic Bromide Synthesis: A detailed protocol involves a four-step sequence from geranic acid to an allylic alcohol methyl ester.[2] This is followed by silylation of the alcohol, reduction of the ester to an alcohol, mesylation, and subsequent displacement with bromide.[3]

  • Step 1: Silylation: To a solution of the allylic alcohol (1.0 equiv) in CH₂Cl₂ at 25 °C is added imidazole (2.0 equiv) and TBSCl (1.6 equiv). The reaction is stirred for 12 hours.

  • Step 2: Reduction: The resulting silyl ether is dissolved in CH₂Cl₂ and cooled to -78 °C. DIBAL-H (2.7 equiv) is added, and the reaction is warmed to 0 °C over 70 minutes.

  • Step 3: Bromination: The resulting allylic alcohol is dissolved in CH₂Cl₂ at 25 °C. Et₃N (1.5 equiv), DMAP (0.05 equiv), and MsCl (1.2 equiv) are added. After 14 hours, LiCl (1.0 equiv) is added and stirred for a further 42 hours to yield the allylic chloride, which can be converted to the bromide.[6] A more direct bromination involves mesylation followed by displacement with LiBr.[3]

2. Synthesis of Cyclic Anhydride (C Ring Precursor):

The cyclic anhydride is prepared from 4-chlororesorcinol in a multi-step sequence.[3]

Protocol for Cyclic Anhydride Synthesis: Starting from a known intermediate derived from 4-chlororesorcinol, selective mono-demethylation is achieved using BBr₃.[3] The resulting phenol is protected, followed by bis-saponification and anhydride formation.[3]

  • Step 1: Mono-demethylation and Protection: The ester-containing intermediate is treated with BBr₃ for selective demethylation. The liberated phenol is then protected using BnBr and Ag₂O.

  • Step 2: Anhydride Formation: The protected compound undergoes bis-saponification with aqueous NaOH, followed by treatment with Ac₂O to form the cyclic anhydride.[3]

3. Synthesis of Isoxazole Phenyl Ester (AB Ring Precursor):

The isoxazole fragment is constructed from a known Stork-Hagedorn isoxazole.[3]

Protocol for Isoxazole Phenyl Ester Synthesis: The synthesis begins with the acylation of dimethylmalonate, followed by methylation, cyclization with hydroxylamine, and benzylation of the hydroxyl group.[3] The resulting methyl ester is saponified to the carboxylic acid, which is then converted to the phenyl ester under Mitsunobu conditions.[3]

  • Step 1: Stork-Hagedorn Isoxazole Synthesis: A modified literature procedure is followed involving sequential acylation, methylation, cyclization, and benzylation.[3]

  • Step 2: Phenyl Ester Formation: The isoxazole carboxylic acid (1.0 equiv) is treated with PPh₃ (1.5 equiv), PhOH (1.5 equiv), and DIAD (1.5 equiv) in THF at 0 °C to 25 °C.

Assembly of the Tetracyclic Core and Spirocyclization

The key fragments are assembled through a series of carefully orchestrated reactions.

1. Michael-Dieckmann/Decarboxylation Cascade:

The cyclic anhydride and the quinone monoketal are coupled to form the tricyclic core of the molecule.[3]

Protocol: A two-step protocol is preferred for efficiency. The cyclic anhydride and quinone monoketal are treated with NaH to induce anion generation and cycloaddition. Subsequent treatment with DBU promotes decarboxylation to afford the tricyclic compound.[3]

2. Lewis Acid-Mediated Spirocyclization:

A crucial step in the synthesis is the construction of the EF spirojunction. This is achieved through an alkylation of an anthrone intermediate with the allylic bromide, followed by a Lewis acid-mediated spirocyclization.[6]

Final Steps and Analogue Synthesis

The final stages of the synthesis involve further functionalization and deprotection steps to yield this compound B. The modular nature of the synthesis allows for the introduction of diversity by modifying the building blocks, leading to the synthesis of various analogues.[4][6]

Biological Activity and Mechanism of Action

This compound B and its analogues have been evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Viridicatumtoxins exert their antibacterial effect by inhibiting undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in the bacterial cell wall synthesis pathway.[7] This mechanism is distinct from that of classical tetracyclines, which inhibit protein synthesis by binding to the ribosome.[2] There is also evidence for weak inhibition of the bacterial 70S ribosome.[7]

Mechanism_of_Action This compound B This compound B UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) This compound B->UPPS Inhibits 70S Ribosome 70S Ribosome This compound B->70S Ribosome Weakly Inhibits Cell Wall Synthesis Cell Wall Synthesis UPPS->Cell Wall Synthesis Essential for Bacterial Growth Inhibition Bacterial Growth Inhibition Cell Wall Synthesis->Bacterial Growth Inhibition Protein Synthesis Protein Synthesis 70S Ribosome->Protein Synthesis Protein Synthesis->Bacterial Growth Inhibition

References

Application Notes and Protocols: Stability and Solubility of Viridicatumtoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and solubility of Viridicatumtoxin in common laboratory solvents. The included protocols offer standardized methods for sample preparation and analysis, crucial for ensuring data accuracy and reproducibility in research and development settings.

Introduction

This compound, a tetracycline-like mycotoxin produced by several species of Penicillium, has garnered interest for its potent biological activities.[1] As with any compound intended for research or drug development, understanding its physicochemical properties, particularly solubility and stability, is paramount for accurate experimental design and interpretation of results. These notes provide a summary of available data and standardized protocols for handling and analyzing this compound.

Solubility of this compound

This compound is a yellow solid that is sparingly soluble in aqueous solutions.[2] For most laboratory applications, organic solvents are required for initial dissolution. Stock solutions can then be diluted into aqueous buffers, though it is recommended to use such aqueous solutions within the same day.[2]

Table 1: Quantitative Solubility of this compound in Various Organic Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)1[3]~1.77-
Dimethylformamide (DMF)Soluble[1]-Quantitative data not readily available.
Ethanol1[3]~1.77-
Methanol1[3]~1.77-

Note: The molar concentration is calculated based on the molecular weight of this compound (565.57 g/mol ).

Stability of this compound

This compound is reported to be stable for at least 4 years when stored as a solid at -20°C.[1][2] In solution, its stability is dependent on the solvent, storage temperature, and pH. While specific kinetic data for this compound is limited, information from the structurally related tetracycline class of antibiotics provides valuable insights. Viridicatumtoxins have been described as remarkably acid-stable.

Table 2: Stability Profile of this compound and Representative Tetracycline Antibiotics

ConditionThis compoundTetracycline (Representative Data)
Storage Temperature
-20°C (Solid)≥ 4 years[1][2]-
-20°C (in Methanol)Data not availableStable over extended periods.
4°C (in Aqueous Solution)Use within one day is recommended.[2]Gradual loss of activity observed over weeks.
Room Temperature (in Solution)Data not availableSignificant degradation can occur within days to weeks.
pH in Aqueous Solution
Acidic (pH < 4)Remarkably acid-stableGenerally more stable.
Neutral (pH 7)Data not availableLess stable than in acidic conditions.
Alkaline (pH > 7.5)Data not availableProne to cleavage and formation of inactive isotetracycline.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a method to determine the saturation solubility of this compound in a given solvent.

Workflow for Solubility Determination

G Workflow for Solubility Determination prep Prepare saturated solution equilibrate Equilibrate at constant temperature prep->equilibrate separate Separate solid from supernatant equilibrate->separate quantify Quantify this compound in supernatant separate->quantify calculate Calculate solubility quantify->calculate

Caption: A flowchart illustrating the key steps for determining the solubility of this compound.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stirrer. Equilibrate the solution at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. For further purification, pass the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standards and the filtered supernatant by a validated HPLC method (see Protocol 4.2).

    • Construct a calibration curve from the standard solutions.

  • Calculation: Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol for Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method suitable for quantifying this compound and monitoring its degradation over time.

Workflow for HPLC-Based Stability Study

G Workflow for HPLC-Based Stability Study prep Prepare this compound solutions stress Incubate under stress conditions (Temperature, pH) prep->stress sample Collect samples at time points stress->sample analyze Analyze by HPLC sample->analyze kinetics Determine degradation kinetics analyze->kinetics

Caption: A flowchart outlining the procedure for conducting a stability study of this compound using HPLC.

Materials:

  • This compound stock solution

  • Solvents and buffers for stability testing

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound in the desired solvents or buffers at a known concentration (e.g., 100 µg/mL).

  • Incubation: Store the solutions under the desired stress conditions (e.g., -20°C, 4°C, 25°C, different pH values). Protect solutions from light unless photostability is being assessed.

  • Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.

  • HPLC Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column

      • Mobile Phase: A gradient elution can be used, for example:

        • 0-2 min: 95% A, 5% B

        • 2-15 min: Gradient to 5% A, 95% B

        • 15-18 min: Hold at 5% A, 95% B

        • 18-20 min: Return to 95% A, 5% B

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy).

      • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Conclusion

These application notes provide a foundational understanding of the solubility and stability of this compound. The provided protocols offer standardized methods for further investigation and routine handling of this mycotoxin. For critical applications, it is recommended to perform in-house solubility and stability studies under the specific experimental conditions to be used.

References

Handling and storage guidelines for Viridicatumtoxin in a research lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and experimental use of Viridicatumtoxin in a research laboratory setting. The protocols outlined below are intended to ensure the safety of laboratory personnel and the integrity of experimental results.

Introduction to this compound

This compound is a mycotoxin produced by certain species of Penicillium. It belongs to the tetracycline class of antibiotics and exhibits potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in bacterial cell wall biosynthesis.[3][4] This mode of action differs from traditional tetracycline antibiotics, which target the bacterial ribosome.[4]

Safety and Handling Guidelines

2.1. Hazard Identification and Precautions

General Precautions:

  • Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves at all times. Double gloving is recommended when handling the pure compound or high concentrations.

    • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

    • Eye Protection: Safety glasses with side shields or goggles are mandatory.

    • Respiratory Protection: For operations that may generate aerosols or dust, a NIOSH-approved respirator is recommended.

  • Hygiene: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

2.2. First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

2.3. Decontamination and Spill Management

  • Spills: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE. For small spills of solid material, gently cover with a damp paper towel to avoid raising dust and then wipe up. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Decontamination: Decontaminate the spill area with a 1% sodium hypochlorite solution, followed by a rinse with 70% ethanol. All disposable materials used for cleanup should be treated as hazardous waste.

2.4. Waste Disposal

All waste contaminated with this compound, including pipette tips, tubes, gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Storage and Stability

3.1. Storage Conditions

  • Solid Form: this compound powder should be stored at -20°C in a tightly sealed, light-protected container.[7]

  • Solutions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect solutions from light.

3.2. Stability

This compound has been noted to be more acid-stable than other tetracyclines.[8] However, like other tetracyclines, its stability is influenced by pH and temperature.

ConditionStability of Tetracycline AnalogsRecommendations for this compound
pH Generally more stable in acidic to neutral pH. Degradation increases in alkaline conditions.[3][9]Prepare and store solutions in a pH range of 4-7. Avoid highly alkaline buffers.
Temperature Thermal degradation is time and temperature-dependent. More stable at lower temperatures.[1][3][9]Store stock solutions at -20°C or below. Minimize time at room temperature during experiments.
Light Susceptible to photodegradation.Protect solid compound and solutions from light by using amber vials or wrapping containers in aluminum foil.

Quantitative Data

Table 1: Biological Activity of this compound

ParameterOrganism/EnzymeValueReference
MIC Staphylococcus aureus (including MRSA)0.5 µg/mL (this compound B)[1]
Gram-positive bacteria8 to 64 times more active than tetracycline[2]
IC50 S. aureus Undecaprenyl Pyrophosphate Synthase (UPPS)3.1 µM[10]
E. coli Octaprenyl Pyrophosphate Synthase (OPS)21 µM[10]
S. cerevisiae Dehydrodolichyl Pyrophosphate (DedoIPP) synthase71 µM[10]
LD50 Rats (intraperitoneal)80 mg/kg[10]
Mice (intraperitoneal)90 mg/kg[10]
Rats (gastric intubation)122.4 mg/kg[10]

Experimental Protocols

5.1. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard CLSI guidelines.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of MHB to all wells of a 96-well plate except the first column.

    • Prepare a 2x working stock of the highest desired concentration of this compound in MHB. Add 200 µL of this solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate plate with bacterial suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Read plate visually or with a plate reader D->E F Determine MIC E->F

Workflow for MIC Determination.

5.2. Protocol 2: Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition Assay

This is a generalized protocol for a radioactivity-based UPPS inhibition assay.

Materials:

  • Purified UPPS enzyme

  • [14C]-Isopentenyl pyrophosphate ([14C]-IPP)

  • Farnesyl pyrophosphate (FPP)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl2)

  • This compound stock solution in DMSO

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, FPP, and [14C]-IPP.

  • Inhibitor Addition:

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the UPPS enzyme to the tubes.

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding a quenching solution (e.g., saturated NaCl).

    • Extract the radiolabeled product (undecaprenyl pyrophosphate) using an organic solvent (e.g., butanol).

  • Quantification:

    • Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

UPPS_Inhibition_Pathway cluster_reaction UPPS Catalyzed Reaction FPP Farnesyl Pyrophosphate (FPP) UPPS UPPS Enzyme FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP This compound This compound This compound->UPPS Inhibition

Inhibition of UPPS by this compound.

5.3. Protocol 3: In Vivo Acute Toxicity (LD50) Determination in Mice (Up-and-Down Procedure)

This protocol is a guideline and must be performed in strict accordance with institutional animal care and use committee (IACUC) regulations.

Materials:

  • Healthy, young adult mice of a single sex (e.g., female BALB/c)

  • This compound solution in a suitable vehicle (e.g., saline with a small amount of DMSO)

  • Dosing syringes and needles

  • Animal cages and appropriate housing

Procedure:

  • Dose Selection:

    • Based on existing data, select a starting dose of this compound.

    • Choose a dose progression factor (e.g., 2 or 3).

  • Dosing:

    • Administer the starting dose to a single mouse via the desired route (e.g., intraperitoneal injection).

  • Observation:

    • Observe the animal closely for signs of toxicity and mortality for a defined period (e.g., 24-48 hours).

  • Dose Adjustment:

    • If the mouse survives, the next mouse receives a higher dose (starting dose x progression factor).

    • If the mouse dies, the next mouse receives a lower dose (starting dose / progression factor).

  • Continuation:

    • Continue this process for a predetermined number of animals (typically 5-10).

  • LD50 Calculation:

    • The LD50 is calculated using statistical methods appropriate for the up-and-down procedure, such as the maximum likelihood method.

LD50_Workflow start Select Starting Dose dose_animal Dose a single animal start->dose_animal observe Observe for toxicity/mortality dose_animal->observe decision Outcome? observe->decision increase_dose Increase Dose decision->increase_dose Survival decrease_dose Decrease Dose decision->decrease_dose Mortality next_animal Proceed to next animal increase_dose->next_animal decrease_dose->next_animal next_animal->dose_animal end Calculate LD50 next_animal->end After sufficient N

Up-and-Down Procedure for LD50 Determination.

References

Troubleshooting & Optimization

Challenges in the purification of Viridicatumtoxin from complex fungal extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Viridicatumtoxin from complex fungal extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a tetracycline-like mycotoxin produced by several species of Penicillium, including P. aethiopicum and P. viridicatum. Its complex chemical structure, featuring a spiro-fused ring system, and its potential for co-extraction with other structurally similar mycotoxins make its purification a significant challenge. Furthermore, like other tetracyclines, it can be susceptible to epimerization and degradation under certain conditions.

Q2: What are the most common impurities encountered during this compound purification?

The most common impurities are other mycotoxins produced by the same fungal strain. Penicillium species are known to produce a variety of secondary metabolites, and the specific co-occurring mycotoxins can vary. For instance, strains of P. viridicatum have been reported to produce other mycotoxins, though it's now understood that ochratoxin A and citrinin are not produced by this species. It is crucial to identify the specific mycotoxin profile of the fungal strain being used. Additionally, isomers and degradation products of this compound itself can be present as impurities.

Q3: What is the stability of this compound under typical laboratory conditions?

This compound is known to be remarkably acid-stable. However, its stability in various organic solvents and at different pH levels should be considered during the purification process to minimize degradation. It is advisable to conduct stability studies under the specific conditions of your purification protocol.

Q4: Which analytical techniques are most suitable for monitoring the purification of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique for monitoring the purification of this compound. An analytical HPLC method can be used to assess the purity of fractions collected during the purification process. A typical analytical chromatogram of a crude extract from a this compound-producing Penicillium species may show multiple peaks, with this compound being one of the components.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low concentration of this compound in the crude extract.Suboptimal fungal culture conditions for mycotoxin production.Optimize culture medium, temperature, and incubation time for the specific Penicillium strain.
Inefficient extraction from the fungal biomass.Ensure complete drying of the fungal mycelium before extraction. Use a suitable solvent system (e.g., ethyl acetate or a mixture of chloroform and methanol) and ensure sufficient extraction time.
Loss of this compound during purification steps.Degradation of the compound due to pH or solvent instability.Buffer all solutions to a pH where this compound is stable. Avoid prolonged exposure to harsh solvents.
Poor recovery from chromatography columns.Optimize the mobile phase composition and gradient for preparative HPLC to ensure complete elution of this compound. Check for irreversible adsorption to the stationary phase.
Poor Resolution in Chromatography
Symptom Possible Cause Troubleshooting Steps
Co-elution of this compound with impurities during HPLC.Inappropriate column chemistry or mobile phase.Screen different HPLC columns (e.g., C18, Phenyl-Hexyl) and optimize the mobile phase composition (solvents, additives, pH).
Presence of structurally similar impurities.Employ orthogonal purification techniques, such as solid-phase extraction (SPE) with different sorbents prior to HPLC, or utilize a multi-step HPLC purification with different column selectivities.
Peak tailing or broadening.Column overload.Reduce the amount of sample loaded onto the column.
Secondary interactions with the stationary phase.Add modifiers to the mobile phase (e.g., a small percentage of acid or a competing base) to minimize interactions.

Quantitative Data

While specific purification yields and purity data for this compound are not extensively published in a standardized format, the following table provides a hypothetical example of a purification summary. Researchers should aim to generate similar tables to track the efficiency of their purification process.

Purification Step Total Protein (mg) This compound (mg) Purity (%) Yield (%) Purification Fold
Crude Extract10005051001
Solvent Partitioning4004511.25902.25
Solid-Phase Extraction1504026.67805.33
Preparative HPLC1030>9560>19

Experimental Protocols

Fungal Culture and Extraction

This protocol is a general guideline and should be optimized for the specific Penicillium strain and laboratory conditions.

  • Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of the this compound-producing Penicillium strain. Incubate at 25-28°C with shaking for 10-14 days.

  • Harvesting: Separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Lyophilize (freeze-dry) the mycelium.

    • Extract the dried mycelium with ethyl acetate or a mixture of chloroform:methanol (1:1, v/v) at room temperature with continuous stirring for 24 hours.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain the crude extract.

Preliminary Purification: Solid-Phase Extraction (SPE)
  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., water/methanol mixture) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of increasing concentrations of methanol in water to remove polar impurities.

  • Elution: Elute this compound with a higher concentration of methanol or acetonitrile.

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing this compound.

Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Column: C18 semi-preparative or preparative column.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.

  • Gradient (Example):

    • 0-5 min: 10% Acetonitrile

    • 5-30 min: Linear gradient to 90% Acetonitrile

    • 30-35 min: Hold at 90% Acetonitrile

    • 35-40 min: Return to 10% Acetonitrile and re-equilibrate.

  • Flow Rate: Adjust based on the column dimensions.

  • Detection: UV detector at a suitable wavelength (e.g., 280 nm).

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Assessment: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and evaporate the solvent.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Culture Fungal Culture (Penicillium sp.) Harvest Harvesting (Filtration) Culture->Harvest Extraction Solvent Extraction Harvest->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Purity_Check Purity Assessment (Analytical HPLC) Prep_HPLC->Purity_Check Final_Product Pure this compound Purity_Check->Final_Product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_resolution Poor Resolution Troubleshooting cluster_contamination Contamination Troubleshooting Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Poor_Resolution Poor Resolution Start->Poor_Resolution Contamination Persistent Contamination Start->Contamination Culture_Opt Optimize Culture Conditions Low_Yield->Culture_Opt Extraction_Opt Optimize Extraction Protocol Low_Yield->Extraction_Opt Stability_Check Check Compound Stability Low_Yield->Stability_Check HPLC_Method_Dev HPLC Method Development (Column/Mobile Phase) Poor_Resolution->HPLC_Method_Dev Orthogonal_Methods Employ Orthogonal Purification Techniques Poor_Resolution->Orthogonal_Methods Reduce_Load Reduce Sample Load Poor_Resolution->Reduce_Load Identify_Impurity Identify Impurity (LC-MS) Contamination->Identify_Impurity Targeted_Removal Develop Targeted Removal Step Identify_Impurity->Targeted_Removal

Optimizing fermentation conditions to increase Viridicatumtoxin yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to optimize the fermentation conditions for increased Viridicatumtoxin yield. This compound is a tetracycline-like polyketide antibiotic produced by several filamentous fungi, most notably species such as Penicillium viridicatum, Penicillium aethiopicum, and Paecilomyces sp.[1][2][3].

Frequently Asked Questions (FAQs)

Q1: What are the typical baseline fermentation conditions for producing this compound?

A1: While optimal conditions are strain-specific, a general starting point for Penicillium species involves a submerged fermentation culture. Baseline parameters often fall within the ranges outlined below. It is crucial to use these as a starting point for further optimization.

Q2: My this compound yield is low. What are the most common factors to investigate?

A2: Low yield is a common issue in secondary metabolite production. The primary factors to investigate are:

  • Media Composition: The type and concentration of carbon and nitrogen sources are critical.

  • pH: The pH of the medium can significantly influence fungal growth and the activity of biosynthetic enzymes.[4][5]

  • Temperature: Temperature affects metabolic rates and enzyme stability.[4]

  • Aeration and Agitation: Adequate oxygen supply is often crucial for the production of polyketides. Agitation influences oxygen transfer and nutrient distribution.

  • Inoculum Quality: The age and density of the inoculum can impact the lag phase and overall productivity.

Q3: How do carbon and nitrogen sources impact this compound yield?

A3: As a polyketide, this compound biosynthesis is highly dependent on the primary metabolism of the fungus. The choice of carbon and nitrogen sources directly influences the availability of precursor molecules.[6]

  • Carbon Sources: Simple sugars like glucose and sucrose are often effective.[7][8] However, complex carbohydrates such as potato starch or rice powder can also lead to excellent growth and metabolite production in some fungi.[6]

  • Nitrogen Sources: Both organic (e.g., peptone, yeast extract) and inorganic (e.g., sodium nitrate, ammonium salts) nitrogen sources should be evaluated.[6][9] The carbon-to-nitrogen (C:N) ratio is a key parameter to optimize, as nitrogen limitation can sometimes trigger secondary metabolite production in Penicillium species.

Q4: What is the optimal pH and temperature for fermentation?

A4:

  • pH: Most Penicillium species favor slightly acidic conditions for growth and secondary metabolite production, with optimal pH values typically ranging from 4.0 to 6.5.[4] However, some species have shown maximal production in neutral or even alkaline conditions (up to pH 9).[4] It is essential to monitor and, if necessary, control the pH throughout the fermentation, as fungal metabolism can cause it to drift.

  • Temperature: The optimal temperature for most Penicillium species is between 24°C and 30°C.[4][8] Temperatures outside this range can lead to reduced growth or stress responses that may inhibit this compound production.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Very Low Yield 1. Incorrect Media: Suboptimal carbon, nitrogen, or trace element sources.1. Screen a variety of carbon (e.g., glucose, sucrose, potato starch) and nitrogen (e.g., yeast extract, peptone, sodium nitrate) sources.[6][7] Perform a literature search for media used for closely related Penicillium species.
2. Suboptimal pH/Temperature: Environmental conditions are outside the optimal range for the specific strain.2. Perform shake flask experiments varying the initial pH (e.g., 4.0, 5.5, 7.0) and incubation temperature (e.g., 20°C, 25°C, 30°C).[4]
3. Poor Inoculum: Inoculum is too old, too young, or has low viability.3. Standardize inoculum preparation. Use a consistent age (e.g., 5-7 day old culture) and spore concentration for inoculation.
4. Contamination: Bacterial or yeast contamination is competing for nutrients.4. Check culture purity via microscopy and plating on selective media. Review and reinforce sterile techniques.
Inconsistent Yield Between Batches 1. Variability in Raw Materials: Inconsistent quality of complex media components (e.g., yeast extract, peptone).1. Use high-purity, defined components where possible. If using complex sources, source from a single supplier and lot number for a set of experiments.
2. Inoculum Variability: Inconsistent spore count or physiological state of the inoculum.2. Implement a standardized protocol for spore suspension preparation and quantification (e.g., using a hemocytometer).
3. Inconsistent Physical Parameters: Fluctuations in shaker speed, temperature, or aeration between runs.3. Calibrate and monitor all equipment (incubators, shakers, pH meters) regularly. Ensure consistent flask closures (e.g., cotton plugs, foam stoppers) to maintain similar aeration levels.
High Biomass but Low Product Yield 1. Nutrient Repression: High concentrations of readily metabolizable nutrients (like glucose) can sometimes suppress secondary metabolite gene expression.1. Test lower initial concentrations of the primary carbon source. Consider using a fed-batch strategy to maintain nutrients at a productive, non-repressive level.
2. Incorrect Fermentation Time: The fermentation was stopped before or long after the peak production phase.2. Conduct a time-course experiment, sampling every 24-48 hours to determine the optimal harvest time.
3. Feedback Inhibition: The product itself may be inhibiting its own biosynthesis at high concentrations.3. Investigate strategies for in-situ product removal, such as the addition of an adsorbent resin to the fermentation broth.

Experimental Protocols & Data

Protocol: One-Factor-at-a-Time (OFAT) Optimization of pH

This protocol describes a standard method to determine the optimal initial pH for this compound production in shake flasks.

  • Media Preparation: Prepare the fermentation medium (e.g., Czapek Dox Broth or Potato Dextrose Broth).

  • pH Adjustment: Dispense the medium into a series of flasks (in triplicate for each condition). Adjust the initial pH of each set of flasks to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using sterile 1M HCl or 1M NaOH.

  • Inoculation: Inoculate each flask with a standardized spore suspension of the producing fungus (e.g., 1x10^6 spores/mL).

  • Incubation: Incubate all flasks under uniform conditions (e.g., 25°C, 150 rpm) for the standard fermentation duration (e.g., 10 days).

  • Sampling and Analysis: At the end of the incubation, harvest the contents of each flask.

    • Separate the mycelium from the broth via filtration.

    • Measure the dry weight of the mycelium to assess growth.

    • Extract this compound from the mycelium and/or broth using an appropriate solvent (e.g., ethyl acetate).

    • Quantify the this compound yield using a method like HPLC.

  • Data Analysis: Plot the average yield and biomass against the initial pH to identify the optimum.

Data Presentation: Influence of Fermentation Parameters

The following tables summarize hypothetical but representative data on how different parameters can influence secondary metabolite yield in Penicillium species.

Table 1: Effect of Carbon Source on Yield (Assumes constant nitrogen source, pH 5.5, Temp 25°C)

Carbon Source (40 g/L)Mycelial Dry Weight (g/L)Relative Yield (%)
Glucose12.585
Sucrose11.8100
Potato Starch14.2120
Glycerol9.560

Table 2: Effect of Initial pH on Yield (Assumes Sucrose as C-source, Yeast Extract as N-source, Temp 25°C)

Initial pHMycelial Dry Weight (g/L)Relative Yield (%)
4.09.875
5.012.1100
6.011.590
7.08.255
8.05.120

Visualizations

Experimental Workflow Diagram

This diagram illustrates a logical workflow for systematically optimizing fermentation conditions.

G A Strain Selection & Inoculum Prep B Baseline Fermentation (Standard Medium) A->B C Quantify Yield (e.g., HPLC) B->C D Yield Acceptable? C->D E Optimization Strategy (e.g., OFAT, RSM) D->E No H Process Complete D->H Yes F Vary Key Parameter (e.g., pH, C-Source, Temp) E->F F->B Iterate G Optimized Fermentation F->G

Caption: Workflow for fermentation optimization.

Generalized Regulatory Pathway

This diagram shows a simplified model of how environmental signals can influence the production of secondary metabolites like this compound in fungi.

G cluster_0 Environmental Signals cluster_1 Cellular Response cluster_2 Biosynthesis A Nutrient Levels (High C, Low N) D Signal Transduction (e.g., Kinase Cascades) A->D B pH Stress B->D C Temperature C->D E Global Regulators (e.g., LaeA, CreA) D->E F Activation of vrt Gene Cluster E->F G Polyketide Synthase (PKS) Expression F->G H This compound Production G->H

Caption: Regulation of secondary metabolite synthesis.

References

Troubleshooting low sensitivity in LC-MS detection of Viridicatumtoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low sensitivity in the Liquid Chromatography-Mass Spectrometry (LC-MS) detection of Viridicatumtoxin.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any peak for this compound or the signal is very low. What are the initial troubleshooting steps?

A1: Low or no signal for this compound can stem from several factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended. Start by verifying the system's performance with a standard solution. If the standard works, the issue likely lies with sample preparation or matrix effects. If the standard also shows low sensitivity, the problem is more likely related to the LC-MS method parameters.

Q2: What are the common issues during sample preparation that can lead to low sensitivity for this compound?

A2: Inadequate sample preparation is a frequent cause of poor sensitivity. Key areas to investigate include:

  • Inefficient Extraction: this compound, a tetracycline-like mycotoxin, requires an appropriate extraction solvent.[1][2][3] Generic multi-mycotoxin extraction methods often use acetonitrile/water or methanol/water mixtures with additives like formic acid to improve efficiency.[4] Ensure the sample is thoroughly homogenized with the solvent.[5]

  • Analyte Degradation: The stability of this compound can be influenced by pH, temperature, and light.[5] It is advisable to store standards and samples in a cool, dark place and be mindful of the pH during extraction.[5]

  • Sample Loss During Cleanup: If using Solid-Phase Extraction (SPE) or other cleanup techniques, ensure the chosen sorbent and elution solvents are suitable for this compound to prevent analyte loss.[5][6]

  • Improper Reconstitution: After evaporation, the dried extract must be reconstituted in a solvent compatible with the initial mobile phase to ensure good peak shape and prevent precipitation.[5]

Q3: How do matrix effects impact the detection of this compound and how can I mitigate them?

A3: Matrix effects, such as ion suppression or enhancement, are a major challenge in LC-MS analysis, particularly for complex samples.[7][8][9] Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the MS source, leading to reduced sensitivity.[7]

Strategies to minimize matrix effects include:

  • Effective Sample Cleanup: Techniques like SPE or liquid-liquid extraction can remove interfering components.[5][6]

  • Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components.[5]

  • Dilution: The "dilute and shoot" approach can reduce the concentration of interfering matrix components.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can compensate for signal suppression or enhancement.[10]

  • Internal Standards: The use of isotopically labeled internal standards is a highly effective way to correct for matrix effects and variations in sample preparation.[11]

Q4: What are the optimal LC-MS parameters for this compound detection?

A4: While specific validated methods for this compound are not extensively published, general parameters for mycotoxin analysis can be adapted. This compound is a tetracycline-like compound, and methods for similar analytes can provide a good starting point.[1][2][3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for mycotoxins and is suitable for this compound, which is expected to form protonated molecules [M+H]+ or other adducts.[12][13]

  • Mobile Phase: Reversed-phase chromatography with a C18 column is typical. Mobile phases often consist of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid or ammonium formate to improve peak shape and ionization efficiency.[13][14] The addition of formic acid helps in the formation of protonated precursor ions.[13]

  • Mass Spectrometry: For tandem mass spectrometry (MS/MS), operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12] It is crucial to optimize the precursor ion, product ions, cone voltage, and collision energy for this compound using a standard solution.[12][15]

Q5: I am observing unexpected adducts or poor fragmentation for this compound. How can I address this?

A5: Adduct formation (e.g., with sodium [M+Na]+ or potassium [M+K]+) can split the analyte signal across multiple ions, reducing the intensity of the target protonated molecule.[16][17]

To control adduct formation:

  • Mobile Phase Additives: The addition of ammonium formate or a small amount of formic acid can promote the formation of the desired protonated molecule [M+H]+.[13]

  • High Purity Solvents: Use LC-MS grade solvents and reagents to minimize metal ion contamination.[18]

If fragmentation is poor:

  • Optimize Collision Energy: Systematically vary the collision energy for the specific precursor ion of this compound to find the optimal setting that produces stable and intense fragment ions.

  • Select Appropriate Precursor Ion: If multiple adducts are present, ensure you are selecting the most abundant and stable one for fragmentation.

Quantitative Data Summary

The following tables provide typical starting parameters for LC-MS method development for mycotoxins, which can be adapted for this compound analysis.

Table 1: Typical Liquid Chromatography Parameters for Mycotoxin Analysis

ParameterRecommended SettingRationale
Column C18, sub-2 µm particle sizeProvides good retention and separation for a wide range of mycotoxins.
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium FormateAcid and buffer improve peak shape and ionization.[13]
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidOrganic solvent for elution. Formic acid maintains pH.[14]
Flow Rate 0.2 - 0.5 mL/minDependent on column dimensions.
Injection Volume 1 - 10 µLSmaller volumes can reduce matrix effects.[13]
Column Temperature 30 - 40 °CImproves peak shape and reproducibility.[14]

Table 2: General Mass Spectrometry Parameters for Mycotoxin Analysis

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Suitable for polar and ionizable compounds like many mycotoxins.[12]
Polarity PositiveMycotoxins generally form positive ions [M+H]+.[13]
Capillary Voltage 2.5 - 3.5 kVOptimize for maximum signal intensity.[14]
Desolvation Temp. 450 - 550 °CAids in solvent evaporation and ion formation.[12][14]
Desolvation Gas Flow 800 - 1000 L/hrAssists in desolvation.[12]
Cone Voltage Optimize per compound (e.g., 20-60 V)Prevents in-source fragmentation and focuses ions.[12][14]
Collision Energy Optimize per compound (e.g., 15-40 eV)Controls the fragmentation of the precursor ion in MS/MS.[12][14]

Experimental Protocols

Protocol 1: Generic Mycotoxin Extraction from a Cereal Matrix

This protocol is a general guideline and should be optimized for your specific matrix and analytical setup.

  • Sample Homogenization: Weigh 5 grams of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction Solvent Addition: Add 20 mL of an extraction solvent (e.g., acetonitrile:water, 80:20, v/v with 0.1% formic acid).[19]

  • Extraction: Shake vigorously for 30 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid material.[19]

  • Dilution: Transfer an aliquot of the supernatant to a clean tube and dilute with water or the initial mobile phase to reduce matrix effects.[19] A common dilution is 1:10.[19]

  • Filtration: Filter the diluted extract through a 0.22 µm syringe filter into an LC vial for analysis.[5]

Visualizations

Troubleshooting_Workflow start_node Start: Low this compound Sensitivity check_std Analyze this compound Standard start_node->check_std std_ok Standard Signal OK? check_std->std_ok sample_prep Investigate Sample Preparation std_ok->sample_prep Yes instrument_params Investigate LC-MS Method std_ok->instrument_params No extraction Optimize Extraction (Solvent, Time, pH) sample_prep->extraction cleanup Refine Cleanup Step (SPE, LLE) sample_prep->cleanup matrix_effects Address Matrix Effects (Dilution, Matrix-Matched Cal.) sample_prep->matrix_effects lc_method Optimize LC Method (Gradient, Column, Mobile Phase) instrument_params->lc_method ms_source Optimize MS Source (Voltages, Gas, Temp.) instrument_params->ms_source msms_params Optimize MS/MS Parameters (Precursor/Product Ions, CE) instrument_params->msms_params

Caption: Troubleshooting workflow for low LC-MS sensitivity of this compound.

Sample_Preparation_Workflow cluster_prep Sample Preparation sample Homogenized Sample extraction Solvent Extraction (e.g., ACN/H2O) sample->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant cleanup Cleanup (Optional) (e.g., SPE) supernatant->cleanup evap Evaporation cleanup->evap reconstitute Reconstitution evap->reconstitute filter Filtration (0.22 µm) reconstitute->filter injection Inject into LC-MS filter->injection

Caption: Key steps in the sample preparation workflow for this compound analysis.

LCMS_Method_Development center_node Optimized LC-MS Method col_select Column Selection (e.g., C18) col_select->center_node mob_phase Mobile Phase (Solvents, Additives) mob_phase->center_node ion_source Ion Source Tuning (ESI parameters) ion_source->center_node msms_opt MS/MS Optimization (MRM transitions) msms_opt->center_node sample_prep Sample Preparation (Extraction, Cleanup) sample_prep->center_node

Caption: Core components of LC-MS method development for sensitive detection.

References

Overcoming solubility issues of Viridicatumtoxin in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the solubility challenges of Viridicatumtoxin in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

This compound is a mycotoxin with a complex and predominantly hydrophobic molecular structure. This nonpolar nature makes it poorly soluble in polar solvents like water and aqueous buffers, which are commonly used in biological assays.

Q2: What is the recommended solvent for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of this compound for in-vitro studies. It is a powerful aprotic solvent that can effectively dissolve a wide range of hydrophobic compounds.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is kept to a minimum, typically below 1% and often as low as 0.1%, to maintain the solubility of the compound while minimizing solvent-induced artifacts in the bioassay. Additionally, vigorous vortexing during dilution can help.

Q4: Can I use other organic solvents to dissolve this compound?

Other organic solvents like ethanol, methanol, or acetone can also be used to dissolve this compound. However, the choice of solvent should be carefully considered based on its compatibility with the specific bioassay and cell type being used, as some solvents can have cytotoxic effects.

Q5: How should I store my this compound stock solution?

This compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure long-term stability and prevent degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility limit in the chosen solvent.Gently warm the solution and vortex to aid dissolution. If precipitation persists, consider using a higher volume of solvent to create a less concentrated stock solution.
Precipitation upon dilution in aqueous buffer The final concentration of the organic solvent is too low to maintain the solubility of this compound at the desired working concentration.Increase the final concentration of the organic solvent in the assay medium, but ensure it remains within the tolerance level of your experimental system (typically <1%). Alternatively, explore the use of solubility enhancers.
Inconsistent bioassay results Incomplete dissolution or precipitation of this compound leading to variations in the effective concentration.Ensure the stock solution is completely dissolved before each use. When preparing working solutions, add the stock solution to the aqueous buffer while vortexing to promote rapid and uniform mixing.
Solvent-induced toxicity or off-target effects The concentration of the organic solvent in the final working solution is too high, affecting the biological system under investigation.Perform a solvent tolerance test to determine the maximum concentration of the organic solvent that does not affect your specific bioassay. Always include a vehicle control (assay medium with the same concentration of solvent but without this compound) in your experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials: this compound (lyophilized powder), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.

  • Procedure:

    • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath can also be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution for Bioassays
  • Materials: this compound stock solution (in DMSO), sterile aqueous buffer or cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your bioassay.

    • Pre-warm the aqueous buffer or cell culture medium to the appropriate temperature for your experiment (e.g., 37°C for cell-based assays).

    • While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.

    • Continue to vortex for another 30 seconds to ensure the working solution is homogeneous.

    • Use the freshly prepared working solution immediately in your bioassay.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents
Solvent Solubility Notes
WaterInsolubleNot suitable for direct dissolution.
Phosphate-Buffered Saline (PBS)InsolubleNot suitable for direct dissolution.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for high-concentration stock solutions.
EthanolSolubleCan be used as an alternative to DMSO, but may have higher cytotoxicity.
MethanolSolubleCan be used as an alternative to DMSO.
AcetoneSolubleUse with caution due to high volatility and potential for cytotoxicity.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation A Lyophilized this compound B Add DMSO A->B C Vortex/Sonicate B->C D 10 mM Stock Solution C->D F Add Stock Solution (dropwise while vortexing) D->F Dilute E Aqueous Buffer/Medium E->F G Final Working Solution F->G H H G->H Use in Bioassay

Caption: Workflow for preparing this compound solutions.

G A Precipitation Observed? B Yes A->B C No A->C D Check final solvent concentration B->D H Proceed with experiment C->H E Is it < 1%? D->E F Increase solvent concentration (within cell tolerance) E->F No G Re-prepare working solution with vigorous mixing E->G Yes F->G

Caption: Troubleshooting decision tree for solubility issues.

Addressing interference from colored compounds in Viridicatumtoxin antibacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address a common challenge in antibacterial susceptibility testing: interference from colored compounds. While framed in the context of Viridicatumtoxin, the principles and protocols described here are broadly applicable to any colored test article.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My test compound, this compound, is colored. How will this affect my MIC determination using a standard broth microdilution assay read by a spectrophotometer?

This is a frequent challenge when testing colored natural products or synthetic compounds. The intrinsic color of your compound can interfere with optical density (OD) measurements used to quantify bacterial growth. This interference can artificially inflate absorbance readings, masking the true extent of bacterial inhibition and leading to an overestimation of the Minimum Inhibitory Concentration (MIC).[1][2]

Troubleshooting Workflow:

To address this, you must implement a correction method to account for the background absorbance of your compound.

Q2: How do I properly correct for the background color of my compound in a 96-well plate assay?

The most straightforward method is to subtract the background absorbance of your compound at each tested concentration.[1]

Essential Controls: You will need to prepare a parallel 96-well plate that mirrors your experimental plate but contains no bacteria.

  • Experimental Plate: Contains broth, bacteria, and serial dilutions of your colored compound.

  • Control Plate: Contains broth and identical serial dilutions of your colored compound, but no bacteria .

After the incubation period, measure the OD of both plates at your chosen wavelength (typically 600 nm). The corrected absorbance for each well is calculated as follows:

Corrected Absorbance = OD(Well with Bacteria + Compound) - OD(Well with Compound Only)

This corrected value represents the absorbance due to bacterial growth alone.

Q3: I am using a resazurin (AlamarBlue)-based viability assay. My compound seems to be changing the dye color even in my "no-bacteria" control wells. What is happening?

This indicates that your compound is directly reducing the resazurin indicator dye. Resazurin is a blue, non-fluorescent dye that metabolically active cells reduce to the pink, highly fluorescent resorufin.[3][4][5] If your compound has reducing properties, it can chemically convert resazurin to resorufin, mimicking the signal from viable bacteria and leading to false-positive results (i.e., appearing as if there is no antibacterial effect).[1]

Verification and Solution:

  • Essential Control: Run a "Compound-Only" control.[1] In a 96-well plate, prepare wells with sterile broth and your compound at all tested concentrations.

  • Add Indicator: Add the resazurin solution to these wells.

  • Incubate: Incubate for the same duration as your main experiment.

  • Interpret:

    • If the wells remain blue, your compound does not interfere with the indicator.

    • If the wells turn pink, your compound is directly reducing the dye.[1] In this case, the resazurin assay is unsuitable for your compound. You must switch to an alternative, non-colorimetric method.

Q4: Since colorimetric and spectrophotometric methods are problematic for my compound, what are some reliable alternative assays?

If color interference cannot be resolved with background correction or proves too significant, switching to a method that does not rely on optical measurements is the best approach.[1]

Recommended Alternatives:

  • Agar Dilution Method: This is considered a "gold standard" for susceptibility testing.[1][6] The antimicrobial agent is incorporated directly into a series of agar plates at various concentrations. A standardized bacterial inoculum is then spotted onto the plates. The MIC is the lowest concentration that completely inhibits visible growth.[6][7] This method is excellent for colored or even insoluble compounds.[1][6]

  • ATP Bioluminescence Assay: This assay quantifies adenosine triphosphate (ATP), a molecule present in all metabolically active cells.[1] When bacteria are killed, their ATP is rapidly degraded. The amount of ATP is measured via a luciferin-luciferase reaction that produces light, which is directly proportional to the number of viable bacteria.[1] This method is rapid, highly sensitive, and unaffected by colored compounds.

Data Presentation

Table 1: Example Data for Spectrophotometric Correction of a Colored Compound

This table illustrates how to calculate the corrected absorbance to determine the MIC accurately. The MIC is the lowest concentration where corrected absorbance shows no significant bacterial growth.

Compound Conc. (µg/mL)OD600 (Bacteria + Compound)OD600 (Compound Only)Corrected Absorbance (Growth) % Growth Inhibition
0 (Growth Control)0.8500.0500.8000%
20.8200.0550.7654.4%
40.7500.0600.69013.8%
80.4500.0650.38551.9%
160.1200.0700.05093.8%
320.0750.0750.000100%
640.0800.0800.000100%
128 (Sterility)0.0500.0500.000100%

In this example, the MIC would be determined as 32 µg/mL.

Experimental Protocols & Visual Guides

Protocol 1: Corrected Broth Microdilution Assay for Colored Compounds

This protocol details the steps for determining the MIC of a colored compound like this compound using background subtraction.

1. Preparation of Inoculum:

  • Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth).

  • Incubate until it reaches the logarithmic growth phase.

  • Adjust the culture's turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final working inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.

2. Plate Setup:

  • Plate A (Experimental):

    • Add 50 µL of 2x concentrated CAMHB to all wells of a 96-well plate.

    • Add 50 µL of your colored compound serially diluted in sterile water to the appropriate columns.

    • Add 50 µL of the working bacterial inoculum to each well.

  • Plate B (Background Control):

    • Set up identically to Plate A, but add 50 µL of sterile CAMHB instead of the bacterial inoculum.

3. Incubation:

  • Incubate both plates at 35-37°C for 16-20 hours in ambient air.

4. Data Acquisition & Analysis:

  • After incubation, measure the OD of both plates at 600 nm using a microplate reader.

  • Calculate the Corrected Absorbance for each well using the formula: Corrected OD = ODPlate A - ODPlate B .

  • The MIC is the lowest compound concentration where the Corrected OD indicates significant growth inhibition (e.g., ≤10% of the growth control).

Diagrams and Workflows

G cluster_start Start: Antibacterial Assay with Colored Compound cluster_spectro Spectrophotometric / Colorimetric Assays cluster_alternative Alternative Assay Methods start Is your compound colored? spectro Using OD or Resazurin? start->spectro Yes correction Run 'Compound Only' background control plate spectro->correction OD (Absorbance) resazurin_control Run 'Compound Only' + Resazurin control spectro->resazurin_control Resazurin subtract Subtract background OD from experimental wells correction->subtract mic Determine MIC from corrected data subtract->mic color_change Does control change color? resazurin_control->color_change color_change->mic No (Assay is Valid) alternative Switch to non-optical method color_change->alternative Yes (Interference) agar Agar Dilution Method alternative->agar atp ATP Bioluminescence Assay alternative->atp G cluster_exp Experimental Well cluster_ctrl Control Well (No Bacteria) exp_well Total OD bact_od Bacterial Growth OD exp_well->bact_od comp_od Compound Color OD exp_well->comp_od result Corrected OD (True Growth) bact_od->result + ctrl_well Background OD ctrl_well->result - (Subtract)

References

Improving the reproducibility of Viridicatumtoxin MIC and MBC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays for Viridicatumtoxin.

Troubleshooting Guides

This section addresses common issues encountered during this compound MIC and MBC experiments in a question-and-answer format.

Question: Why are my MIC results for this compound inconsistent across experiments?

Answer: Inconsistent MIC values for this compound can arise from several factors. To ensure reproducibility, it is crucial to standardize your experimental protocol. Key areas to scrutinize in your workflow include:

  • Inoculum Preparation: The density of the bacterial inoculum significantly impacts MIC values. A higher inoculum can lead to a higher MIC, a phenomenon known as the inoculum effect.[1][2][3] It is critical to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This suspension is then further diluted to achieve the final recommended concentration in the assay.

  • Compound Solubility: this compound, like other tetracycline-like compounds, can have limited solubility in aqueous media.[4][5] If the compound precipitates, the effective concentration will be lower and variable. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) and then dilute it in the test medium. The final concentration of DMSO should be kept low, ideally below 1%, to avoid any intrinsic antimicrobial effects.[6][7] Always include a solvent control (media with the same concentration of DMSO used in the experimental wells) to ensure the solvent is not affecting bacterial growth.[8]

  • Incubation Time and Temperature: Variations in incubation time and temperature can affect both bacterial growth and the stability of the antimicrobial agent.[1][9][10] Longer incubation times can sometimes lead to an increase in the apparent MIC.[1][2] Adhere strictly to a standardized incubation period and temperature as recommended by guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

  • Media Composition: The type and composition of the growth media can influence the growth of the bacteria and the activity of the antimicrobial agent.[13] Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of non-fastidious aerobic bacteria.[14]

Question: I am observing high background absorbance in my wells with high concentrations of this compound, even without visible bacterial growth. What could be the cause?

Answer: This issue is common with pigmented compounds like tetracyclines.[4] The yellow color of this compound can interfere with optical density (OD) readings, leading to artificially high values.[4] To address this, prepare a control plate with the same serial dilutions of this compound in the broth medium but without the bacterial inoculum. Incubate this plate alongside your experimental plate. After incubation, subtract the OD values of the control plate from your experimental plate to correct for the colorimetric interference.

Question: I am seeing "skipped wells" in my microdilution plate, where a well with a higher concentration of this compound shows growth, but a well with a lower concentration does not. What should I do?

Answer: "Skipped wells" can be caused by several factors:[15]

  • Contamination: A single contaminating microorganism can cause turbidity in a well, leading to a false-positive result for growth.

  • Pipetting Errors: Inaccurate pipetting during the serial dilution can result in incorrect compound concentrations in the wells.

  • Compound Precipitation: The compound may have precipitated at higher concentrations, reducing its effective concentration in that well.

When you encounter skipped wells, it is recommended to repeat the assay, paying close attention to aseptic technique and pipetting accuracy. If the problem persists, it may indicate issues with the compound's solubility at higher concentrations.[15]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

Viridicatumtoxins are tetracycline-like antibiotics that primarily inhibit bacterial growth by binding to undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in the bacterial cell wall synthesis pathway. They also exhibit a weak inhibitory effect on the bacterial 70S ribosome, which is involved in protein synthesis. This dual-target mechanism contributes to their potent antibacterial activity, especially against drug-resistant Gram-positive bacteria.

Which quality control (QC) strains should I use for this compound MIC assays?

For tetracycline-like compounds, standard QC strains with known MIC ranges are used to ensure the accuracy and reproducibility of the assay.[16] Commonly used strains include:

  • Staphylococcus aureus ATCC 29213 [17][18]

  • Enterococcus faecalis ATCC 29212 [17][18]

These strains can be obtained from culture collections such as the American Type Culture Collection (ATCC) or the Deutsche Sammlung von Mikroorganismen und Zellkulturen (DSMZ).[19]

What is the difference between MIC and MBC?

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

How is the MBC determined?

The MBC is determined by sub-culturing the clear wells from the MIC assay (the wells with no visible growth) onto agar plates. The lowest concentration of the antimicrobial agent that results in no colony growth on the agar plate is the MBC.

Data Presentation

Table 1: Factors Influencing this compound MIC/MBC Reproducibility

ParameterRecommended SpecificationPotential Impact of Deviation
Inoculum Density 5 x 10^5 CFU/mL in the final wellHigher density can lead to a significant increase in MIC (Inoculum Effect).[1][2][3]
Incubation Time 16-20 hours for non-fastidious bacteriaLonger incubation can result in increased MIC values.[1][2]
Incubation Temperature 35 ± 2°CDeviations can affect bacterial growth rate and compound stability.[9][10]
Solvent (DMSO) Conc. < 1% (v/v)Higher concentrations may have intrinsic antimicrobial effects.[6][7]

Table 2: Quality Control Ranges for Tetracycline

QC StrainAntimicrobial AgentMIC Range (µg/mL)Reference
S. aureus ATCC 29213Tetracycline0.25 - 2EUCAST[20]
E. faecalis ATCC 29212Tetracycline8 - 32CLSI

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

    • Include a positive control (no compound) and a negative control (no bacteria).

    • Include a solvent control with the highest concentration of DMSO used.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[21]

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth. For tetracycline-like compounds, disregard pinpoint growth at the bottom of the well.[14]

Protocol 2: MBC Assay
  • Sub-culturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in no colony growth on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.

Visualizations

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Viridicatumtoxin_Stock Prepare this compound Stock in DMSO Serial_Dilution Perform Serial Dilution in 96-well Plate Viridicatumtoxin_Stock->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (16-20h at 35°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating Plate Aliquots from Clear MIC Wells onto Agar Read_MIC->Plating Select clear wells Incubation_MBC Incubate Agar Plates (18-24h at 35°C) Plating->Incubation_MBC Read_MBC Read MBC (Lowest concentration with no colony growth) Incubation_MBC->Read_MBC

Caption: Workflow for determining MIC and MBC of this compound.

Viridicatumtoxin_MoA cluster_cell_wall Cell Wall Synthesis cluster_protein_synthesis Protein Synthesis This compound This compound UPPS UPPS (Undecaprenyl Pyrophosphate Synthase) This compound->UPPS Strong Inhibition Ribosome 70S Ribosome This compound->Ribosome Weak Inhibition Cell_Wall Bacterial Cell Wall UPPS->Cell_Wall Precursor Synthesis Inhibition_CW Inhibition of Cell Wall Synthesis Protein Proteins Ribosome->Protein Translation Inhibition_PS Inhibition of Protein Synthesis

Caption: Dual mechanism of action of this compound.

References

Strategies to minimize degradation of Viridicatumtoxin during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Viridicatumtoxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a tetracycline-like mycotoxin produced by several species of Penicillium, including P. viridicatum and P. aethiopicum.[1][2] Like many complex natural products, its intricate structure, featuring multiple stereocenters and functional groups, makes it susceptible to degradation under suboptimal conditions. Ensuring its stability is crucial for accurate quantification, consistent results in biological assays, and the development of potential therapeutic applications.

Q2: What are the primary factors that can cause this compound degradation?

A2: Based on the chemistry of tetracycline-like compounds and general knowledge of mycotoxin stability, the primary factors of concern are:

  • pH: While remarkably stable in acidic conditions, tetracyclines can undergo hydrolysis and epimerization under neutral to alkaline conditions.[3][4][5]

  • Light: Many complex organic molecules are sensitive to photodegradation.[6][7]

  • Temperature: Although shown to be heat-stable to a degree, prolonged exposure to high temperatures can accelerate degradation.

  • Oxidation: The phenolic and enone moieties in the this compound structure are potentially susceptible to oxidation.

  • Solvent Choice: The solvent used for extraction and storage can influence the rate and pathway of degradation.

Q3: What are the initial signs of this compound degradation in my sample?

A3: Degradation can manifest as:

  • A change in the color of the extract or solution.

  • The appearance of additional peaks in your analytical chromatogram (e.g., UPLC-MS/MS).

  • A decrease in the peak area of the parent this compound molecule over time.

  • Reduced biological activity in your assays.

Troubleshooting Guides

Issue 1: Low Yield of this compound During Extraction
Possible Cause Suggested Solution
Inefficient Cell Lysis Ensure thorough disruption of the fungal mycelia. Mechanical methods like grinding with liquid nitrogen or sonication prior to solvent extraction can significantly improve yields.
Suboptimal Extraction Solvent This compound is soluble in solvents like ethyl acetate, methanol, ethanol, DMF, and DMSO. For extraction from fungal cultures, ethyl acetate is a commonly used solvent.[8] If yields are low, consider sequential extractions or trying a more polar solvent system if the initial extraction was with a nonpolar solvent.
Insufficient Solvent Volume or Extraction Time Use a sufficient solvent-to-biomass ratio to ensure complete extraction. Repeat the extraction process multiple times (e.g., 3x) with fresh solvent and pool the extracts.
Degradation During Extraction Perform extractions at room temperature or below, and protect the samples from direct light. Minimize the time between extraction and subsequent purification or analysis.
Issue 2: Co-extraction of Pigments Leading to Impure Samples
Possible Cause Suggested Solution
Broad Solvent Specificity Fungal cultures often produce a variety of pigments that can be co-extracted with the target compound. This is a common issue when using broad-spectrum solvents like ethyl acetate.
Pigment Interference in Analysis Co-eluting pigments can interfere with the quantification of this compound, especially with UV-based detection methods. Utilize a more selective detection method like mass spectrometry (MS).
Purification Challenges The presence of pigments can complicate downstream purification. Employ chromatographic techniques with different selectivities. For example, if you are using normal-phase chromatography, consider switching to reverse-phase, or vice versa.
Issue 3: this compound Degradation in Stored Solutions
Possible Cause Suggested Solution
Inappropriate Solvent for Storage For long-term storage, it is best to store this compound as a dry, solid material. If solutions are necessary, use aprotic solvents like DMSO or DMF. For short-term storage, acetonitrile or methanol may be suitable.[9][10][11] Avoid aqueous solutions, especially at neutral or alkaline pH.
Exposure to Light Store all this compound solutions in amber vials or wrapped in aluminum foil to protect them from light.
Frequent Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade complex molecules.[12][13][14][15][16]
Storage at Inappropriate Temperatures For long-term stability, store solid this compound and its solutions at -20°C or -80°C.

Data on this compound Stability

A study by Shang et al. (2015) investigated the acid and heat stability of this compound. The results are summarized below, indicating high stability under these conditions.

ConditionTimeRemaining this compound (%)
80°C in MeOH24 h>95%
1M HCl in MeOH24 h>95%

Data adapted from the supplementary information of Shang et al., J. Org. Chem. 2015, 80, 24, 12501–12509.

Experimental Protocols

Protocol 1: Extraction of this compound from Penicillium Culture

This protocol is a general guideline for the extraction of this compound from a liquid culture of a producing fungal strain.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

  • Separate the mycelia from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be used for purification or dissolved in a suitable solvent for analysis.

Protocol 2: Quantification of this compound using UPLC-MS/MS

This protocol provides a starting point for developing a quantitative UPLC-MS/MS method. Optimization will be required based on the specific instrumentation and sample matrix.

Instrumentation:

  • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor at least two transitions for this compound. A possible precursor ion would be [M+H]⁺. The specific product ions will need to be determined by infusing a standard.

  • Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Sample Preparation:

  • Dissolve the crude extract or purified sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis & Storage fungal_culture Fungal Culture filtration Filtration fungal_culture->filtration liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) filtration->liquid_extraction drying Drying & Concentration liquid_extraction->drying crude_extract Crude Extract drying->crude_extract purification Column Chromatography (Optional) crude_extract->purification analysis UPLC-MS/MS Quantification crude_extract->analysis purification->analysis storage Storage (-20°C or -80°C, Protected from Light) analysis->storage

Caption: A generalized workflow for the extraction, purification, and analysis of this compound.

troubleshooting_degradation cluster_extraction Extraction Phase cluster_storage Storage Phase a High Temperature degradation This compound Degradation a->degradation b Light Exposure b->degradation c Extreme pH (Alkaline) c->degradation d Inappropriate Solvent d->degradation e Light Exposure e->degradation f Freeze-Thaw Cycles f->degradation

Caption: Key factors that can lead to the degradation of this compound during extraction and storage.

References

Technical Support Center: Enhancing the Resolution of Viridicatumtoxin Analogs in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Viridicatumtoxin and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal separation and resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound analogs.

Problem Possible Causes Solutions
Poor Resolution Between Analogs 1. Inappropriate mobile phase composition or gradient. 2. Incorrect column chemistry. 3. Suboptimal flow rate or temperature. 4. Column degradation.1. Optimize Mobile Phase: - Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. - Modify the pH of the aqueous phase with additives like formic acid or ammonium acetate to alter the ionization state of the analytes.[1] - Experiment with a shallower gradient to increase separation time between closely eluting peaks. 2. Select an Appropriate Column: - For reversed-phase chromatography, C18 columns are a common starting point.[1] Consider columns with different bonding technologies (e.g., polar-embedded) for alternative selectivity. - Evaluate columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) to improve efficiency and resolution. 3. Adjust Flow Rate and Temperature: - Lowering the flow rate can sometimes improve resolution, though it will increase run time. - Optimizing the column temperature can affect selectivity and peak shape. 4. Column Health: - If resolution degrades over time, the column may be contaminated or worn out. Flush the column with a strong solvent or replace it.
Peak Tailing 1. Secondary interactions with residual silanols on the silica support. 2. Column overload (mass or volume). 3. Column contamination or void formation. 4. Mismatch between sample solvent and mobile phase.1. Minimize Silanol Interactions: - Use a base-deactivated or end-capped column. - Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations. - Operate at a lower pH to suppress the ionization of silanol groups.[1] 2. Address Overload: - Dilute the sample and reinject. If peak shape improves, mass overload was the issue. - Reduce the injection volume. 3. Column Maintenance: - Use a guard column to protect the analytical column. - If a void is suspected, reverse-flush the column (if permitted by the manufacturer). 4. Solvent Compatibility: - Dissolve the sample in the initial mobile phase or a weaker solvent.
Broad Peaks 1. High extra-column volume. 2. Column contamination. 3. Slow detector response time.1. Minimize Dead Volume: - Use tubing with the smallest possible internal diameter and length. - Ensure all fittings are properly connected. 2. Clean the Column: - Flush the column with a series of strong solvents. 3. Adjust Detector Settings: - Decrease the detector time constant or data acquisition rate.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks.1. Ensure Proper Equilibration: - Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each run. 2. Mobile Phase Preparation: - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 3. Temperature Control: - Use a column oven to maintain a stable temperature. 4. System Check: - Perform a system pressure test to check for leaks. - Check pump performance and seals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for this compound analogs?

A good starting point is a reversed-phase UHPLC method. Based on available data for this compound and similar fungal metabolites, you can begin with a C18 column with a small particle size (e.g., 1.8 µm). A common mobile phase combination is water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A gradient elution from a lower to a higher percentage of Solvent B is typically effective.

Q2: How can I improve the detection and sensitivity for low-level this compound analogs?

For enhanced sensitivity, couple your liquid chromatography system to a mass spectrometer (LC-MS). A high-resolution mass spectrometer, such as a Q-Exactive Orbitrap, can provide excellent sensitivity and selectivity for complex mixtures. Ensure proper optimization of MS parameters, including ionization source settings and collision energy for MS/MS fragmentation.

Q3: My sample matrix is very complex. How can I reduce interferences?

Solid-phase extraction (SPE) is a highly effective technique for sample cleanup prior to chromatographic analysis. For fungal extracts, a reversed-phase SPE cartridge can be used to remove highly polar and non-polar interferences. The selection of the appropriate SPE sorbent and elution solvents will depend on the specific properties of the this compound analogs and the matrix components.

Q4: I am observing diastereomers that are difficult to separate. What strategies can I employ?

The separation of diastereomers can be challenging. In addition to optimizing the mobile phase and trying different column chemistries, consider the following:

  • Temperature: Lowering the column temperature can sometimes enhance the separation of diastereomers.

  • Flow Rate: A lower flow rate increases the interaction time with the stationary phase and may improve resolution.

  • Alternative Chromatographic Modes: If reversed-phase fails, consider exploring normal-phase or hydrophilic interaction liquid chromatography (HILIC).

Q5: How do I confirm the identity of the separated this compound analogs?

High-resolution mass spectrometry (HRMS) is essential for confirming the identity of your compounds. By obtaining accurate mass measurements, you can determine the elemental composition. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used for structural elucidation and confirmation by comparing them to known standards or literature data.

Quantitative Data Summary

The following table provides an illustrative example of expected chromatographic results for the separation of this compound and its hypothetical analogs under an optimized UHPLC method.

Compound Retention Time (min) Resolution (Rs) Tailing Factor (Tf) Theoretical Plates (N)
This compound Analog 18.5-1.115000
This compound B9.22.11.214500
This compound A10.12.81.116000
This compound Analog 211.53.51.017000

Experimental Protocols

Illustrative UHPLC-MS/MS Method for the Analysis of this compound Analogs

This protocol is a representative method synthesized from best practices for the analysis of fungal secondary metabolites and tetracycline-class antibiotics.

1. Sample Preparation (from Fungal Extract)

  • Dry the crude fungal extract under a stream of nitrogen.

  • Reconstitute the dried extract in 500 µL of methanol.

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. UHPLC System and Column

  • System: A high-performance UHPLC system coupled to a high-resolution mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., Agilent RRHD Eclipse Plus C18, 50 x 2.1 mm, 1.8 µm).

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mobile Phase and Gradient Program

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient Program:

Time (min) % Mobile Phase B
0.020
10.095
12.095
12.120
15.020

4. Mass Spectrometer Settings (Illustrative for a Q-Exactive Orbitrap)

  • Ionization Mode: ESI Positive and Negative (separate runs)

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Full Scan Resolution: 70,000

  • MS/MS (dd-MS2) Resolution: 17,500

  • Collision Energy: Stepped HCD (20, 30, 40 eV)

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution start Poor Resolution Observed check_method Review Current Method Parameters start->check_method optimize_mobile_phase Optimize Mobile Phase (Gradient, pH, Additives) check_method->optimize_mobile_phase resolution_improved Resolution Improved? optimize_mobile_phase->resolution_improved Test Changes change_column Evaluate Alternative Column Chemistries (e.g., Phenyl-Hexyl, Polar-Embedded) change_column->resolution_improved Test Changes adjust_conditions Adjust Flow Rate and Temperature adjust_conditions->resolution_improved Test Changes check_system Inspect System for Issues (Leaks, Dead Volume, Column Health) check_system->optimize_mobile_phase resolution_improved->change_column No resolution_improved->adjust_conditions No resolution_improved->check_system No end Method Optimized resolution_improved->end Yes

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

Analytical_Workflow Analytical Workflow for this compound Analogs start Fungal Culture extraction Solvent Extraction of Metabolites start->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup analysis UHPLC-MS/MS Analysis cleanup->analysis data_processing Data Processing and Peak Integration analysis->data_processing identification Compound Identification (HRMS, MS/MS) data_processing->identification quantification Quantification identification->quantification report Report Results quantification->report

Caption: A typical experimental workflow for the analysis of this compound analogs.

References

Preventing contamination in large-scale fermentation of Viridicatumtoxin-producing fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the large-scale fermentation of Viridicatumtoxin-producing fungi, such as Penicillium aethiopicum.

Troubleshooting Guides

This section provides solutions to common problems encountered during large-scale fermentation.

Issue Potential Cause Recommended Action
No or Low this compound Titer Suboptimal Fermentation ConditionsVerify and optimize temperature, pH, and dissolved oxygen levels for Penicillium secondary metabolite production. The optimal temperature for many Penicillium species is around 25-28°C.
Nutrient LimitationEnsure the fermentation medium is not depleted of essential carbon, nitrogen, or minerals.
Inadequate AerationIncrease agitation speed or airflow to improve oxygen transfer, which is crucial for the biosynthesis of many secondary metabolites.
Strain VigorThe production strain may have lost its high-yield characteristics. Use a fresh culture from a validated stock.
Batch-to-Batch Variability Inoculum QualityStandardize the age, size, and metabolic activity of the inoculum to ensure consistent fermentation kinetics.
Media Preparation InconsistenciesMinor variations in media component concentrations can impact the final product titer. Ensure precise and consistent media preparation.
Environmental FluctuationsInconsistent temperature or agitation can affect fungal metabolism. Calibrate and monitor control systems closely.
Visible Microbial Contamination (e.g., bacteria, yeast, other fungi) Compromised SterilityReview and validate all sterilization procedures for the fermenter, media, and all associated equipment.
Inadequate Aseptic TechniqueReinforce aseptic techniques during inoculation, sampling, and nutrient addition.
Environmental ContaminationReview environmental monitoring data to identify potential sources of contamination in the production area.
Foaming High Agitation/Aeration RatesReduce agitation and/or aeration. Add a sterile antifoaming agent as needed.
Media CompositionCertain media components can promote foaming. Consider media optimization to reduce foaming potential.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in large-scale fungal fermentation?

A1: The most common sources of contamination include airborne contaminants (bacteria, fungal spores), personnel (skin, hair, clothing), non-sterile equipment and instruments, inadequately sterilized raw materials and media, and contaminated water sources.[1] Cross-contamination in shared laboratory or production spaces is also a significant risk.[1]

Q2: How can I confirm if my fermenter is properly sterilized?

A2: Sterilization validation is crucial. This is typically done using biological indicators, such as vials of Geobacillus stearothermophilus spores, placed in the most difficult-to-sterilize locations within the fermenter.[2] After the sterilization cycle, the biological indicators are incubated to ensure no growth has occurred.[2] A successful validation provides documented evidence that the sterilization process is effective.[3]

Q3: What are "alert" and "action" levels in environmental monitoring?

A3: Alert levels are early-warning indicators that microbial or particulate contamination is increasing but still within acceptable limits, prompting an internal review.[4][5] Action levels indicate that contamination has exceeded acceptable limits, requiring a documented investigation and corrective action.[4][5] These levels are established based on regulatory guidelines and historical data from your specific facility.[4][5]

Q4: What is an aseptic process simulation or "media fill"?

A4: An aseptic process simulation, or media fill, is a validation method where a sterile microbial growth medium is used in place of the actual product to simulate the entire aseptic manufacturing process.[4][6] The filled containers are then incubated to check for microbial growth.[7] This test validates the capability of the aseptic process to produce a sterile product.[6]

Q5: My Penicillium culture is growing well, but not producing this compound. What should I investigate?

A5: This is a common issue in secondary metabolite production. Check the following:

  • Fermentation phase: Secondary metabolite production often begins after the initial rapid growth phase (log phase). Ensure your fermentation has run long enough.

  • Nutrient levels: Depletion of certain nutrients or the presence of others in excess can trigger or suppress secondary metabolism.

  • Precursor availability: Ensure any necessary precursors for this compound biosynthesis are present in the medium.

  • Environmental parameters: Sub-optimal pH, temperature, or dissolved oxygen can favor biomass growth over secondary metabolite production.

Quantitative Data Tables

Table 1: Steam Sterilization Parameters for Bioreactors
Bioreactor VolumeCycle TypeTemperaturePressureMinimum Hold Time
< 100 LGravity Displacement121°C15 psi (103 kPa)30 minutes
100 L - 1000 LPre-Vacuum121°C15 psi (103 kPa)45-60 minutes
> 1000 LSteam-in-Place (SIP)121-123°C15-18 psi (103-124 kPa)60-90 minutes

Note: These are general guidelines. Actual sterilization times must be validated for each specific bioreactor and load configuration using biological indicators.

Table 2: Environmental Monitoring Action Levels for Sterile Product Manufacturing
GradeAirborne Viable Count (CFU/m³)Settle Plates (CFU/4 hrs)Contact Plates (CFU/plate)Glove Print (CFU/glove)
A <1<1<1<1
B 10555
C 1005025-
D 20010050-

Source: Adapted from EU GMP Annex 1 and WHO GMP guidelines for sterile pharmaceutical products.[8] Alert levels should be established based on historical data from the specific facility and should be lower than the action levels.

Experimental Protocols

Protocol 1: Sterilization Validation of a Large-Scale Fermenter

Objective: To provide documented evidence that the steam-in-place (SIP) sterilization cycle for a large-scale fermenter is effective at killing microorganisms.

Materials:

  • Large-scale fermenter (>1000 L) with SIP capabilities

  • Biological indicators (Geobacillus stearothermophilus spores)

  • Sterile growth medium for incubation of biological indicators

  • Incubator

Methodology:

  • Place biological indicators in locations determined to be the most difficult for steam to penetrate. These may include the bottom of the vessel, behind baffles, in long transfer lines, and within filter housings.

  • Assemble the fermenter and all associated piping and filters.

  • Run the pre-programmed SIP cycle. Monitor and record temperature, pressure, and time throughout the cycle.

  • After the cycle is complete and the fermenter has cooled, aseptically retrieve the biological indicators.

  • Incubate the exposed biological indicators, along with a positive control (an unsterilized indicator), in the appropriate growth medium at the recommended temperature for the specified time (typically 55-60°C for 48 hours).

  • Acceptance Criteria: The sterilized indicators must show no growth, while the positive control must show growth. This protocol should be repeated three consecutive times with successful results to validate the sterilization cycle.

Protocol 2: Aseptic Inoculation of a Large-Scale Fermenter

Objective: To transfer a seed culture to a large-scale fermenter without introducing microbial contamination.

Materials:

  • Sterilized large-scale fermenter containing sterile medium

  • Seed culture in a suitable vessel

  • Aseptic transfer line with sterile connectors

  • Laminar flow hood or biosafety cabinet

  • 70% ethanol or other suitable disinfectant

Methodology:

  • Bring the seed culture vessel and the fermenter's inoculation port into close proximity, ideally within a classified cleanroom environment.

  • Thoroughly sanitize the outer surfaces of the seed vessel and the inoculation port with 70% ethanol.

  • Under aseptic conditions (e.g., in a laminar flow hood), connect the sterile transfer line to the seed culture vessel.

  • Connect the other end of the transfer line to the fermenter's inoculation port. Many industrial systems use steamable-in-place connectors to ensure sterility at the connection point.

  • Using positive pressure (e.g., sterile air or nitrogen) in the seed vessel, transfer the inoculum into the fermenter.

  • Once the transfer is complete, aseptically disconnect the transfer line.

  • Take a sample from the fermenter immediately after inoculation to confirm the presence of the production organism and the absence of contaminants.

Visualizations

Contamination_Troubleshooting_Workflow Start Contamination Suspected (e.g., visual change, pH/DO crash) Check_Microscopy Microscopic Examination of Culture Start->Check_Microscopy Check_Inoculum Review Inoculum Sterility Records Start->Check_Inoculum Review_Sterilization Review Fermenter & Media Sterilization Records Start->Review_Sterilization Review_Aseptic_Technique Review Aseptic Procedures (Inoculation, Sampling) Start->Review_Aseptic_Technique Review_EM_Data Review Environmental Monitoring Data Start->Review_EM_Data Isolate_Contaminant Isolate and Identify Contaminant Check_Microscopy->Isolate_Contaminant Contamination Confirmed Root_Cause_Analysis Root Cause Analysis Check_Inoculum->Root_Cause_Analysis Review_Sterilization->Root_Cause_Analysis Review_Aseptic_Technique->Root_Cause_Analysis Review_EM_Data->Root_Cause_Analysis Isolate_Contaminant->Root_Cause_Analysis Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Root_Cause_Analysis->Implement_CAPA Terminate_Batch Terminate and Decontaminate Batch Implement_CAPA->Terminate_Batch

Caption: Workflow for troubleshooting microbial contamination events.

Aseptic_Inoculation_Process cluster_0 Preparation cluster_1 Aseptic Transfer cluster_2 Verification Prep_Fermenter Sterilize Production Fermenter & Medium Sanitize Sanitize Ports (70% Ethanol) Prep_Fermenter->Sanitize Prep_Inoculum Grow Seed Culture in Seed Vessel Prep_Inoculum->Sanitize Connect Connect Sterile Transfer Line Sanitize->Connect Transfer Transfer Inoculum (Positive Pressure) Connect->Transfer Disconnect Aseptically Disconnect Transfer->Disconnect Sample Take Post-Inoculation Sample Disconnect->Sample Incubate Incubate Sample for Sterility Check Sample->Incubate

Caption: Key stages of the aseptic inoculation process for a large-scale fermenter.

General_Fungal_Stress_Response cluster_response Cellular Response Contaminant Contaminant Presence (e.g., Bacteria) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Contaminant->PAMPs releases Receptor Fungal Cell Surface Receptors PAMPs->Receptor detected by Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK Pathway) Receptor->Signaling_Cascade activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors phosphorylates Antimicrobial_Peptides Production of Antimicrobial Peptides Transcription_Factors->Antimicrobial_Peptides Secondary_Metabolites Altered Secondary Metabolite Profile Transcription_Factors->Secondary_Metabolites Morphological_Changes Morphological Changes (e.g., pellet formation) Transcription_Factors->Morphological_Changes

Caption: A generalized signaling pathway for fungal response to bacterial contaminants.

References

Optimizing parameters for molecular docking studies of Viridicatumtoxin with UPPS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Molecular Docking of Viridicatumtoxin with UPPS

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing molecular docking studies of this compound with its target, Undecaprenyl Pyrophosphate Synthase (UPPS).

Frequently Asked Questions (FAQs)

Q1: What is UPPS and why is it a good target for this compound docking?

Undecaprenyl Pyrophosphate Synthase (UPPS) is a crucial enzyme in the bacterial cell wall biosynthesis pathway.[1][2] It catalyzes the formation of undecaprenyl pyrophosphate, an essential lipid carrier for peptidoglycan synthesis.[2] UPPS is an attractive drug target because it is essential for bacterial viability and is not found in humans.[3][4] Studies have confirmed that Viridicatumtoxins directly bind to and inhibit UPPS, making this interaction a key area of study for developing new antibiotics against drug-resistant bacteria like MRSA and VRE.[3][5][6]

Q2: Which crystal structure of UPPS should I use for my docking studies?

The choice of protein structure is critical. For studies involving this compound, it is recommended to use the crystal structure of UPPS from the specific bacterial species of interest, such as Enterococcus faecalis (EfaUPPS) or Staphylococcus aureus.[1][6] If a structure for the exact species is unavailable, a homologous structure with high sequence identity can be used. For example, the structure of E. faecalis UPPS has been determined and used in docking studies with Viridicatumtoxins.[1][5] Always check the Protein Data Bank (PDB) for the most recent and highest-resolution structures available.

Q3: What are the key amino acid residues in the UPPS binding site that interact with this compound?

Molecular docking and site-directed mutagenesis studies have identified several key residues in the E. faecalis UPPS (EfaUPPS) binding pocket that are crucial for interaction with this compound A (VirA).[1][5][6]

  • Affinity-Increasing Mutations: Single mutations at D29A, N31A, and R42A have been shown to increase the binding affinity for VirA.[1][6]

  • Resistance-Conferring Mutation: A single mutation at W228A resulted in significant resistance to VirA.[1][6]

When analyzing your docking results, the interactions with the homologous residues in your UPPS structure should be critically evaluated to validate the binding pose.

Q4: How do I prepare the this compound ligand for docking?

Proper ligand preparation is essential for accurate results. The process involves:

  • Obtaining the 3D Structure: Start with a high-quality 3D structure of this compound (e.g., from PubChem or by building it using molecular modeling software).

  • Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[7]

  • Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges).

  • Torsion and Rotatable Bonds: Define the rotatable bonds to allow for conformational flexibility during the docking simulation. Be cautious not to allow rotation for bonds within rigid ring systems.[7]

Troubleshooting Guide

Problem / Error Message Potential Cause(s) Recommended Solution(s)
Poor or No Binding Affinity 1. Incorrectly defined binding site/grid box.2. Protein or ligand structures were not properly prepared (e.g., missing hydrogens, incorrect charges).[8]3. The chosen scoring function is not suitable for this specific ligand-protein system.[9]1. Ensure the grid box encompasses the entire known binding site, including key residues like D29, N31, R42, and W228 (or their homologs).[1][6]2. Carefully follow the detailed experimental protocols for protein and ligand preparation.3. Try redocking with a known UPPS inhibitor to validate your protocol. If that fails, consider using a different docking program or scoring function.
Ligand Docks Outside the Active Site 1. Grid box is too large or incorrectly centered.2. Insufficient exhaustiveness parameter, leading to incomplete sampling of the conformational space.1. Reduce the size of the grid box to be more focused on the binding pocket.2. Increase the exhaustiveness value in your docking software (e.g., AutoDock Vina) to improve the thoroughness of the search.[10]
High RMSD in Redocking Validation 1. The docking software's scoring function struggles to replicate the specific interactions seen in the crystal structure.[11]2. Protein flexibility, which is often ignored in rigid docking, plays a significant role in binding.[12][13]1. Attempt redocking with a different docking program (e.g., GOLD, LeDock) as some may perform better for specific systems.[11]2. Consider using flexible docking protocols where key active site residues are allowed to move, or use an ensemble of protein structures from molecular dynamics simulations.[2]
Docking Pose Shows No Interaction with Key Residues 1. The predicted pose is likely incorrect, even if the binding energy is favorable.2. The protonation states of the ligand or protein residues at physiological pH are incorrect.1. Discard poses that do not show hydrogen bonds or hydrophobic interactions with the known key residues. Favorable poses should align with mutagenesis data.[1][6]2. Use software to predict the pKa values of titratable residues and ensure the correct protonation states are used for both the protein and this compound.

Experimental Protocols

Protocol 1: Standard Molecular Docking using AutoDock Vina

This protocol outlines the standard procedure for docking this compound to a prepared UPPS structure.

  • Protein Preparation:

    • Download the UPPS crystal structure from the PDB.

    • Remove all water molecules and heteroatoms (except for essential cofactors, if any).[14]

    • Add polar hydrogens to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein file in PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Perform energy minimization.

    • Detect the ligand's root, define rotatable bonds, and assign Gasteiger charges.

    • Save the prepared ligand file in PDBQT format.

  • Grid Box Generation:

    • Identify the binding site based on co-crystallized ligands or literature data identifying key residues.[1][6]

    • Define the center and dimensions (in Ångströms) of the grid box to encompass this site. A typical size might be 25 x 25 x 25 Å.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the protein and ligand, the grid box parameters, and the exhaustiveness level.

    • Run the AutoDock Vina simulation via the command line.

  • Results Analysis:

    • Analyze the output poses and their corresponding binding affinities (kcal/mol).[10]

    • Visualize the top-ranked poses in a molecular viewer.

    • Examine the intermolecular interactions (hydrogen bonds, hydrophobic interactions) between this compound and the key UPPS residues.[15]

Data Presentation: Docking Parameters

The following table summarizes typical parameters used in molecular docking studies of UPPS inhibitors. These can serve as a starting point for your experiments.

ParameterSoftwareRecommended Value/SettingRationale
Grid Box Center AutoDock VinaCentered on the known FPP/inhibitor binding site[2]To focus the search space on the biologically relevant active site.
Grid Box Size (Å) AutoDock Vina25 x 25 x 25Large enough to allow the ligand to move freely but small enough to constrain the search.
Exhaustiveness AutoDock Vina16 - 32Balances computational cost with the thoroughness of the conformational search. Higher values increase accuracy but also runtime.[10]
Number of Modes AutoDock Vina9 - 20Generates a sufficient number of distinct binding poses for comprehensive analysis.[10]
Scoring Function VariousVina, GoldScore, ChemPLPDifferent scoring functions may be better at ranking poses for specific systems. Validation is key.[9]

Visualizations

Experimental and Logical Workflows

molecular_docking_workflow cluster_prep cluster_docking cluster_analysis prep 1. Preparation prot_prep Protein Preparation (UPPS) prep->prot_prep lig_prep Ligand Preparation (this compound) prep->lig_prep docking 2. Docking Simulation prot_prep->docking lig_prep->docking grid Define Grid Box (Active Site) docking->grid run Run Docking (e.g., AutoDock Vina) grid->run analysis 3. Analysis & Validation run->analysis pose Pose Clustering & Binding Energy Analysis analysis->pose interaction Interaction Analysis (Key Residues) pose->interaction validation Experimental Validation interaction->validation

Caption: General workflow for molecular docking of this compound with UPPS.

troubleshooting_logic start Docking Results Unsatisfactory? cause1 Poor Binding Energy? start->cause1 Yes cause2 Incorrect Binding Pose? start->cause2 No sol1a Check Protein/ Ligand Prep cause1->sol1a Check sol1b Validate Grid Box Parameters cause1->sol1b Check sol1c Test Different Scoring Function cause1->sol1c Try sol2a Increase Exhaustiveness cause2->sol2a Try sol2b Check Interactions with Key Residues cause2->sol2b Check sol2c Consider Protein Flexibility cause2->sol2c Consider end Re-run Simulation sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end

Caption: A logical decision tree for troubleshooting common molecular docking issues.

References

Validation & Comparative

Validating UPPS Inhibition as the Primary Mechanism of Viridicatumtoxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the inhibition of undecaprenyl pyrophosphate synthase (UPPS) as the primary antibacterial mechanism of Viridicatumtoxin. It further contrasts its performance with other known UPPS inhibitors, offering valuable insights for antimicrobial drug development.

Introduction

Viridicatumtoxins are a class of tetracycline-like antibiotics that exhibit potent activity against drug-resistant Gram-positive bacteria.[1][2][3] A primary mechanism of their antibacterial action is the inhibition of undecaprenyl pyrophosphate synthase (UPPS), a crucial enzyme in the bacterial cell wall synthesis pathway.[1][2][4] UPPS catalyzes the formation of undecaprenyl pyrophosphate (UPP), a lipid carrier essential for the biosynthesis of peptidoglycan.[5][6] The absence of a human homolog for UPPS makes it an attractive target for the development of novel antibacterial agents.[5][7] This guide delves into the experimental evidence supporting UPPS as the principal target of this compound and compares its inhibitory profile with that of other UPPS inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Viridicatumtoxins A and B against UPPS from various bacterial species and compares them with other classes of UPPS inhibitors.

Inhibitor Target Enzyme IC50 Antibacterial Activity (MIC, µg/mL) Reference
This compound A E. faecalis UPPS1.6 µME. faecalis: 1-2[2]
S. aureus UPPS4.1 µMS. aureus: 1-2[2]
E. coli UPPS3.9 µME. coli BAS 849: 8[2][8]
This compound B E. faecalis UPPS58.1 nME. faecalis: 1-2[2]
S. aureus: 1-2[2]
E. coli BAS 849: 8[2][8]
Anthranilic Acid Derivative (Compound 2) E. coli UPPS25 µME. coli BW25113 ΔtolC: 0.5[7]
Bisphosphonate (BPH-629) E. coli UPPS~300 nMNot Reported[9]
4-oxo-2-thioxo-1,3-thiazolidine (Compound 1) S. aureus UPPS~2.6 µMB. subtilis: ~3[9]

Experimental Protocols for Target Validation

The validation of UPPS as the primary target of this compound relies on a combination of in vitro and in vivo experimental approaches.

1. In Vitro UPPS Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of UPPS.

  • Principle: The assay quantifies the amount of undecaprenyl pyrophosphate (UPP) produced by recombinant UPPS from its substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). The inhibition is measured by the reduction in UPP formation in the presence of the inhibitor.

  • Methodology:

    • Recombinant UPPS from the target bacterium (e.g., E. faecalis, S. aureus, E. coli) is purified.

    • The enzyme is incubated with its substrates, FPP and radiolabeled [14C]IPP, in a reaction buffer.

    • Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period and then quenched.

    • The radiolabeled UPP product is extracted and quantified using scintillation counting.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[2]

2. Surface Plasmon Resonance (SPR) Binding Analysis

SPR is a label-free technique used to measure the binding affinity between an inhibitor and its target protein in real-time.

  • Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (inhibitor) binds to an immobilized analyte (UPPS). This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).

  • Methodology:

    • Purified UPPS is immobilized on an SPR sensor chip.

    • A series of concentrations of the inhibitor (e.g., this compound A or B) are flowed over the chip surface.

    • The binding and dissociation events are monitored in real-time as changes in the SPR signal (response units).

    • The resulting sensorgrams are fitted to a binding model to calculate the kinetic and affinity constants.[1][2] This method provides direct evidence of the physical interaction between the inhibitor and the enzyme.[1]

3. In Vivo Growth Inhibition Assay

This assay assesses the antibacterial activity of the compound against whole bacterial cells.

  • Principle: The minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Methodology:

    • A standardized suspension of the target bacterium is prepared.

    • Serial dilutions of the test compound are made in a suitable growth medium in a microtiter plate.

    • The bacterial suspension is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Visualizing the Mechanism and Validation Workflow

Signaling Pathway of UPPS Inhibition

The following diagram illustrates the role of UPPS in the bacterial cell wall synthesis pathway and how its inhibition by this compound disrupts this process.

UPPS_Inhibition_Pathway FPP Farnesyl Pyrophosphate (FPP) UPPS UPPS FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Catalyzes formation UP Undecaprenyl Phosphate (UP) UPP->UP Dephosphorylation Lipid_I Lipid I UP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_precursor Peptidoglycan Precursor Lipid_II->Peptidoglycan_precursor Translocation Cell_Wall Cell Wall Synthesis Peptidoglycan_precursor->Cell_Wall This compound This compound This compound->UPPS Inhibits

Caption: UPPS inhibition by this compound disrupts peptidoglycan synthesis.

Experimental Workflow for Target Validation

This diagram outlines the logical flow of experiments performed to validate UPPS as the primary target of this compound.

Target_Validation_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_in_silico In Silico & Molecular Analysis Enzyme_Assay UPPS Inhibition Assay (IC50 Determination) SPR Surface Plasmon Resonance (Binding Affinity) Enzyme_Assay->SPR Confirms direct binding Growth_Assay Bacterial Growth Inhibition (MIC Determination) Enzyme_Assay->Growth_Assay Correlates activity Docking Molecular Docking SPR->Docking Identifies binding site Conclusion Conclusion: UPPS is a primary target of this compound Growth_Assay->Conclusion Mutagenesis Site-Directed Mutagenesis Docking->Mutagenesis Validates key residues Mutagenesis->Conclusion Hypothesis Hypothesis: This compound inhibits UPPS Hypothesis->Enzyme_Assay Hypothesis->Growth_Assay

Caption: Workflow for validating UPPS as the primary target of this compound.

Discussion and Conclusion

While Viridicatumtoxins A and B have been shown to weakly inhibit the E. coli 70S ribosome, the affinity for UPPS is significantly higher, suggesting that UPPS is the more relevant therapeutic target.[1][2][3] Molecular docking and site-directed mutagenesis studies have further elucidated the specific amino acid residues within the UPPS binding pocket that are crucial for the interaction with Viridicatumtoxins.[1]

In comparison to other UPPS inhibitors such as anthranilic acid derivatives and bisphosphonates, Viridicatumtoxins, particularly this compound B, demonstrate highly potent inhibition.[2][7][9] This makes them promising lead compounds for the development of new antibiotics targeting the bacterial cell wall synthesis pathway, a strategy that may also help in combating resistance to existing drugs.[9][10] Further structural optimization of the this compound scaffold could lead to derivatives with enhanced antimicrobial activity and improved pharmacological properties.[1][2]

References

Unraveling the Cross-Reactivity of Viridicatumtoxin: A Comparative Analysis with Tetracycline-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cross-reactivity profile of viridicatumtoxin, a potent tetracycline-like antibiotic, reveals a distinct target preference compared to traditional tetracyclines, offering new avenues for the development of novel antibacterial agents. This guide provides a detailed comparison of this compound's interactions with its known targets against the binding profile of tetracycline, supported by experimental data and protocols for researchers in drug discovery and microbiology.

Viridicatumtoxins, fungal-derived natural products, have demonstrated significant activity against drug-resistant Gram-positive bacteria.[1][2] Unlike conventional tetracyclines that primarily inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, the principal mechanism of action for this compound is the potent inhibition of undecaprenyl pyrophosphate synthase (UPPS), a critical enzyme in the bacterial cell wall biosynthesis pathway.[1][2] While this compound does exhibit weak inhibition of the 70S ribosome, its affinity for this target is substantially lower than that of tetracycline.[1]

This guide explores the binding characteristics of this compound and tetracycline to their respective primary targets and their shared secondary target, the ribosome. Currently, there is no publicly available experimental data on the cross-reactivity of this compound with the Tetracycline Repressor protein (TetR), a key component of tetracycline resistance mechanisms in bacteria. The following comparisons are based on the established primary targets for each compound.

Quantitative Comparison of Binding Affinities

The following table summarizes the available quantitative data for the binding of this compound and tetracycline to their respective protein targets.

CompoundTarget ProteinMethodAffinity MetricValueReference
This compound AE. coli 70S RibosomeIn vitro translation inhibitionIC50700 µM[1]
This compound BE. coli 70S RibosomeIn vitro translation inhibitionIC50600 µM[1]
This compound A/BUndecaprenyl Pyrophosphate Synthase (UPPS)Enzyme Inhibition Assay, SPRHigh Affinity (Specific Kd not stated in source)-[2]
TetracyclineE. coli 70S RibosomeIn vitro translation inhibitionIC5015 µM[1]
TetracyclineBacterial 30S Ribosomal SubunitNot SpecifiedKd~ 1-2 µM[3]
TetracyclineTetracycline Repressor (TetR)Not SpecifiedNanomolar Affinity-

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound and other tetracycline-like compounds, detailed protocols for key experimental techniques are provided below.

Surface Plasmon Resonance (SPR) for Protein-Ligand Interaction Analysis

Surface Plasmon Resonance is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Objective: To determine the binding kinetics and affinity (Kd) of this compound to a target tetracycline-binding protein (e.g., purified TetR or UPPS).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified target protein (ligand)

  • This compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the purified target protein at a concentration of 10-50 µg/mL in immobilization buffer.

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the this compound solutions over the immobilized target protein surface, starting with the lowest concentration.

    • Allow for an association phase followed by a dissociation phase with running buffer.

  • Regeneration: Inject the regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-protein interaction.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • This compound

  • Dialysis buffer (e.g., PBS or Tris buffer)

Procedure:

  • Sample Preparation:

    • Dialyze both the purified target protein and this compound extensively against the same buffer to minimize buffer mismatch effects.

    • Determine the concentrations of the protein and this compound accurately.

  • ITC Experiment:

    • Load the target protein into the sample cell (typically at a concentration of 10-50 µM).

    • Load this compound into the injection syringe (typically at a 10-20 fold higher concentration than the protein).

    • Perform a series of injections of this compound into the sample cell while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses to obtain the heat change per injection.

    • Fit the binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

UPPS Inhibition Assay

This assay measures the enzymatic activity of UPPS and the inhibitory effect of compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against UPPS.

Materials:

  • Purified UPPS enzyme

  • Substrates: Farnesyl pyrophosphate (FPP) and [14C]-Isopentenyl pyrophosphate ([14C]-IPP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • This compound

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, FPP, and [14C]-IPP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding the UPPS enzyme.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Extraction and Quantification:

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Extract the radiolabeled undecaprenyl pyrophosphate product with an organic solvent (e.g., n-butanol).

    • Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of UPPS inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Experimental Workflow and Potential Mechanisms

To further clarify the experimental processes and the potential molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding/Inhibition Assay cluster_analysis Data Analysis This compound This compound Stock SPR Surface Plasmon Resonance (SPR) This compound->SPR ITC Isothermal Titration Calorimetry (ITC) This compound->ITC UPPS_Assay UPPS Inhibition Assay This compound->UPPS_Assay TargetProtein Purified Target Protein (UPPS, TetR, or Ribosome) TargetProtein->SPR TargetProtein->ITC TargetProtein->UPPS_Assay Kinetics Binding Kinetics (ka, kd) SPR->Kinetics Affinity Binding Affinity (Kd) SPR->Affinity ITC->Affinity Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo IC50 Inhibitory Potency (IC50) UPPS_Assay->IC50 Signaling_Pathways cluster_this compound This compound Mechanism cluster_tetracycline Tetracycline Mechanism This compound This compound UPPS UPPS This compound->UPPS Strong Inhibition Ribosome_V 70S Ribosome (Weak Inhibition) This compound->Ribosome_V CellWall Cell Wall Synthesis UPPS->CellWall Protein_Synth_V Protein Synthesis Ribosome_V->Protein_Synth_V Tetracycline Tetracycline Ribosome_T 30S Ribosome (Strong Inhibition) Tetracycline->Ribosome_T TetR TetR Tetracycline->TetR Protein_Synth_T Protein Synthesis Ribosome_T->Protein_Synth_T Resistance Resistance Gene Expression TetR->Resistance

References

A Head-to-Head Comparison: Viridicatumtoxin Versus Vancomycin for Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-resistant Enterococci (VRE) poses a significant challenge to global public health, necessitating the exploration of novel antimicrobial agents. This guide provides a detailed, evidence-based comparison of Viridicatumtoxin, a novel tetracycline-like antibiotic, and Vancomycin, the glycopeptide antibiotic to which VRE has developed resistance. This comparison is based on available in vitro data, mechanism of action, and experimental protocols.

Executive Summary

This compound demonstrates potent in vitro activity against VRE, operating through a distinct mechanism of action compared to vancomycin. While vancomycin targets cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, this compound primarily inhibits undecaprenyl pyrophosphate synthase (UPPS), a crucial enzyme in the bacterial cell wall synthesis pathway.[1] This fundamental difference in mechanism underlies this compound's efficacy against strains that are resistant to vancomycin. However, a direct head-to-head comparison in clinical or comprehensive preclinical studies is not yet available in the public domain.

Data Presentation: In Vitro Susceptibility

The following tables summarize the available minimum inhibitory concentration (MIC) data for this compound and Vancomycin against VRE. It is important to note that these data are compiled from separate studies and do not represent a direct comparative analysis against identical VRE isolates.

Table 1: this compound In Vitro Activity against VRE

CompoundVRE Strain(s)MIC Range (µg/mL)Reference
This compound A & BEnterococcus faecalis1 - 2[1]
This compound BVancomycin-Resistant Enterococci>270-fold more potent than oxytetracycline (IC50 40 nM)[2]

Table 2: Vancomycin In Vitro Activity against VRE

VRE PhenotypeTypical MIC Range (µg/mL)Reference
VanA≥64[3]
VanB4 to ≥1,000[3]
VanC4 - 32[3]
VanD64[3]
VanE16[3]

Mechanism of Action

The distinct mechanisms of action of this compound and Vancomycin are a critical aspect of this comparison.

This compound: This molecule inhibits bacterial cell wall synthesis by directly binding to and inhibiting undecaprenyl pyrophosphate synthase (UPPS).[1][4] UPPS is a key enzyme responsible for the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[1] By inhibiting UPPS, this compound effectively halts the construction of the bacterial cell wall. Additionally, studies have shown a weak inhibitory effect on the bacterial 70S ribosome, suggesting a secondary mechanism of action.[1][4]

Vancomycin: As a glycopeptide antibiotic, vancomycin inhibits the polymerization of peptidoglycan. It achieves this by binding with high affinity to the D-alanyl-D-alanine termini of the pentapeptide precursors.[5][6] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan chains, which ultimately leads to cell lysis.[5][7] VRE develops resistance by altering the binding site to D-alanyl-D-lactate or D-alanyl-D-serine, which reduces the binding affinity of vancomycin.[8]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: this compound's Inhibition of Cell Wall Synthesis

Viridicatumtoxin_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane FPP Farnesyl Diphosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Diphosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Catalysis Lipid_II_Synthesis Lipid II Synthesis (Peptidoglycan Precursor) UPP->Lipid_II_Synthesis Cell_Wall_Assembly Cell Wall Assembly Lipid_II_Synthesis->Cell_Wall_Assembly This compound This compound This compound->UPPS Inhibition

Caption: this compound's primary mechanism of action: inhibition of UPPS.

Experimental Workflow: Antimicrobial Susceptibility Testing

AST_Workflow Start Start: Isolate VRE Strain Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) Start->Inoculum_Prep MIC_Test Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution or Agar Dilution) Inoculum_Prep->MIC_Test Time_Kill_Assay Time-Kill Kinetic Assay Inoculum_Prep->Time_Kill_Assay Incubation Inoculate and Incubate (e.g., 35°C for 16-20 hours) MIC_Test->Incubation Drug_Dilution Prepare Serial Dilutions of This compound & Vancomycin Drug_Dilution->MIC_Test Drug_Dilution->Time_Kill_Assay MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination End End: Comparative Efficacy Data MIC_Determination->End Time_Points Sample at Multiple Time Points (e.g., 0, 2, 4, 8, 24 hours) Time_Kill_Assay->Time_Points CFU_Count Plate and Count Colony-Forming Units (CFU/mL) Time_Points->CFU_Count Plot_Data Plot log10 CFU/mL vs. Time CFU_Count->Plot_Data Plot_Data->End

Caption: A generalized workflow for in vitro antimicrobial susceptibility testing.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, standard methodologies for antimicrobial susceptibility testing, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), are generally followed.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Vancomycin are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: VRE isolates are cultured on an appropriate agar medium. Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions and the bacterial inoculum are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

Time-Kill Kinetic Assay
  • Inoculum Preparation: A standardized inoculum of the VRE strain is prepared in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Antimicrobial Agents: this compound or Vancomycin is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without any antibiotic is also included.

  • Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours). The samples are serially diluted in sterile saline and plated onto appropriate agar plates (e.g., Brain Heart Infusion Agar).

  • Colony Counting and Data Analysis: The plates are incubated for 24-48 hours, and the number of colony-forming units (CFU/mL) is determined. The results are plotted as log₁₀ CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

This compound presents a promising alternative for the treatment of VRE infections due to its potent in vitro activity and its novel mechanism of action that circumvents existing vancomycin resistance pathways. However, the current body of evidence is limited to in vitro studies. To fully assess the therapeutic potential of this compound, further research is critically needed, including:

  • Direct Head-to-Head Comparative Studies: In vitro studies comparing the efficacy of this compound and vancomycin (and other VRE-active agents) against a large panel of clinical VRE isolates are essential.

  • In Vivo Efficacy Studies: Animal models of VRE infection are required to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

  • Toxicity and Safety Profiling: Comprehensive toxicological studies are necessary to determine the safety profile of this compound for potential clinical development.

The continued investigation of novel compounds like this compound is paramount in the ongoing battle against antibiotic-resistant pathogens.

References

Orthogonal Assays Confirming the Antibacterial Efficacy of Viridicatumtoxin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal assays used to validate the antibacterial properties of Viridicatumtoxin, a rare, tetracycline-like antibiotic. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to equip researchers with the necessary information to evaluate and potentially replicate key experiments in the study of this promising antimicrobial agent.

Viridicatumtoxins, including this compound A and B, have demonstrated potent inhibitory effects against a range of bacteria, notably drug-resistant Gram-positive strains.[1][2] Their primary mechanism of action involves the inhibition of undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2][3] A secondary, weaker inhibitory effect on the bacterial 70S ribosome has also been reported.[1][2][3] To rigorously validate these antibacterial effects, a multi-faceted approach employing orthogonal assays is crucial. This guide details the key assays, presents comparative data, and provides standardized protocols.

Quantitative Data Summary

The antibacterial potency of this compound A and B has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values against various bacterial strains, offering a comparison with conventional antibiotics.

CompoundBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
This compound A Enterococcus faecalis1-2--
Staphylococcus aureus1-2--
Escherichia coli BAS 849 (outer membrane-deficient)8--
Normal E. coli>64--
This compound B Enterococcus faecalis1-2--
Staphylococcus aureus1-2--
Methicillin-resistant S. aureus (MRSA)0.5Vancomycin~0.5
Quinolone-resistant S. aureus0.5Tetracycline4-32
Escherichia coli BAS 849 (outer membrane-deficient)8--

Experimental Protocols

Detailed methodologies for the key orthogonal assays are provided below. These protocols are based on standard laboratory procedures and findings from published research on this compound.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is a cornerstone for quantifying the antibacterial activity of a compound.

  • Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.

  • Materials:

    • This compound A and B stock solutions

    • Bacterial cultures (e.g., S. aureus, E. faecalis) in logarithmic growth phase

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Spectrophotometer (for measuring optical density at 600 nm)

    • Incubator

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well plate.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Include positive controls (bacteria in broth without antibiotic) and negative controls (broth only).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which no visible growth is observed.

2. Bacterial Viability Assay (Dye Exclusion Method)

This assay differentiates between live and dead bacteria to confirm the bactericidal or bacteriostatic effect of this compound.

  • Objective: To quantify the percentage of live and dead bacteria after treatment with this compound.

  • Materials:

    • Bacterial culture treated with this compound (at MIC or higher concentrations)

    • Untreated control culture

    • Fluorescent dyes such as Propidium Iodide (PI) and SYTO 9 or a commercially available bacterial viability kit.[4][5]

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • After treating the bacterial culture with this compound for a specified time, harvest the cells by centrifugation.

    • Wash the cells with PBS to remove residual medium and antibiotic.

    • Resuspend the cells in PBS.

    • Add the fluorescent dyes according to the manufacturer's instructions. Typically, SYTO 9 will stain all bacterial cells (live and dead) green, while PI will only enter cells with compromised membranes (dead cells) and stain them red.

    • Incubate in the dark for 15-30 minutes.

    • Analyze the stained cells using a fluorescence microscope or flow cytometer to determine the ratio of live to dead cells.

3. In Vitro Enzyme Inhibition Assay (UPPS Activity)

This assay directly measures the inhibitory effect of this compound on its primary target, the UPPS enzyme.

  • Objective: To determine the concentration of this compound required to inhibit 50% of the UPPS enzyme activity (IC₅₀).

  • Materials:

    • Purified UPPS enzyme from the target bacterium (e.g., S. aureus or E. faecalis)

    • Substrates for the UPPS reaction: farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP)

    • This compound A and B

    • Assay buffer

    • Method for detecting the reaction product, undecaprenyl pyrophosphate (UPP), or a coupled enzyme assay system.

  • Procedure:

    • Pre-incubate the purified UPPS enzyme with varying concentrations of this compound in the assay buffer.

    • Initiate the enzymatic reaction by adding the substrates FPP and IPP.

    • Allow the reaction to proceed for a defined period at an optimal temperature.

    • Stop the reaction and quantify the amount of product formed.

    • Plot the enzyme activity against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizing Workflows and Mechanisms

To better illustrate the experimental processes and the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

G Experimental Workflow for MIC Determination A Prepare serial dilutions of this compound in a 96-well plate B Inoculate wells with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 16-20 hours B->C D Observe for visible bacterial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Workflow for MIC Determination

G Bacterial Viability Assay Workflow A Treat bacterial culture with this compound B Stain cells with fluorescent viability dyes (e.g., SYTO 9 and PI) A->B C Analyze with fluorescence microscopy or flow cytometry B->C D Quantify live (green) and dead (red) cells C->D E Calculate the percentage of viable cells D->E

Bacterial Viability Assay Workflow

G This compound's Mechanism of Action cluster_pathway Bacterial Cell Wall Synthesis Pathway FPP Farnesyl diphosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl diphosphate (IPP) IPP->UPPS UPP Undecaprenyl pyrophosphate (UPP) UPPS->UPP Peptidoglycan Peptidoglycan Synthesis UPP->Peptidoglycan CellWall Bacterial Cell Wall Peptidoglycan->CellWall This compound This compound This compound->UPPS Inhibits

Inhibition of Peptidoglycan Synthesis

References

Unveiling the Bioactive Potential: A Comparative Guide to Synthetic Viridicatumtoxin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Viridicatumtoxin, a tetracycline-like natural product of fungal origin, has garnered significant interest for its potent antibacterial activity, particularly against drug-resistant Gram-positive bacteria.[1] Recent advances in synthetic chemistry have not only enabled the total synthesis of this compound B but have also paved the way for the creation of a series of analogues, offering a valuable opportunity to probe the structure-activity relationships (SAR) and refine the therapeutic potential of this unique scaffold. This guide provides a comprehensive comparison of the bioactivity of synthetic this compound analogues, supported by experimental data and detailed methodologies to aid in the ongoing quest for novel antibacterial agents.

Comparative Bioactivity of this compound Analogues

The antibacterial efficacy of synthetic this compound B and its analogues has been evaluated against a panel of clinically relevant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values, representing the lowest concentration of a compound that inhibits visible bacterial growth, are summarized in the table below.

CompoundStructureMIC (µg/mL)
E. faecalis (S613)
(+)-Viridicatumtoxin B (Natural) (Structure of natural this compound B)2
(±)-Viridicatumtoxin B (Synthetic) (Structure of synthetic this compound B)1
(±)-V2 (C4a-deoxy) (Structure of analogue V2)0.5
(±)-V3 (C15-epi) (Structure of analogue V3)>128
(±)-V4 (C15-epi, C4a-deoxy) (Structure of analogue V4)>128
Minocycline (Structure of Minocycline)0.25
Tigecycline (Structure of Tigecycline)0.125

Data sourced from Nicolaou et al., J. Am. Chem. Soc. 2014, 136, 34, 12137–12160.

Key Structure-Activity Relationship Insights:

  • Stereochemistry at C15 is crucial: The inversion of stereochemistry at the C15 position, as seen in analogues (±)-V3 and (±)-V4, leads to a dramatic loss of antibacterial activity, highlighting the critical importance of the natural configuration at this center for target engagement.

  • The C4a hydroxyl group is not essential: Analogue (±)-V2, which lacks the hydroxyl group at the C4a position, retains potent antibacterial activity, suggesting that this functionality is not a prerequisite for the compound's efficacy.

  • Racemic synthetic this compound B shows comparable activity: The racemic mixture of synthetic this compound B exhibits antibacterial potency comparable to the natural enantiomer, indicating that the unnatural enantiomer does not significantly antagonize the activity of the natural one.

Mechanism of Action: A Dual-Targeting Approach

Viridicatumtoxins exert their antibacterial effects through a distinct mechanism compared to traditional tetracyclines. The primary target is undecaprenyl pyrophosphate synthase (UPPS) , a key enzyme involved in the biosynthesis of the bacterial cell wall.[1] By inhibiting UPPS, Viridicatumtoxins disrupt the formation of peptidoglycan, leading to cell lysis and death.

Furthermore, studies have indicated a secondary, weaker inhibitory effect on the bacterial 70S ribosome , the site of protein synthesis.[1] This dual-targeting mechanism may contribute to the potent activity of Viridicatumtoxins and potentially reduce the likelihood of resistance development.

Viridicatumtoxin_Mechanism_of_Action cluster_cell Bacterial Cell This compound This compound Analogues UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) This compound->UPPS Inhibition (Primary) Ribosome 70S Ribosome This compound->Ribosome Weak Inhibition (Secondary) CellWall Cell Wall Biosynthesis UPPS->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis ProteinSynthesis->CellDeath

This compound's dual mechanism of action.

Experimental Protocols

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition Assay

This radioactivity-based assay measures the inhibition of UPPS activity.

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 50 mM KCl, 0.5 mM MgCl₂). b. Prepare stock solutions of the substrates: Farnesyl pyrophosphate (FPP) and radiolabeled isopentenyl pyrophosphate ([¹⁴C]-IPP). c. Prepare a stock solution of the test compound in DMSO.

2. Assay Procedure: a. In a reaction tube, combine the reaction buffer, FPP, [¹⁴C]-IPP, and the test compound at various concentrations. b. Initiate the reaction by adding a purified solution of UPPS enzyme. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding a strong acid (e.g., HCl). e. Extract the lipid-soluble product (undecaprenyl pyrophosphate) with an organic solvent (e.g., butanol). f. Quantify the amount of incorporated radioactivity in the organic phase using a scintillation counter.

3. Data Analysis: a. Calculate the percentage of UPPS inhibition for each compound concentration relative to a no-inhibitor control. b. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of UPPS activity, by plotting the inhibition data against the compound concentration.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the viability of mammalian cells.

1. Cell Seeding: a. Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Replace the medium in the cell-containing wells with the medium containing the test compound at various concentrations. c. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity. d. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

3. MTT Addition and Incubation: a. Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS. b. Add the MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement: a. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. b. Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the compound concentration.

Experimental Workflow

The validation of the bioactivity of synthetic this compound analogues typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Experimental_Workflow cluster_workflow Bioactivity Validation Workflow Start Synthetic this compound Analogues MIC_Screening Antibacterial Susceptibility Screening (MIC) Start->MIC_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Hit_Prioritization Hit Prioritization (Potency & Selectivity) MIC_Screening->Hit_Prioritization Cytotoxicity->Hit_Prioritization UPPS_Assay Mechanism of Action Study: UPPS Inhibition Assay Hit_Prioritization->UPPS_Assay Ribosome_Assay Mechanism of Action Study: Ribosome Binding/Inhibition Hit_Prioritization->Ribosome_Assay Lead_Optimization Lead Optimization & Further Development UPPS_Assay->Lead_Optimization Ribosome_Assay->Lead_Optimization

Workflow for validating this compound analogues.

This guide provides a foundational understanding of the bioactivity of synthetic this compound analogues. The provided data and protocols are intended to support researchers in the design and execution of further studies aimed at optimizing this promising class of antibacterial compounds. The unique dual mechanism of action and the amenability of the scaffold to chemical modification make this compound and its analogues a compelling area for continued investigation in the fight against antimicrobial resistance.

References

Comparing the efficacy of different analytical methods for Viridicatumtoxin quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Viridicatumtoxin, a tetracycline-like mycotoxin with notable antibacterial and antitumor activities. Understanding the efficacy and limitations of various quantification techniques is crucial for accurate research and development in fields where this compound is of interest. This document outlines the performance of key analytical methods, supported by experimental data from scientific literature, and provides detailed experimental protocols.

Introduction to this compound

This compound is a secondary metabolite produced by several species of the Penicillium fungus.[1] Its complex polyketide structure presents unique challenges and requirements for accurate quantification. The primary mechanism of its antibacterial action is the inhibition of undecaprenyl pyrophosphate synthase (UPPS), a critical enzyme in the bacterial cell wall biosynthesis pathway.[2][3] This mode of action distinguishes it from traditional tetracycline antibiotics, which primarily target ribosomal protein synthesis.

Comparison of Analytical Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The most commonly employed techniques for mycotoxin analysis are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Thin-Layer Chromatography (TLC).

Data Presentation: Quantitative Performance

The following table summarizes the typical performance characteristics of these methods for mycotoxin analysis. It is important to note that while HPLC-MS/MS data is more specific to complex molecules like this compound, the data for ELISA and TLC is generalized for mycotoxins due to the limited availability of specific validation studies for this compound with these methods.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)ThroughputCost per Sample
HPLC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection0.02 - 1 ng/mL[4]0.1 - 5 ng/mL70-120%[5][6]MediumHigh
ELISA Antigen-antibody binding with enzymatic signal amplification0.15 - 20 ng/mL[7][8]0.5 - 50 ng/mL70-110%[7]HighLow to Medium
TLC Differential migration on a stationary phase1 - 10 ng/spot5 - 50 ng/spot60-90%HighLow

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the key experiments discussed.

HPLC-MS/MS for this compound Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is the gold standard for the quantification of mycotoxins due to its high sensitivity, selectivity, and ability to analyze complex matrices.

Sample Preparation (General for Fungal Cultures):

  • Lyophilize and grind the fungal mycelium.

  • Extract the ground mycelium with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Re-dissolve the residue in a known volume of a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. For example, for this compound A (C₃₀H₃₁NO₁₀), the precursor ion [M+H]⁺ would be m/z 566.2. Product ions for fragmentation would be determined by direct infusion of a standard.

  • Data Analysis: Quantify using a calibration curve prepared with certified this compound standards.

ELISA for Mycotoxin Screening

Enzyme-Linked Immunosorbent Assay is a high-throughput method ideal for screening a large number of samples for the presence of a specific mycotoxin. The following is a general protocol for a competitive ELISA.

Methodology:

  • Coating: Microtiter plate wells are coated with antibodies specific to the target mycotoxin.

  • Sample/Standard Addition: A known amount of sample extract or standard solution is added to the wells, along with a fixed amount of enzyme-conjugated mycotoxin. The free mycotoxin in the sample and the enzyme-conjugated mycotoxin compete for binding to the antibodies on the plate.

  • Incubation and Washing: The plate is incubated to allow for binding. Unbound components are then washed away.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample.

  • Quantification: A standard curve is generated using known concentrations of the mycotoxin to determine the concentration in the samples.

Thin-Layer Chromatography (TLC) for Mycotoxin Analysis

TLC is a cost-effective and straightforward method for the qualitative and semi-quantitative analysis of mycotoxins.

Methodology:

  • Sample Preparation: Extract the mycotoxin from the sample matrix using an appropriate solvent.

  • Spotting: Apply a small, concentrated spot of the extract onto a TLC plate (e.g., silica gel).

  • Development: Place the TLC plate in a sealed chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, separating the components of the extract based on their differential partitioning between the stationary and mobile phases.

  • Visualization: After the solvent front has reached a certain height, the plate is removed and dried. The separated mycotoxin spots are visualized under UV light or by spraying with a specific chemical reagent that reacts to form a colored product.

  • Quantification (Semi-quantitative): The amount of mycotoxin can be estimated by comparing the size and intensity of the sample spot to those of known standards run on the same plate.

Mandatory Visualizations

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

This compound's primary antibacterial mechanism involves the inhibition of Undecaprenyl Pyrophosphate Synthase (UPPS), a key enzyme in the synthesis of the lipid carrier molecule required for peptidoglycan formation in bacterial cell walls.

Viridicatumtoxin_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm FPP Farnesyl pyrophosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl pyrophosphate (UPP) UPPS->UPP Lipid_I Lipid I UPP->Lipid_I Lipid Carrier UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II UDP_NAG UDP-NAG UDP_NAG->Lipid_II Flippase Flippase Lipid_II->Flippase This compound This compound This compound->UPPS Inhibits Flippase->Lipid_II_periplasm Translocation Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II_periplasm->Peptidoglycan Polymerization & Cross-linking

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow: Comparison of Analytical Methods

The following diagram illustrates a logical workflow for comparing the efficacy of different analytical methods for this compound quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation & Comparison Sample This compound-containing Sample (e.g., Fungal Culture) Extraction Extraction Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup HPLC HPLC-MS/MS Cleanup->HPLC ELISA ELISA Cleanup->ELISA TLC TLC Cleanup->TLC Data Quantitative Data (LOD, LOQ, Recovery, etc.) HPLC->Data ELISA->Data TLC->Data Comparison Comparative Analysis Data->Comparison

Caption: Workflow for comparing analytical methods for this compound.

References

In Vivo Validation of Viridicatumtoxin's Antibacterial Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viridicatumtoxins, a class of tetracycline-like mycotoxins, have demonstrated notable in vitro antibacterial activity, particularly against drug-resistant Gram-positive bacteria. This has generated interest in their potential as therapeutic agents. This guide aims to provide a comparative analysis of the in vivo validation of Viridicatumtoxin's antibacterial action in animal models. However, a comprehensive review of publicly available scientific literature reveals a significant gap: no direct in vivo studies validating the antibacterial efficacy of this compound in animal models have been published to date.

The available research predominantly focuses on the in vitro mechanisms of action, antibacterial spectrum, and chemical synthesis of Viridicatumtoxins. While these studies lay a crucial foundation, the absence of in vivo data on efficacy, pharmacokinetics, and safety in animal models is a critical limitation for its progression in the drug development pipeline.

This guide will summarize the existing in vitro data for this compound and, for comparative context, present available in vivo data for a related compound, Viridicatol, to illustrate the type of data necessary for the validation of this compound.

This compound: Summary of In Vitro Antibacterial Activity

Biochemical and microbiological studies have established the potent in vitro activity of Viridicatumtoxins A and B.[1] The primary mechanism of action is the inhibition of undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in the bacterial cell wall synthesis pathway.[1][2]

Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of Viridicatumtoxins

CompoundBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
This compound A Enterococcus faecalis1-2--
Staphylococcus aureus1-2--
Escherichia coli BAS 8498--
This compound B Enterococcus faecalis1-2--
Staphylococcus aureus1-2--
Methicillin-resistant S. aureus (MRSA)0.5Vancomycin~0.5
Quinolone-resistant S. aureus0.5Tetracycline4-32
Escherichia coli BAS 8498--

Data compiled from multiple sources.[1][3]

Signaling Pathway of this compound's In Vitro Antibacterial Action

The proposed mechanism of action for this compound involves the direct inhibition of the enzyme UPPS, which is a critical step in the synthesis of peptidoglycan, a major component of the bacterial cell wall.

This compound This compound This compound->Inhibition UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) CellWall Bacterial Cell Wall Synthesis UPPS->CellWall Catalyzes BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Disruption leads to Inhibition->UPPS

Caption: Proposed mechanism of this compound's antibacterial action.

Comparative In Vivo Data: The Case of Viridicatol

While no in vivo data exists for this compound, a study on a structurally related compound, Viridicatol, provides a template for the type of animal model studies required. Viridicatol, derived from Penicillium crustosum, has been evaluated in a full-thickness wound infection model.[4]

Experimental Workflow for a Murine Wound Infection Model (Hypothetical for this compound)

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antibacterial agent in a murine wound infection model. This serves as a prospective outline for future studies on this compound.

A Acclimatization of Mice B Creation of Full-Thickness Dermal Wound A->B C Inoculation of Wound with MRSA Suspension B->C D Topical Application of This compound Formulation C->D E Control Groups: - Vehicle Control - Reference Antibiotic C->E F Daily Observation and Wound Size Measurement D->F E->F G Bacterial Load Quantification (CFU/g of tissue) F->G H Histopathological Analysis of Wound Tissue F->H I Data Analysis and Comparison of Efficacy G->I H->I

Caption: Experimental workflow for in vivo antibacterial efficacy testing.

Detailed Experimental Protocols (Hypothetical for this compound)

The following are hypothetical protocols based on standard methodologies for in vivo antibacterial studies, which would be necessary to validate this compound's efficacy.

1. Animal Model:

  • Species: BALB/c mice, 6-8 weeks old.

  • Acclimatization: Animals housed for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

2. Murine Bacteremia Model:

  • Infection: Intraperitoneal injection of a lethal dose of USA300 MRSA (e.g., 1 x 10⁸ CFU/mouse).[5]

  • Treatment: Intraperitoneal or intravenous administration of this compound at varying doses (e.g., 1, 5, 10 mg/kg) at specified time points post-infection.

  • Control Groups: Vehicle control and a clinically relevant antibiotic (e.g., vancomycin).

  • Endpoints: Survival rate over 14 days, and bacterial load in blood and key organs (liver, kidneys, spleen) at defined time points.[5]

3. Murine Pneumonia Model:

  • Infection: Intranasal challenge with a lethal dose of USA300 MRSA (e.g., 5 x 10⁸ CFU/mouse) under anesthesia.[6]

  • Treatment: Intraperitoneal or intravenous administration of this compound at various doses.

  • Control Groups: Vehicle control and a standard-of-care antibiotic.

  • Endpoints: Survival rate, body weight changes, and bacterial burden in the lungs.

Conclusion and Future Directions

The potent in vitro antibacterial activity of this compound against clinically significant pathogens, including MRSA, underscores its potential as a lead compound for novel antibiotic development.[3] However, the complete absence of in vivo efficacy and safety data in animal models is a major impediment to its further consideration.

To advance the development of this compound, future research must prioritize the following:

  • In vivo efficacy studies: Utilizing established animal models of infection, such as bacteremia, pneumonia, and skin infection models, to determine the in vivo antibacterial efficacy of this compound.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a dose-response relationship.

  • Toxicology studies: Initial in vivo toxicity assessments are crucial, especially given reports of nephrotoxicity associated with this compound.[7]

Without these critical in vivo studies, this compound will remain a compound of academic interest with an unvalidated therapeutic potential. The generation of robust in vivo data is the essential next step to determine if this compound or its derivatives can be translated into clinically useful antibacterial agents.

References

Unraveling the Antibacterial Potential: A Comparative Guide to the Structure-Activity Relationship of the Viridicatumtoxin Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. The viridicatumtoxin scaffold, a rare class of tetracycline-like mycotoxins, has garnered considerable attention for its potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). This guide provides a comprehensive comparison of the structure-activity relationships (SAR) within the this compound family, supported by experimental data, to inform future drug discovery efforts.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of this compound and its synthetic analogs has been evaluated against several clinically relevant Gram-positive bacterial strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, are summarized in the table below. The data reveals key structural modifications that influence the antibacterial potency of the this compound scaffold.

CompoundModificationE. faecalis S613 (MIC, μg/mL)E. faecium 501 (VRE) (MIC, μg/mL)S. aureus 371 (MRSA) (MIC, μg/mL)
(±)-Viridicatumtoxin B Natural Product (racemic synthetic)10.54
(±)-Analog V2 Lacks the C4a hydroxyl group0.50.52
(±)-Analog V3 Opposite C15 configuration>16>16>16
(±)-Analog V4 Opposite C15 configuration>16>16>16
(±)-Analog V5 C12a-methyl ether, lacks C4a-OH118
(±)-Analog V6 C12a-methyl ether, lacks C4a-OH0.50.54
Minocycline Commercial Antibiotic881
Tigecycline Commercial Antibiotic0.250.1250.25

Data sourced from Nicolaou et al., J. Am. Chem. Soc. 2014, 136, 12137–12160.[1][2]

Key SAR Insights:

  • The C4a Hydroxyl Group is Not Essential: The synthetic analog (±)-V2, which lacks the hydroxyl group at the C4a position, demonstrated comparable or even slightly improved activity against the tested strains compared to the parent compound, (±)-viridicatumtoxin B.[1][2] This suggests that this functionality is not critical for antibacterial efficacy.

  • Stereochemistry at C15 is Crucial: A dramatic loss of activity was observed for analogs (±)-V3 and (±)-V4, which possess the opposite stereochemistry at the C15 position. This highlights the critical importance of the natural configuration at this center for target engagement.[1][2]

  • Modifications at C12a are Tolerated: The C12a-methyl ether analogs, (±)-V5 and (±)-V6, retained potent antibacterial activity, indicating that modifications at this position are permissible.[1][2]

  • Limited Gram-Negative Activity: The tested this compound analogs were largely inactive against Gram-negative bacteria such as Acinetobacter baumannii.[1][2] This is in contrast to broad-spectrum tetracyclines like tigecycline and suggests that the this compound scaffold may require further modification to penetrate the outer membrane of Gram-negative organisms.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Viridicatumtoxins exert their antibacterial effect through a mechanism distinct from traditional tetracyclines, which are known to inhibit protein synthesis by binding to the 30S ribosomal subunit. Instead, viridicatumtoxins primarily target a key enzyme in the bacterial cell wall synthesis pathway: Undecaprenyl Pyrophosphate Synthase (UPPS) .[3][4]

UPPS is responsible for the synthesis of undecaprenyl pyrophosphate, a lipid carrier essential for the transport of peptidoglycan precursors across the bacterial cell membrane. By inhibiting UPPS, viridicatumtoxins disrupt the construction of the cell wall, leading to bacterial cell death. Some studies also suggest a weak inhibitory effect on the 70S ribosome.[3]

UPPS_Inhibition_Pathway cluster_bacterium Bacterial Cell FPP Farnesyl Pyrophosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Pyrophosphate (IPP) IPP->UPPS UPP Undecaprenyl Pyrophosphate (UPP) UPPS->UPP Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) UPP->Lipid_II Carrier for Cell_Wall Peptidoglycan Cell Wall Lipid_II->Cell_Wall Incorporation into This compound This compound This compound->UPPS Inhibition

Figure 1. Mechanism of action of this compound via inhibition of UPPS.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the this compound analogs was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strain Preparation: Bacterial strains were cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth). The overnight cultures were then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of two-fold serial dilutions of each compound were prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension. The final volume in each well was typically 100 or 200 µL. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition Assay

The inhibitory activity of viridicatumtoxins against UPPS can be assessed using various methods, including an enzyme-coupled fluorescence assay.

  • Recombinant UPPS Expression and Purification: The gene encoding for UPPS from the target bacterium (e.g., S. aureus) is cloned into an expression vector and the protein is overexpressed in a suitable host (e.g., E. coli). The recombinant enzyme is then purified using standard chromatography techniques.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the purified UPPS enzyme, its substrates (farnesyl pyrophosphate and isopentenyl pyrophosphate), and a coupled enzyme system that produces a fluorescent signal proportional to the amount of pyrophosphate released during the UPPS reaction.

  • Inhibitor Addition: Various concentrations of the test compounds (this compound and its analogs) are added to the reaction mixture.

  • Fluorescence Measurement: The reaction is initiated, and the increase in fluorescence over time is monitored using a plate reader.

  • IC50 Determination: The rate of the reaction at each inhibitor concentration is calculated. The half-maximal inhibitory concentration (IC50) is then determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

Logical Workflow for SAR-Guided Drug Discovery

The development of novel this compound-based antibiotics can be guided by a systematic workflow that integrates chemical synthesis, biological evaluation, and mechanistic studies.

SAR_Workflow Start Identify Lead Scaffold (this compound) Synthesis Chemical Synthesis of Analogs Start->Synthesis Screening Antibacterial Screening (MIC) Synthesis->Screening SAR Establish Structure-Activity Relationship (SAR) Screening->SAR Mechanism Mechanism of Action Studies (e.g., UPPS Inhibition) Screening->Mechanism Optimization Lead Optimization SAR->Optimization Mechanism->Optimization Optimization->Synthesis Iterative Design Preclinical Preclinical Development Optimization->Preclinical

Figure 2. Workflow for this compound-based drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of new antibiotics against challenging Gram-positive pathogens. The SAR studies highlighted in this guide provide valuable insights into the key structural features required for potent antibacterial activity. Specifically, the dispensability of the C4a hydroxyl group and the critical nature of the C15 stereochemistry offer clear directions for future medicinal chemistry efforts. By focusing on a well-defined molecular target, UPPS, and employing a rational, iterative drug design process, it is possible to further optimize the this compound scaffold to generate novel drug candidates with improved efficacy and a broader spectrum of activity.

References

Cross-Resistance Profiles of Bacteria to Viridicatumtoxin and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profiles of bacteria to Viridicatumtoxin, a rare tetracycline-like antibiotic, and other conventional antibiotics. Viridicatumtoxins exhibit potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), by targeting undecaprenyl pyrophosphate synthase (UPPS), a crucial enzyme in bacterial cell wall biosynthesis.[1][2] Understanding the cross-resistance landscape is critical for the development of new therapeutic strategies and for predicting the potential for resistance development.

Quantitative Cross-Resistance Data

The available quantitative data on the cross-resistance of this compound is currently limited. However, existing studies provide valuable insights into its potency compared to other antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound B and Other Antibiotics against Staphylococcus aureus

AntibioticMRSA (μg/mL)Quinolone-Resistant S. aureus (μg/mL)
This compound B0.50.5
Vancomycin~0.5Not Reported
Tetracycline4 - 32Not Reported

Source: Data compiled from Zheng et al., 2008.[3]

Table 2: Activity of Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibitors against Resistant Bacteria

Compound ClassBacterial Strain(s)MIC/IC₅₀ Range (μg/mL)Key Findings
Rhodanine derivativesMRSA, Listeria monocytogenes, Bacillus anthracis, Vancomycin-resistant Enterococcus sp.0.25 - 4Strong synergism with methicillin against community-acquired MRSA USA300.[2]

It is important to note that incomplete inhibition of UPPS may not uniformly increase susceptibility to all cell wall-active antibiotics. Studies have shown that reduced UPPS levels can lead to increased resistance to antibiotics that target early steps of cell wall synthesis, such as fosfomycin and D-cycloserine, while potentially increasing susceptibility to late-acting agents like β-lactams.[4][5]

Experimental Protocols

The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the key experiments cited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth (e.g., Mueller-Hinton Broth).

  • Antimicrobial Agents: Stock solutions of this compound and comparator antibiotics prepared at known concentrations.

  • 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.

  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other suitable broth.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

2. Procedure:

  • Dispense 50 µL of sterile broth into all wells of the microtiter plate.

  • Add 50 µL of the highest concentration of the antimicrobial agent to the first well of a row.

  • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (turbidity).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

1. Preparation of Materials:

  • Bacterial Culture: As described for the broth microdilution method.

  • Mueller-Hinton Agar (MHA) Plates: Poured to a uniform depth of 4 mm.

  • Antibiotic Disks: Paper disks impregnated with a standardized concentration of the antimicrobial agents.

  • Sterile Cotton Swabs.

2. Procedure:

  • Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply the antibiotic disks to the surface of the agar, ensuring firm contact.

  • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

3. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established clinical breakpoints. For novel compounds like this compound, breakpoints would need to be determined.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of action of this compound is the inhibition of UPPS, a key enzyme in the synthesis of the lipid carrier undecaprenyl phosphate, which is essential for the translocation of peptidoglycan precursors across the cell membrane.

G FPP Farnesyl Diphosphate (FPP) UPPS Undecaprenyl Pyrophosphate Synthase (UPPS) FPP->UPPS IPP Isopentenyl Diphosphate (IPP) IPP->UPPS UPP Undecaprenyl Diphosphate (UPP) UPPS->UPP Lipid_I Lipid I UPP->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Translocation Translocation Lipid_II->Translocation Peptidoglycan Peptidoglycan Synthesis Translocation->Peptidoglycan This compound This compound This compound->UPPS Inhibition

Caption: Mechanism of action of this compound.

Resistance to this compound can emerge through mutations in the uppS gene, which encodes UPPS. These mutations can alter the binding site of the antibiotic, reducing its inhibitory effect.

Inhibition of UPPS can trigger the cell wall stress response, a complex signaling network that bacteria use to adapt to damage to their cell envelope. In Bacillus subtilis, for instance, reduced levels of UPPS lead to a slight elevation in the expression of the σM regulon, which helps to compensate for the stress.[5] This signaling pathway can have complex effects on susceptibility to other antibiotics.

G UPPS_Inhibition UPPS Inhibition (e.g., by this compound) Reduced_UPP Reduced Undecaprenyl Phosphate Pool UPPS_Inhibition->Reduced_UPP Cell_Wall_Stress Cell Wall Stress Reduced_UPP->Cell_Wall_Stress SigmaM σM Regulon Activation Cell_Wall_Stress->SigmaM Altered_Susceptibility Altered Antibiotic Susceptibility SigmaM->Altered_Susceptibility

Caption: Cell wall stress response to UPPS inhibition.

Experimental Workflow for Cross-Resistance Profiling

A systematic approach is required to determine the cross-resistance profile of a novel antibiotic like this compound.

G Start Start: Isolate Bacterial Strains (e.g., MRSA, VRE) MIC_Determination Determine MIC of this compound and a Panel of Antibiotics Start->MIC_Determination Resistance_Induction Induce Resistance to this compound (Serial Passage) MIC_Determination->Resistance_Induction MIC_Resistant Determine MICs of the Same Panel of Antibiotics for Resistant Strains Resistance_Induction->MIC_Resistant Analyze_Data Analyze Fold-Change in MICs MIC_Resistant->Analyze_Data Cross_Resistance Cross-Resistance (No significant change or increase in MIC) Analyze_Data->Cross_Resistance No_Cross_Resistance No Cross-Resistance (Significant decrease in MIC - Collateral Sensitivity) Analyze_Data->No_Cross_Resistance End End Cross_Resistance->End No_Cross_Resistance->End

Caption: Workflow for assessing cross-resistance.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Viridicatumtoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like viridicatumtoxin is paramount. Adherence to strict protocols minimizes risks of exposure and environmental contamination. This guide provides essential safety and logistical information for the proper disposal of this compound, a tetracycline-like mycotoxin.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Mycotoxins are resilient and can persist on surfaces and in the air.[1]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Disposable, impermeableTo prevent skin contact.
Lab Coat Fire-retardant, disposable or dedicatedProtects skin and personal clothing from contamination.[2]
Eye Protection Chemical splash gogglesTo protect eyes from splashes.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of dusts or aerosols.[3]
Footwear Closed-toe shoesProtects feet from spills.[2]

Decontamination Procedures

Effective decontamination is critical for inactivating this compound on surfaces, equipment, and in liquid waste. Chemical inactivation using sodium hypochlorite is a widely recommended method for mycotoxins.[2]

Experimental Protocol for Decontamination:

  • Prepare Decontamination Solution: Prepare a fresh 1% sodium hypochlorite solution. Household bleach, typically 5-6% sodium hypochlorite, can be diluted accordingly.[2]

  • Surface and Equipment Decontamination:

    • Apply the 1% sodium hypochlorite solution to the contaminated surface or equipment.

    • Allow a contact time of at least 2 hours for glassware by soaking.[2] For surfaces, ensure it remains wet for a significant period.

    • Thoroughly rinse the surface or equipment with water after the contact time.[2]

  • Liquid Waste Decontamination:

    • Decontaminate liquid waste containing this compound with the sodium hypochlorite solution before final disposal.[2]

    • Follow your institution's hazardous waste guidelines for the disposal of decontaminated liquid waste.[2]

Efficacy of Decontamination Methods for Mycotoxins:

The following table summarizes the effectiveness of various decontamination methods on different mycotoxins. While data specific to this compound is limited, these methods are broadly applicable to this class of compounds.

Decontamination MethodTarget Mycotoxin(s)EfficacyReference
AmmoniationAflatoxins>95% reduction in various cereals[2]
Sodium Carbonate/HydroxideDeoxynivalenol (DON)83.9-100% reduction in feedstuffs[2]
OzoneAflatoxins92-95% reduction in corn[2]
Floating and Washing (Water)Aflatoxins, Trichothecenes, Fumonisins51-74% removal from grains[2]

Waste Disposal Procedures

All materials contaminated with this compound must be treated as hazardous waste.[2]

Step-by-Step Disposal Plan:

  • Segregation and Collection:

    • Collect all contaminated solid waste, including disposable PPE, labware, and absorbent materials, in clearly labeled, leak-proof containers designated for hazardous waste.[2]

  • Labeling:

    • Ensure containers are clearly labeled with the contents ("this compound Waste"), hazard symbols, and the date of accumulation.

  • Storage:

    • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal:

    • Coordinate with your institution's environmental health and safety (EHS) department for the final disposal of the hazardous waste.[2] They will have established procedures in compliance with local, state, and federal regulations.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound-contaminated materials.

Viridicatumtoxin_Disposal_Workflow cluster_prep Preparation Phase cluster_disposal Disposal Phase start Start: Identify this compound Contaminated Material assess_type Assess Waste Type start->assess_type liquid Liquid Waste assess_type->liquid Liquid solid Solid Waste assess_type->solid Solid decontaminate Decontaminate with 1% Sodium Hypochlorite Solution liquid->decontaminate collect_solid Collect in Labeled, Leak-Proof Hazardous Waste Container solid->collect_solid dispose_liquid Dispose according to Institutional EHS Guidelines decontaminate->dispose_liquid store_solid Store in Designated Secure Area collect_solid->store_solid final_disposal Coordinate with EHS for Final Disposal store_solid->final_disposal

This compound Disposal Workflow

This guide provides a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Viridicatumtoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Viridicatumtoxin, a potent tetracycline-like mycotoxin. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the integrity of research activities. This compound exhibits cytotoxic properties and, while comprehensive toxicological data is limited, its handling demands the highest level of precaution, consistent with protocols for highly potent compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is mandatory when handling this compound, particularly in its powdered form, to prevent dermal, ocular, and respiratory exposure.

PPE CategoryRecommendation
Respiratory Protection A NIOSH-approved N95 or higher-level respirator is required when handling powdered this compound outside of a certified containment device such as a chemical fume hood.
Hand Protection Double gloving with nitrile gloves is mandatory. The outer glove should be inspected for any signs of damage before and during use and changed immediately if compromised.
Eye Protection Chemical splash goggles in combination with a full-face shield must be worn to provide complete protection against splashes and airborne particles.
Protective Clothing A disposable, solid-front gown with tight-fitting cuffs is essential to prevent skin contact. This should be worn over standard laboratory attire.

Operational Plan: A Step-by-Step Protocol for Safe Handling

All handling of this compound must be conducted within a certified chemical fume hood or a glove box to minimize the risk of aerosolization and exposure.

Preparation:

  • Designated Area: Cordon off and clearly label a designated area within the laboratory for the handling of this compound.

  • Decontamination Supplies: Ensure that a freshly prepared 10% bleach solution (sodium hypochlorite) and appropriate spill cleanup materials are readily accessible.

  • PPE Donning: Before entering the designated area, correctly don all required personal protective equipment as outlined in the table above.

  • Work Surface Preparation: Line the work surface of the chemical fume hood with absorbent, plastic-backed paper to contain any potential spills.

Handling and Experimental Procedures:

  • Weighing: When weighing powdered this compound, use an anti-static weigh boat and handle it with forceps to minimize dispersal. Avoid pouring the powder directly.

  • Reconstitution: To prepare solutions, add the solvent slowly and carefully to the vial containing the solid compound to prevent splashing.

  • Transfers: Utilize safety needles and Luer-Lok syringes for all transfers of this compound solutions.

  • Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, date of preparation, and a clear hazard warning (e.g., "Cytotoxic - Handle with Extreme Caution").

  • Storage: Store solid this compound and its stock solutions in a clearly labeled, sealed, and shatter-proof secondary container in a designated, secure location at -20°C.[1]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using a 10% bleach solution, allowing for a contact time of at least 30 minutes, followed by a rinse with 70% ethanol and then deionized water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield, goggles, inner gloves, and finally, the respirator.

  • Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

All materials that have come into contact with this compound are considered hazardous cytotoxic waste and must be disposed of accordingly.[2][3][4][5][6]

Waste Segregation and Collection:

  • Solid Waste: All disposable items, including gloves, gowns, absorbent paper, pipette tips, and empty vials, must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container. This container must be clearly labeled with a cytotoxic waste symbol.[2][3][5]

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: All needles and syringes used for handling this compound solutions must be disposed of in a designated, purple-lidded sharps container for cytotoxic waste.[3][5]

Final Disposal:

  • All this compound waste must be disposed of through your institution's hazardous waste management program.

  • High-temperature incineration is the required method for the final disposal of cytotoxic waste.[4]

  • Never dispose of this compound waste down the drain or in the regular trash.

Quantitative Data

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table summarizes known properties and toxicity data, supplemented with general safety information for potent mycotoxins.

ParameterValue / Information
Chemical Formula C₃₀H₃₁NO₁₀
Molar Mass 565.57 g/mol [7]
Appearance Yellow solid
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.[1]
Storage Temperature -20°C[1]
Known Toxicity Initial studies indicated that this compound caused myocardial deterioration, renal tubule necrosis, and spleen atrophy.[1] It is also known to have cytotoxic effects.
Decontamination Agent 10% Sodium Hypochlorite (Bleach) solution with a minimum 30-minute contact time.
Disposal Method High-temperature incineration through a certified hazardous waste handler.[4]

Safe Handling Workflow

The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.

Viridicatumtoxin_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate & Label Work Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_hood Prepare Chemical Fume Hood don_ppe->prep_hood weigh Weigh Powdered Compound prep_hood->weigh Start of Experiment reconstitute Reconstitute & Prepare Solutions weigh->reconstitute experiment Perform Experimental Procedures reconstitute->experiment decon_surfaces Decontaminate Surfaces & Equipment experiment->decon_surfaces End of Experiment segregate_waste Segregate Solid & Liquid Waste experiment->segregate_waste doff_ppe Doff PPE Correctly decon_surfaces->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label as Cytotoxic Waste segregate_waste->label_waste dispose_waste Dispose via Institutional EHS label_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.